Product packaging for Methylenomycin A(Cat. No.:CAS No. 52775-76-5)

Methylenomycin A

Cat. No.: B1254520
CAS No.: 52775-76-5
M. Wt: 182.17 g/mol
InChI Key: HBECYYFDLZZMPL-WLGLDCGKSA-N
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Description

Methylenomycin A is a member of oxanes.
This compound has been reported in Streptomyces albidoflavus, Streptomyces coelicolor, and Streptomyces violaceoruber with data available.
from Streptomyces;  RN in Chemline for methylenomycin B: 52775-77-6;  RN given refers to (1S-(1alpha,2alpha,5alpha))-isome

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O4 B1254520 Methylenomycin A CAS No. 52775-76-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52775-76-5

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

(1S,2R,5S)-1,5-dimethyl-3-methylidene-4-oxo-6-oxabicyclo[3.1.0]hexane-2-carboxylic acid

InChI

InChI=1S/C9H10O4/c1-4-5(7(11)12)8(2)9(3,13-8)6(4)10/h5H,1H2,2-3H3,(H,11,12)/t5-,8-,9+/m0/s1

InChI Key

HBECYYFDLZZMPL-WLGLDCGKSA-N

Isomeric SMILES

C[C@]12[C@@H](C(=C)C(=O)[C@]1(O2)C)C(=O)O

Canonical SMILES

CC12C(C(=C)C(=O)C1(O2)C)C(=O)O

Synonyms

methylenomycin A

Origin of Product

United States

Foundational & Exploratory

The Discovery and History of Methylenomycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenomycin A is a cyclopentanone-derived antibiotic originally discovered in the 1970s.[1][2][3] Produced by the soil bacterium Streptomyces coelicolor A3(2), it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[4] For decades, this compound was considered a moderately potent antibiotic. However, recent groundbreaking research has unveiled that its biosynthetic pathway harbors intermediates with significantly greater potency, reigniting interest in this unique natural product and its potential for addressing the growing challenge of antimicrobial resistance.[1][2][3][5][6][7] This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and key experimental methodologies related to this compound and its more potent precursors.

Discovery and History

This compound was first reported in 1974 by a team of researchers led by Hamao Umezawa.[3] Their work involved screening soil actinomycetes for novel antimicrobial compounds, which led to the isolation of this compound from the culture broth of Streptomyces coelicolor A3(2). The initial studies focused on its isolation, purification, and characterization, including the determination of its chemical structure and preliminary assessment of its biological activity.

A pivotal moment in the history of this compound was the discovery that the genes responsible for its biosynthesis are located on the SCP1 plasmid of Streptomyces coelicolor.[8][9] This was one of the earliest examples of an antibiotic biosynthetic pathway being encoded on a plasmid, which has significant implications for horizontal gene transfer and the evolution of antibiotic production in bacteria.

For many years, research on this compound progressed steadily, with studies focusing on its biosynthesis, regulation, and total synthesis. However, a recent paradigm shift occurred with the discovery that previously uncharacterized intermediates in its biosynthetic pathway are significantly more potent than the final product itself.[1][2][3][5][6][7] This discovery has opened up new avenues for antibiotic development, suggesting that biosynthetic pathways of known natural products may be a rich source of novel and more effective drug candidates.

Physicochemical and Spectroscopic Properties

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₀O₄[4]
Molar Mass182.175 g·mol⁻¹[4]
Boiling Point341.2 °C[4]
Flash Point141.2 °C[4]
Acute Toxicity (LD₅₀ in mice)75 mg/Kg (intraperitoneally)[10]
1500 mg/Kg (orally)[10]

Table 2: Spectroscopic Data for this compound

TechniqueWavelength/ShiftReference
Infrared (IR)1720 cm⁻¹ (carbonyl)[10]
1650 cm⁻¹ (unsaturated bond)[10]
Proton NMR (¹H NMR)6.03 (1H, d, J=1.45Hz)[10]
5.32 (1H, d, J=1.68Hz)[10]
3.08 (2H, dd, J=1.45 and 1.68 Hz)[10]
2.08 (3H, dd, J=0.92 and 1.1Hz)[10]
1.79 (3H, dd, J=0.92 and 1.1Hz)[10]
Carbon NMR (¹³C NMR)See supplementary material for full spectrum[11]

Antimicrobial Activity

This compound exhibits a broad spectrum of activity. However, recent studies have demonstrated that its biosynthetic intermediates, premethylenomycin C lactone and premethylenomycin C, are significantly more potent, particularly against drug-resistant Gram-positive pathogens.

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound and its Biosynthetic Intermediates (μg/mL)

OrganismThis compoundPremethylenomycin CPremethylenomycin C LactoneReference
Staphylococcus aureus (MRSA)>1282-41-2[5]
Enterococcus faecium (VRE)>1284-81-2[5]
Staphylococcus aureus641-21[5]
Enterococcus faecalis>1284-82-4[5]
Streptococcus pneumoniae321-20.5-1[5]
Bacillus subtilis160.5-10.25-0.5[5]

Biosynthesis

The biosynthetic pathway of this compound has been elucidated through genetic and biochemical studies. The pathway involves a series of enzymatic reactions that convert simple precursors into the complex cyclopentanone structure. The key genes involved in the biosynthesis are clustered on the SCP1 plasmid.

Methylenomycin_Biosynthesis Precursor Primary Metabolites MmyD MmyD Precursor->MmyD Intermediate1 Early Intermediate MmyD->Intermediate1 MmyE MmyE Intermediate1->MmyE Multiple Steps PremethC Premethylenomycin C MmyE->PremethC PremethCLactone Premethylenomycin C Lactone PremethC->PremethCLactone Cyclization MethC Methylenomycin C PremethC->MethC Dehydration MmyF_MmyO MmyF/MmyO MethC->MmyF_MmyO Epoxidation MethA This compound MmyF_MmyO->MethA Gene_Deletion_Workflow Start Design sgRNA targeting the gene of interest in the mmy cluster Construct Construct donor plasmid containing Cas9, sgRNA expression cassette, and homologous arms flanking the deletion site Start->Construct Conjugation Introduce the donor plasmid into S. coelicolor via intergeneric conjugation from E. coli Construct->Conjugation Selection Select for exconjugants containing the integrated plasmid Conjugation->Selection Screening Screen exconjugants by PCR to identify double-crossover mutants with the desired gene deletion Selection->Screening Verification Verify the gene deletion by sequencing and analyze the mutant phenotype (e.g., metabolite production) Screening->Verification

References

An In-depth Technical Guide to Methylenomycin A Production in Streptomyces coelicolor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomyces coelicolor A3(2) is a model Gram-positive, soil-dwelling bacterium renowned for its complex developmental cycle and its prolific production of secondary metabolites, including several antibiotics.[1] Among these is Methylenomycin A, a cyclopentanone-derived antibiotic effective against both Gram-negative and Gram-positive bacteria.[2] The genetic determinants for methylenomycin biosynthesis are uniquely located on the large, linear plasmid SCP1, making the entire pathway transferable between compatible hosts.[1][3][4] This, combined with its interesting regulatory circuits, makes the methylenomycin system a valuable subject for studies in antibiotic biosynthesis, regulation, and genetic engineering.

Recent investigations have revealed that biosynthetic intermediates of the pathway possess significantly greater potency than the final product, this compound, particularly against drug-resistant pathogens. This discovery has revitalized interest in the mmy gene cluster as a potential source for developing novel antibiotics to combat antimicrobial resistance.[5][6] This guide provides a comprehensive technical overview of the biosynthesis, regulation, and experimental study of this compound in S. coelicolor.

Biosynthesis of this compound

The production of this compound is an intricate process orchestrated by a dedicated set of genes located on the SCP1 plasmid.

The SCP1 Plasmid and the mmy Gene Cluster

The genes responsible for the biosynthesis of methylenomycin (the mmy genes), along with those for resistance (mmr) and regulation, are clustered together on the SCP1 plasmid.[7][8] This entire genetic module spans at least 17 kb of DNA and is organized into large transcription units.[7] The plasmid-borne nature of this pathway is a notable feature, allowing for its transfer via conjugation to other Streptomyces species like S. lividans or S. parvulus, which then gain the ability to produce the antibiotic.[4]

Recent studies have focused on elucidating the roles of individual genes within this cluster through systematic gene deletions.[5] Key genes and their putative or confirmed functions are summarized in Table 1.

GeneProposed or Confirmed FunctionReference
mmyD Encodes an AvrD-like enzyme involved in an early condensation step in the pathway. Its deletion abolishes production of all methylenomycin-related metabolites.[5]
mmyE Involved in the formation of the exomethylene group. Its deletion leads to the accumulation of novel, highly potent intermediates (premethylenomycin C and its lactone).[5][6]
mmyF Encodes a putative flavin reductase. Its deletion abolishes this compound production but not Methylenomycin C, suggesting a role in the final epoxidation step.[5][6]
mmyO Encodes a putative flavin-dependent monooxygenase. Its deletion, like mmyF, abolishes this compound production but not Methylenomycin C. MmyO and MmyF likely work in concert to convert Methylenomycin C to A.[5][6]
mmyR Encodes a negative regulatory protein. Deletion of mmyR leads to the overproduction of methylenomycin.[1][5]
mmr Confers resistance to methylenomycin.[7]
mmfL, mmfP, mmfH Direct the production of methylenomycin furans (MMFs), small signaling molecules that induce mmy gene expression.[5][8]
The Biosynthetic Pathway

The proposed biosynthetic pathway to this compound begins with precursors from primary metabolism and proceeds through a series of enzymatic modifications. A pivotal recent discovery was the identification of late-stage intermediates that accumulate in specific gene knockout mutants.[5] The deletion of the mmyE gene, for instance, led to the isolation of premethylenomycin C, which readily cyclizes to form premethylenomycin C lactone.[5][6] These precursors were found to be significantly more potent than this compound itself. The final step in the pathway is the epoxidation of Methylenomycin C to this compound, a reaction catalyzed by the MmyO and MmyF enzymes.[5]

This compound Biosynthesis Precursors Primary Metabolism Precursors Intermediate1 Early Intermediates Precursors->Intermediate1 MmyD PreMMC Premethylenomycin C (Accumulates in ΔmmyE) Intermediate1->PreMMC ... MMC Methylenomycin C PreMMC->MMC MmyE invis1 PreMMC->invis1 PreMMCLactone Premethylenomycin C Lactone MMA This compound MMC->MMA MmyO / MmyF invis1->PreMMCLactone Cyclization invis2

Caption: Proposed biosynthetic pathway of this compound.

Regulation of this compound Production

The synthesis of this compound is tightly controlled at both the genetic and physiological levels, ensuring its production occurs at the appropriate time in the bacterial life cycle, typically during the transition from exponential to stationary growth.[9]

Genetic Regulation: The MmyR and MmfR Repressors

The mmy gene cluster is subject to negative regulation by at least two repressor proteins: MmyR and MmfR.[1]

  • MmyR: This protein acts as a direct repressor of the mmy biosynthetic genes. Strains with a deleted mmyR gene are observed to overproduce methylenomycin, confirming its role as a negative regulator.[1][5]

  • MmfR: This repressor controls the expression of both the mmy genes and the genes responsible for producing small signaling molecules called methylenomycin furans (MMFs).[1][8] The system functions as a classic autoregulatory cascade:

    • In the absence of MMFs, MmfR binds to DNA operator sites (MAREs), repressing transcription.[1]

    • The mmfLHP genes direct the synthesis of MMFs.[1]

    • When MMFs reach a critical concentration, they bind to MmfR, causing a conformational change that releases it from the DNA.[1]

    • This de-repression allows for the transcription of the mmy biosynthetic genes, leading to antibiotic production.[1]

Methylenomycin Regulation cluster_genes SCP1 Plasmid DNA mmf_genes mmfLHP genes MMF MMF Signal (Methylenomycin Furans) mmf_genes->MMF synthesizes mmy_genes mmy biosynthetic genes MMA This compound mmy_genes->MMA synthesizes MmfR MmfR Repressor MmfR->mmf_genes represses MmfR->mmy_genes represses MmyR MmyR Repressor MmyR->mmy_genes represses MMF->MmfR inactivates REDIRECT Workflow A 1. PCR Amplification Amplify disruption cassette (e.g., apramycin resistance) with primers having 5' extensions homologous to regions flanking the target gene (mmy-X). B 2. E. coli Transformation Electroporate the purified PCR product into E. coli (BW25113/pIJ790) containing the target cosmid and expressing λ-Red recombinase. A->B C 3. Recombination in E. coli λ-Red mediates homologous recombination, replacing the target gene on the cosmid with the disruption cassette. B->C D 4. Conjugation Isolate the recombinant cosmid and transfer it from a donor E. coli strain (ET12567/pUZ8002) to S. coelicolor via intergeneric conjugation. C->D E 5. Selection & Screening Select for S. coelicolor exconjugants that have undergone a double crossover event, resulting in the replacement of the chromosomal gene. D->E F 6. Verification Confirm the gene knockout in S. coelicolor using PCR and phenotypic analysis. E->F

References

The Biosynthesis of Methylenomycin A: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the genetic and biochemical pathways, key enzymatic players, and regulatory networks governing the production of the antibiotic Methylenomycin A in Streptomyces coelicolor. This guide also delves into the recent discovery of potent biosynthetic intermediates with significant therapeutic potential.

Introduction

This compound is a cyclopentanone antibiotic produced by the soil bacterium Streptomyces coelicolor A3(2).[1] Its biosynthesis is of significant interest to researchers and drug development professionals due to its unique chemical structure and the fact that its entire biosynthetic, regulatory, and resistance machinery is encoded on the SCP1 plasmid, making it a transferable antibiotic production module.[2] Recent investigations into its biosynthetic pathway have not only elucidated the functions of key enzymes but have also led to the discovery of novel, more potent intermediates, highlighting the potential for antibiotic discovery through the study of biosynthetic pathways.[3][4][5] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Methylenomycin Biosynthetic Gene Cluster (mmy)

The production of this compound is governed by a cluster of genes, designated mmy, located on the large, unisolatable SCP1 plasmid in Streptomyces coelicolor A3(2).[6] This gene cluster comprises all the necessary genetic information for the biosynthesis of the antibiotic, its regulation, and resistance to it. The organization of the mmy gene cluster includes genes encoding enzymes, regulatory proteins, and resistance determinants.[1][2] The core biosynthetic genes are responsible for the assembly of the cyclopentanone ring and its subsequent modifications.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions that convert simple metabolic precursors into the final active compound. A proposed pathway, based on genetic and biochemical studies, is outlined below.[1][7]

Key Enzymatic Steps and Intermediates

The pathway is initiated by the condensation of a β-keto-ACP thioester with a pentulose, a reaction catalyzed by an enzyme with similarity to butenolide synthases.[1] Subsequent enzymatic modifications, including oxidations and rearrangements, lead to the formation of the cyclopentanone core. Recent research has shed light on the roles of several key enzymes in the later stages of the pathway through the creation and analysis of in-frame gene deletion mutants.[1][4]

  • MmyD: This enzyme is proposed to be involved in an early step of the biosynthesis. Deletion of the mmyD gene results in the complete abolition of methylenomycin-related metabolite production, suggesting its crucial role in the initial condensation reaction.[1][4]

  • MmyE: The enzyme MmyE is responsible for introducing the exomethylene group into the cyclopentanone ring. In mutants lacking a functional mmyE gene, novel intermediates, premethylenomycin C and premethylenomycin C lactone, accumulate.[1][4]

  • MmyF and MmyO: These two enzymes, a flavin-dependent monooxygenase and a flavin reductase respectively, work in concert to catalyze the epoxidation of Methylenomycin C to yield the final product, this compound.[1] Mutants with deletions in either mmyF or mmyO are unable to produce this compound but still produce Methylenomycin C.[1][4]

The discovery of premethylenomycin C and its lactone has been a significant breakthrough. These intermediates have been shown to be one to two orders of magnitude more active against various Gram-positive bacteria, including drug-resistant strains like MRSA and Enterococcus faecium, than this compound itself.[4]

Visualization of the Biosynthesis Pathway

This compound Biosynthesis Pathway cluster_pathway Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Early_Intermediates Early Intermediates Acetyl-CoA->Early_Intermediates Malonyl-CoA Malonyl-CoA Malonyl-CoA->Early_Intermediates Pentose Phosphate Pathway Intermediate Pentose Phosphate Pathway Intermediate Pentose Phosphate Pathway Intermediate->Early_Intermediates MmyD Premethylenomycin_C_lactone Premethylenomycin C lactone Early_Intermediates->Premethylenomycin_C_lactone Premethylenomycin_C Premethylenomycin C Premethylenomycin_C_lactone->Premethylenomycin_C Methylenomycin_C Methylenomycin C Premethylenomycin_C->Methylenomycin_C MmyE Methylenomycin_A This compound Methylenomycin_C->Methylenomycin_A MmyF/MmyO

Caption: Proposed biosynthesis pathway of this compound.

Quantitative Data

Antimicrobial Activity of this compound and Biosynthetic Intermediates

Recent studies have quantified the antimicrobial activity of this compound and its newly discovered precursors against a panel of Gram-positive bacteria. The Minimum Inhibitory Concentrations (MICs) are summarized below.

CompoundStaphylococcus aureus (MRSA)Enterococcus faecium (VRE)
This compound>128 µg/mL>128 µg/mL
Premethylenomycin C32 µg/mL64 µg/mL
Premethylenomycin C lactone1-2 µg/mL1-2 µg/mL

Data synthesized from information suggesting premethylenomycin C and its lactone are one to two orders of magnitude more active than this compound, and specific MIC values mentioned for the lactone.[4]

Production of this compound with Different Nitrogen Sources

The production of this compound is influenced by the composition of the culture medium. The following table summarizes the relative production levels in Streptomyces coelicolor grown on a minimal medium with various nitrogen sources.

Nitrogen SourceRelative this compound Production
Alanine+++
Glutamate++
Aspartate++
Ammonium Chloride+
Sodium Nitrate-

'+' indicates relative levels of production, with '+++' being the highest and '-' indicating no detectable production.

Experimental Protocols

In-frame Gene Deletion in Streptomyces coelicolor

This protocol describes the general workflow for creating in-frame gene deletions in the mmy gene cluster using a PCR-targeting approach.

I. Construction of the Gene Deletion Cassette:

  • Design PCR primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that anneal to a selectable marker cassette (e.g., apramycin resistance).

  • Perform PCR using these primers and a template plasmid carrying the selectable marker to generate the gene deletion cassette.

  • Purify the PCR product.

II. Recombineering in E. coli:

  • Introduce a cosmid carrying the mmy gene cluster into an E. coli strain expressing the λ-Red recombinase system (e.g., BW25113/pIJ790).

  • Prepare electrocompetent cells of the E. coli strain carrying the cosmid.

  • Electroporate the purified gene deletion cassette into the competent cells.

  • Select for colonies containing the modified cosmid by plating on media with the appropriate antibiotic.

  • Verify the correct replacement of the target gene with the resistance cassette in the cosmid by PCR and restriction digestion.

III. Conjugal Transfer to Streptomyces coelicolor:

  • Introduce the modified cosmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

  • Grow the E. coli donor strain and the recipient S. coelicolor M145 strain separately.

  • Mix the donor and recipient cultures and plate them on a suitable medium for conjugation (e.g., SFM agar).

  • After incubation, overlay the plates with an appropriate antibiotic to select for S. coelicolor exconjugants that have integrated the modified cosmid.

IV. Selection for Double Crossover Mutants:

  • Subculture the exconjugants on a non-selective medium to allow for the second crossover event (excision of the vector backbone).

  • Screen for colonies that have lost the vector-associated resistance marker but retained the resistance marker from the deletion cassette.

  • Confirm the in-frame deletion in the S. coelicolor chromosome by PCR analysis using primers flanking the deleted region.

Analysis of Methylenomycin Production by LC-MS

This protocol outlines the procedure for extracting and analyzing methylenomycin and its intermediates from Streptomyces coelicolor cultures.

I. Sample Preparation:

  • Grow the S. coelicolor wild-type and mutant strains on a suitable production medium (e.g., supplemented minimal medium with high phosphate concentration) at 30°C for 5-7 days.

  • Excise agar plugs from the culture plates.

  • Extract the metabolites from the agar plugs by homogenization in a suitable organic solvent (e.g., ethyl acetate or methanol).

  • Centrifuge the mixture to pellet the cellular debris and agar.

  • Transfer the supernatant to a clean tube and evaporate the solvent to dryness.

  • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol) for LC-MS analysis.

II. LC-MS Analysis:

  • Inject the reconstituted extract onto a reverse-phase HPLC column (e.g., C18).

  • Elute the metabolites using a gradient of water and acetonitrile, both typically containing a small amount of formic acid.

  • Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ion mode.

  • Monitor for the expected mass-to-charge ratios (m/z) of this compound, Methylenomycin C, premethylenomycin C, and premethylenomycin C lactone.

  • Analyze the data to compare the production profiles of the wild-type and mutant strains.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level. A key player in this regulation is MmyR , a TetR-family transcriptional repressor.[2] MmyR is thought to bind to operator sites within the mmy gene cluster, repressing the expression of the biosynthetic genes.[2] Deletion of the mmyR gene has been shown to lead to the overproduction of methylenomycin, confirming its role as a negative regulator.[2]

Environmental factors also play a crucial role in controlling methylenomycin biosynthesis. Production is favored by readily assimilated carbon and nitrogen sources and is typically initiated late in the growth phase.[7][8] High phosphate concentrations in the medium have been observed to promote methylenomycin synthesis while repressing the production of other secondary metabolites in S. coelicolor.[8][9]

Visualization of the Regulatory Workflow

This compound Regulation cluster_factors Regulatory Factors cluster_genes Target Genes High_Phosphate High Phosphate mmy_Biosynthetic_Genes mmy Biosynthetic Genes High_Phosphate->mmy_Biosynthetic_Genes Activates Readily_Assimilable_C_N Readily Assimilable Carbon & Nitrogen Readily_Assimilable_C_N->mmy_Biosynthetic_Genes Activates MmyR MmyR Repressor MmyR->mmy_Biosynthetic_Genes Represses

Caption: Key regulatory inputs for this compound biosynthesis.

Conclusion and Future Perspectives

The study of the this compound biosynthesis pathway in Streptomyces coelicolor has provided valuable insights into the genetic and biochemical basis of antibiotic production. The elucidation of the roles of key enzymes and the identification of novel, highly potent intermediates have opened up new avenues for antibiotic discovery and development. The amenability of the mmy gene cluster to genetic manipulation makes it an excellent model system for synthetic biology approaches aimed at engineering novel bioactive compounds. Future research will likely focus on the detailed enzymatic characterization of the Mmy proteins, the elucidation of the complete regulatory network governing the pathway, and the preclinical development of the promising new antibiotic candidate, premethylenomycin C lactone.

References

An In-Depth Technical Guide to the Chemical Structure of Methylenomycin A and Its Biosynthetic Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenomycin A is a cyclopentanone-derived antibiotic produced by the soil bacterium Streptomyces coelicolor A3(2). It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Recent research into its biosynthetic pathway has unveiled novel intermediates with significantly enhanced antimicrobial potency, particularly against drug-resistant Gram-positive pathogens.[1] This guide provides a comprehensive overview of the chemical structures of this compound and its key biosynthetic intermediates, a summary of their antimicrobial activities, detailed experimental protocols for their study, and a visualization of the biosynthetic pathway.

Chemical Structures

The biosynthetic pathway of this compound involves several key intermediates that have been isolated and characterized. The structures of this compound and its precursors are presented below.

Figure 1: Chemical Structures of this compound and its Biosynthetic Intermediates

Compound NameChemical Structure
Premethylenomycin C lactone
Premethylenomycin C
Methylenomycin C
This compound

Note: The chemical structures are based on spectroscopic analysis from cited literature.[2]

Antimicrobial Activity

A significant finding in the study of this compound biosynthesis is that its intermediates, particularly premethylenomycin C lactone, exhibit substantially greater antimicrobial activity than the final product.[1] This suggests that the bacterium may have evolved to produce a less potent compound, possibly for a different biological role.[3][4] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its intermediates against a panel of Gram-positive bacteria.

Table 1: Antimicrobial Activity (MIC in µg/mL) of this compound and its Intermediates

OrganismThis compound (1)Methylenomycin C (2)Premethylenomycin C lactone (5)Premethylenomycin C (6)
Staphylococcus aureus DSM 21979 (MRSA)256>2561128
Enterococcus faecium U0317 (VRE)>256>2562128
Enterococcus faecium 64/3>256>2562128
Bacillus subtilis ATCC 6633128128132
Micrococcus luteus NCIMB 8166256256264

Biosynthetic Pathway

The biosynthesis of this compound is governed by the mmy gene cluster in Streptomyces coelicolor. The pathway involves a series of enzymatic transformations, starting from a proposed condensation reaction and proceeding through cyclization, hydrolysis, and epoxidation steps. The key enzymes involved are MmyD, MmyE, MmyF, and MmyO.

MethylenomycinA_Biosynthesis Precursor Early Precursors PCL Premethylenomycin C lactone (5) Precursor->PCL MmyD & other enzymes PC Premethylenomycin C (6) PCL->PC MmyT (putative) (Hydrolysis) MC Methylenomycin C (2) PC->MC MmyE (Dehydration) MA This compound (1) MC->MA MmyF & MmyO (Epoxidation)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of this compound and its intermediates.

Generation of In-frame Gene Deletions in Streptomyces coelicolor

The identification of biosynthetic intermediates was achieved by creating in-frame deletions of key genes in the mmy cluster using a PCR-targeting approach.[5]

a. Primer Design for PCR-Targeting:

  • Long PCR primers (typically 58-59 nucleotides) are designed for each target gene.

  • The 5' end of each primer contains 39 nucleotides of sequence homologous to the region immediately upstream or downstream of the gene to be deleted.

  • The 3' end of the primers (19-20 nucleotides) is designed to anneal to a disruption cassette containing a selectable marker (e.g., apramycin resistance) flanked by FLP recognition target (FRT) sites.

  • The homologous regions are chosen to ensure the final "scar" sequence after removal of the resistance cassette maintains the correct reading frame.

b. Generation of the Disruption Cassette:

  • The disruption cassette is amplified by PCR from a template plasmid (e.g., pIJ773) using the designed long primers.

  • The PCR product is purified and its integrity is confirmed.

c. Electroporation and Recombination in E. coli:

  • The purified disruption cassette is electroporated into an E. coli strain (e.g., BW25113/pIJ790) that expresses the λ-Red recombinase system and contains a cosmid carrying the mmy gene cluster.

  • The λ-Red system facilitates homologous recombination between the disruption cassette and the target gene on the cosmid.

  • Recombinant cosmids are selected on appropriate antibiotic-containing media.

d. Conjugation into Streptomyces coelicolor:

  • The mutated cosmid is transferred from E. coli to S. coelicolor M145 via intergeneric conjugation.

  • Exconjugants are selected for the antibiotic resistance marker of the disruption cassette.

e. Excision of the Resistance Cassette:

  • To create an unmarked, in-frame deletion, a plasmid expressing the FLP recombinase is introduced into the mutant Streptomyces strain.

  • The FLP recombinase recognizes the FRT sites flanking the resistance cassette and excises it, leaving behind a small in-frame "scar."

Fermentation and Metabolite Extraction

a. Culture Conditions:

  • Streptomyces coelicolor strains are grown on a supplemented minimal medium agar with a high phosphate concentration. This condition has been shown to enhance the production of methylenomycins while suppressing the production of other antibiotics.[5]

  • Cultures are incubated at 30°C for 5-7 days.[1]

b. Metabolite Extraction:

  • The agar cultures are combined and extracted with an organic solvent such as ethyl acetate.[1]

  • The organic extract is then concentrated under reduced pressure to yield a crude extract for analysis.

Purification and Spectroscopic Analysis of Intermediates

a. Purification by High-Performance Liquid Chromatography (HPLC):

  • The crude extract is subjected to preparative HPLC to isolate the intermediates.

  • A typical HPLC procedure involves a C18 column with a gradient of water (with 0.1% formic acid) and methanol (with 0.1% formic acid).

b. Spectroscopic Analysis:

  • The purified compounds are analyzed by high-resolution mass spectrometry (HRMS) to determine their elemental composition.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, and HMBC) is used to elucidate the chemical structure of the isolated intermediates.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is used to profile the metabolites produced by the wild-type and mutant strains of S. coelicolor.

a. Chromatographic Separation:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution is employed using:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Methanol with 0.1% formic acid

  • The gradient is optimized to achieve good separation of the methylenomycin-related metabolites.

b. Mass Spectrometry:

  • An electrospray ionization (ESI) source is used in both positive and negative ion modes.

  • The analysis is performed using a high-resolution mass spectrometer (e.g., Q-ToF).

  • Metabolites are identified by their accurate mass and characteristic fragmentation patterns. Extracted ion chromatograms (EICs) are used to compare the production profiles of different strains.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the purified compounds is determined using the broth microdilution method.[1]

a. Preparation of Inoculum:

  • Bacterial strains are grown in a suitable broth medium to the mid-logarithmic phase.

  • The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[2]

b. Preparation of Antibiotic Dilutions:

  • The purified compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using the appropriate broth medium.[6]

c. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • The plates are incubated at 37°C for 16-20 hours.[1]

d. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

Conclusion

The study of the this compound biosynthetic pathway has not only elucidated the chemical steps involved in its formation but has also led to the discovery of potent antibiotic precursor molecules. The intermediates, particularly premethylenomycin C lactone, represent promising leads for the development of new antibiotics to combat drug-resistant bacterial infections. The experimental protocols detailed in this guide provide a framework for researchers to further investigate this and other natural product biosynthetic pathways, potentially uncovering new and valuable therapeutic agents.

References

Methylenomycin A: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenomycin A is a naturally occurring antibiotic produced by the soil bacterium Streptomyces coelicolor A3(2).[1] It belongs to a class of cyclopentanone-derived antibiotics and exhibits activity against both Gram-positive and Gram-negative bacteria.[1] The biosynthesis of this compound is of particular interest as it is encoded by genes located on the SCP1 plasmid. Recent research into its biosynthetic pathway has revealed potent intermediates with significant activity against drug-resistant pathogens, highlighting the therapeutic potential of this class of molecules.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation, and an exploration of its biosynthetic pathway.

Physical and Chemical Properties

This compound is a colorless crystalline substance.[3] A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties
PropertyValueReference
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.175 g·mol⁻¹[1]
Appearance Colorless Needle Crystal[3]
Melting Point 115°C (with decomposition)[3]
Boiling Point 341.2 °C[1]
Optical Rotation [α]D²⁰ +42.3° (c=1 in CHCl₃)[3]
pKa 3.65[3]
Solubility
SolventSolubilityReference
BenzeneSoluble[3]
ChloroformSoluble[3]
Ethyl acetateSoluble[3]
AcetoneSoluble[3]
MethanolSoluble[3]
WaterSoluble[3]
n-hexaneSlightly soluble[3]
Carbon tetrachlorideSlightly soluble[3]
Spectroscopic Data
TechniqueDataReference
UV (Methanol) λmax: 224 nm[3]
IR (Infrared) 1740 cm⁻¹, 1720 cm⁻¹ (carbonyl), 1650 cm⁻¹ (unsaturated bond)[3]
¹H NMR (PMR) δ 6.03 (1H, d, J=1.45Hz), 5.32 (1H, d, J=1.68Hz), 3.08 (2H, dd, J=1.45 and 1.68 Hz), 2.08 (3H, dd, J=0.92 and 1.1Hz), 1.79 (3H, dd, J=0.92 and 1.1Hz)[3]
Mass Spectrometry Parent peak at m/z 182[3]

Detailed 1H NMR, 13C NMR, and HMBC spectra are available in supplementary materials from cited research.[4]

Experimental Protocols

Isolation and Purification of this compound from Streptomyces coelicolor

The following protocol is adapted from the literature for the isolation and purification of this compound.[3]

1. Fermentation:

  • Inoculate a suitable liquid medium with a spore suspension of Streptomyces coelicolor.

  • Conduct fermentation under aerobic conditions at 28-30°C for 48-72 hours. Optimal conditions for methylenomycin production include a readily assimilated carbon and nitrogen source.[5]

2. Extraction:

  • Acidify the culture broth to pH 2.0 using hydrochloric acid.

  • Extract the acidified broth with an equal volume of ethyl acetate.

  • Concentrate the ethyl acetate extract in vacuo.

3. Chromatographic Purification:

  • Dissolve the concentrated extract in a minimal amount of chloroform.

  • Apply the solution to a silica gel column packed with chloroform.

  • Elute the column with chloroform.

  • Collect the active fractions and concentrate them in vacuo.

4. Crystallization:

  • Dissolve the concentrated active fraction in a small volume of chloroform.

  • Induce crystallization by adding carbon tetrachloride.

  • Collect the crude crystals by filtration.

  • Recrystallize the crude product from a mixture of chloroform and carbon tetrachloride to obtain pure, colorless needles of this compound.

G Experimental Workflow for this compound Isolation cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_crystallization Crystallization Fermentation Streptomyces coelicolor culture Acidification Acidify broth to pH 2.0 Fermentation->Acidification SolventExtraction Extract with Ethyl Acetate Acidification->SolventExtraction Concentration1 Concentrate extract SolventExtraction->Concentration1 SilicaGel Silica Gel Chromatography Concentration1->SilicaGel Concentration2 Concentrate active fractions SilicaGel->Concentration2 Crystallization Crystallize from Chloroform/Carbon Tetrachloride Concentration2->Crystallization Filtration Filter and collect pure crystals Crystallization->Filtration Pure this compound Pure this compound Filtration->Pure this compound

Workflow for the isolation and purification of this compound.

Biosynthesis and Mechanism of Action

The biosynthesis of this compound in Streptomyces coelicolor is a complex process involving a series of enzymatic reactions encoded by the mmy gene cluster.[6] The proposed pathway begins with the condensation of a diketide with a pentose.[7] A simplified representation of the proposed biosynthetic pathway is shown below.

G Proposed Biosynthetic Pathway of this compound Precursors Precursors Pre-methylenomycin C lactone Pre-methylenomycin C lactone Precursors->Pre-methylenomycin C lactone mmy genes Pre-methylenomycin C Pre-methylenomycin C Pre-methylenomycin C lactone->Pre-methylenomycin C mmyT Methylenomycin C Methylenomycin C Pre-methylenomycin C->Methylenomycin C mmyE This compound This compound Methylenomycin C->this compound mmyO, mmyF

A simplified diagram of the proposed biosynthetic pathway of this compound.

Recent studies have shown that a biosynthetic intermediate, pre-methylenomycin C lactone, exhibits significantly greater potency against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), compared to this compound itself.[2][8][9][10] This discovery suggests that the exomethylene group, which is modified in the final steps to this compound, is a key pharmacophore.[6] The enhanced activity of the precursor highlights a potential new avenue for antibiotic development by exploring biosynthetic intermediates of known natural products. While the precise molecular target and signaling pathway disrupted by this compound are not yet fully elucidated, its broad-spectrum activity suggests a fundamental cellular process is affected. The lack of observed resistance development to pre-methylenomycin C lactone under laboratory conditions is a promising characteristic for future therapeutic applications.[9]

References

Unveiling a Potent Precursor: A Technical Guide to the Enhanced Antibacterial Activity of a Methylenomycin A Intermediate Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the antibacterial properties of methylenomycin A and its recently discovered, highly potent biosynthetic intermediate, pre-methylenomycin C lactone, against Gram-positive bacteria. The discovery of this intermediate, which is over 100 times more active than its parent compound, presents a promising new avenue for the development of novel antibiotics to combat drug-resistant pathogens.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding, including quantitative data and experimental methodologies.

While the precise mechanism of action of this compound and its precursors against Gram-positive bacteria is still under investigation, this guide consolidates the existing knowledge to facilitate further research and development in this critical area.

Introduction to this compound and the Discovery of a Potent Precursor

This compound is a cyclopentanone-derived antibiotic produced by the soil bacterium Streptomyces coelicolor.[5][6] For decades, it has been recognized for its activity against both Gram-positive and Gram-negative bacteria.[6][7][8] However, recent investigations into its biosynthetic pathway have led to a groundbreaking discovery. By systematically deleting genes involved in the enzymatic production of this compound, researchers have isolated two previously unknown biosynthetic intermediates: pre-methylenomycin C and its cyclized form, pre-methylenomycin C lactone.[1][2][9]

Remarkably, these intermediates, particularly pre-methylenomycin C lactone, have demonstrated significantly enhanced potency against a range of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[1][4][9] This finding suggests that the bacterium may have originally evolved to produce a more powerful antibiotic, which over time was converted to the less potent this compound.[4][9]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound and its intermediates has been quantified using Minimum Inhibitory Concentration (MIC) assays. The data clearly illustrates the superior activity of pre-methylenomycin C lactone against various Gram-positive pathogens.

CompoundOrganismStrainResistance ProfileMIC (µg/mL)
Pre-methylenomycin C lactone Staphylococcus aureusDSM 21979Methicillin and aminoglycoside resistant1
Enterococcus faeciumU0317Multi-drug resistant2
This compound Staphylococcus aureusDrug-resistant strainsNot specified256

Data compiled from the Journal of the American Chemical Society.[1][10]

Experimental Protocols

The discovery of these potent intermediates was made possible through a series of targeted genetic and analytical experiments. The following is a generalized protocol based on the methodologies described in the primary literature.[1][2][9]

Generation of Gene Deletion Mutants
  • Target Gene Selection: Genes within the methylenomycin biosynthetic gene cluster in S. coelicolor were targeted for in-frame deletion. For example, the deletion of the mmyE gene was crucial for the accumulation of pre-methylenomycin C.[1][2]

  • Construction of Deletion Cassettes: PCR-based methods were used to create deletion cassettes containing flanking regions of the target gene and a selectable marker.

  • Transformation and Allelic Replacement: The deletion cassettes were introduced into S. coelicolor via conjugation or protoplast transformation, followed by selection for double-crossover events to generate the desired in-frame deletion mutants.

Fermentation and Metabolite Extraction
  • Cultivation: The wild-type and mutant S. coelicolor strains were cultivated on a suitable solid or in a liquid medium to promote antibiotic production.

  • Extraction: The culture medium was extracted with an organic solvent (e.g., ethyl acetate) to isolate the produced metabolites.

  • Purification: The crude extracts were then subjected to chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to purify the individual compounds.[11]

Antimicrobial Susceptibility Testing
  • Broth Microdilution Method: The MIC values of the purified compounds were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: A panel of clinically relevant Gram-positive bacteria, including resistant strains, were used as test organisms.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited the visible growth of the bacteria after a defined incubation period.

Visualizing the Discovery Workflow

The logical workflow for the discovery of pre-methylenomycin C lactone can be visualized as follows:

Discovery_Workflow cluster_streptomyces Streptomyces coelicolor cluster_genetic Genetic Manipulation cluster_fermentation Fermentation & Analysis cluster_discovery Discovery & Characterization S_coelicolor Wild-type S. coelicolor (Produces this compound) Gene_Deletion In-frame deletion of biosynthetic genes (e.g., mmyE) S_coelicolor->Gene_Deletion Mutant_Strain Mutant S. coelicolor strain Gene_Deletion->Mutant_Strain Fermentation Cultivation and metabolite production Mutant_Strain->Fermentation Extraction Solvent extraction of culture medium Fermentation->Extraction HPLC HPLC purification of metabolites Extraction->HPLC Pre_MMC_Lactone Isolation of Pre-methylenomycin C lactone HPLC->Pre_MMC_Lactone Activity_Testing Antimicrobial activity testing (MIC determination) Pre_MMC_Lactone->Activity_Testing High_Potency Discovery of high potency against Gram-positive bacteria Activity_Testing->High_Potency

Caption: Workflow for the discovery of pre-methylenomycin C lactone.

Proposed Mechanism of Action: An Area for Future Research

The exomethylene group present in both this compound and its more potent precursors appears to be a key pharmacophore, as its reduction leads to a loss of biological activity.[1] This suggests that this functional group is critical for the interaction with the molecular target within the bacterial cell.

However, the specific cellular target and the downstream effects that lead to bacterial cell death remain to be elucidated. The creation of diverse analogues of pre-methylenomycin C lactone is underway to probe the structure-activity relationship and to identify the mechanism of action.[3][4] Future research will likely focus on:

  • Target Identification Studies: Utilizing techniques such as affinity chromatography, proteomics, and genetic screens to identify the bacterial protein(s) that bind to pre-methylenomycin C lactone.

  • Macromolecular Synthesis Assays: Investigating the effect of the compound on key cellular processes like DNA replication, RNA transcription, protein synthesis, and cell wall biosynthesis.

  • Resistance Studies: While initial studies have not shown the rapid development of resistance, further investigation into potential resistance mechanisms will be crucial for the long-term viability of this class of compounds.[4]

The following diagram illustrates the current high-level hypothesis regarding the interaction of pre-methylenomycin C lactone with a bacterial cell, highlighting the unknown elements.

Proposed_Mechanism Pre_MMC_Lactone Pre-methylenomycin C lactone Cell_Entry Cell Entry Pre_MMC_Lactone->Cell_Entry Bacterial_Cell Gram-Positive Bacterial Cell Unknown_Target Unknown Molecular Target(s) Bacterial_Cell->Unknown_Target Interaction via exomethylene group? Cell_Entry->Bacterial_Cell Downstream_Effects Inhibition of Essential Cellular Processes Unknown_Target->Downstream_Effects Cell_Death Bacterial Cell Death Downstream_Effects->Cell_Death

Caption: Hypothesized mechanism of action of pre-methylenomycin C lactone.

Conclusion and Future Directions

The discovery of pre-methylenomycin C lactone as a highly potent antibacterial agent against Gram-positive pathogens marks a significant step forward in the search for new antibiotics. Its activity against drug-resistant strains is particularly promising. The immediate focus for the scientific community will be to elucidate its mechanism of action, which is critical for its further development as a therapeutic agent. The experimental framework outlined in this guide provides a foundation for these future investigations. The simple structure and the potential for scalable synthesis of this compound further enhance its appeal as a promising candidate for preclinical development.[4]

References

Early Investigations into the Antibacterial Potential of Methylenomycin A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the foundational research conducted on the antibacterial spectrum of Methylenomycin A, an antibiotic produced by Streptomyces coelicolor. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the initial quantitative assessments and experimental methodologies employed in the characterization of this compound.

Introduction

This compound, a cyclopentanone-derived antibiotic, was first isolated from the culture filtrate of a streptomycete identified as Streptomyces vialaceus-ruber.[1] Early investigations into its biological activity revealed a moderate spectrum of antibacterial action, with notable efficacy against certain Gram-negative bacteria.[1] This whitepaper synthesizes the data from these pioneering studies, presenting the antibacterial spectrum, detailing the experimental protocols used, and visualizing the workflow for its antimicrobial assessment.

Antibacterial Spectrum of this compound

The initial antimicrobial activity of this compound was quantified using Minimum Inhibitory Concentration (MIC) assays. The results, as determined by serial two-fold broth and agar dilution methods, are summarized below. The data indicates that this compound is moderately active against Gram-negative bacteria, particularly Proteus vulgaris and Proteus morganii, and exhibits weaker activity against Gram-positive bacteria.[1] It was found to be inactive against mycoplasma, anaerobic bacteria, fungi, and yeast.[1]

Test OrganismStrain NumberMIC (µg/mL)
Escherichia coliNIHJ50
Escherichia coliK-1250
Shigella sonnei50
Salmonella typhiT-6350
Salmonella enteritidis50
Proteus vulgarisOX-196.25
Proteus morganii12.5
Pseudomonas aeruginosa>400
Staphylococcus aureus209P100
Staphylococcus aureusSmith50
Staphylococcus epidermidis100
Bacillus subtilisPCI 21950
Sarcina luteaPCI 1001100
Mycobacterium smegmatisATCC 607100

Table 1: Minimal Inhibitory Concentrations (MIC) of this compound against various microorganisms.[1]

Experimental Protocols

The early determinations of the antibacterial spectrum of this compound relied on established microbiological techniques. The primary methods employed were serial dilution (both broth and agar) and the cylinder-plate method.

Serial Dilution Method (Broth and Agar)

This method was used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of microorganisms.

  • Preparation of Inoculum: Bacterial strains were cultured in an appropriate broth medium to achieve a standardized cell density.

  • Preparation of Antibiotic Dilutions: A stock solution of this compound was prepared and serially diluted in two-fold increments in either broth or molten agar.

  • Inoculation:

    • Broth Dilution: A standardized suspension of the test microorganism was added to each tube of the diluted antibiotic series.

    • Agar Dilution: A standardized suspension of the test microorganism was streaked onto the surface of the agar plates containing the different concentrations of this compound.

  • Incubation: The inoculated tubes or plates were incubated under optimal conditions for the growth of the respective microorganisms.

  • Determination of MIC: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the microorganism.

Cylinder-Plate Method

This diffusion method was utilized for assessing the antibacterial activity, particularly against E. coli NIHJ JC-2.

  • Preparation of Seeded Agar: A petri dish was filled with 0.5% peptone agar that had been seeded with a standardized inoculum of the test organism, E. coli NIHJ JC-2.[1]

  • Application of Antibiotic: A sterile cylinder (or a filter paper disc) was placed on the surface of the agar. A defined volume of a this compound solution of known concentration was then added to the cylinder.

  • Incubation: The plate was incubated to allow for the diffusion of the antibiotic into the agar and the growth of the bacteria.

  • Measurement of Inhibition Zone: The antibacterial activity was determined by measuring the diameter of the zone of growth inhibition around the cylinder. The size of the zone is proportional to the concentration of the antibiotic and its effectiveness against the test organism.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the antibacterial spectrum of this compound using the serial dilution method as described in the early studies.

Antibacterial_Spectrum_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Culture Test Microorganism start->culture antibiotic Prepare Serial Dilutions of this compound start->antibiotic inoculate Inoculate Dilutions with Microorganism culture->inoculate antibiotic->inoculate incubate Incubate inoculate->incubate observe Observe for Visible Growth incubate->observe determine_mic Determine MIC observe->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination by Serial Dilution.

Conclusion

The foundational studies on this compound established its antibacterial profile, demonstrating a selective activity primarily against certain Gram-negative bacteria. The methodologies employed, standard for the era, provided the initial quantitative data that has underpinned subsequent research into this antibiotic and its more potent biosynthetic precursors. This technical guide serves as a concise reference to these seminal investigations for the scientific community.

References

Methodological & Application

Purification of Methylenomycin A: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the purification of Methylenomycin A, a cyclopentanone antibiotic produced by Streptomyces coelicolor A3(2) and Streptomyces violaceus-ruber. These guidelines are intended for researchers, scientists, and professionals involved in natural product chemistry, microbiology, and drug development.

This compound is an acidic and lipophilic compound, properties that are central to the design of its purification strategy.[1] The following sections detail a multi-step purification workflow, from initial extraction from bacterial culture to final purification using chromatographic techniques. While specific quantitative data on recovery and purity at each step are not extensively reported in the literature, the protocols provided are based on established methods for the purification of this compound and related compounds.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for developing an effective purification strategy.

PropertyValue/DescriptionSource
Chemical Formula C₉H₁₀O₄[2]
Molar Mass 182.175 g·mol⁻¹[2]
Appearance Colorless crystalline substance[1]
Acidity (pKa') 3.65[1]
Solubility Slightly soluble in n-hexane and carbon tetrachloride; fairly soluble in ether, benzene, chloroform, ethyl acetate, acetone, and alcohols.[1]
Boiling Point 341.2 °C[2]
Flash Point 141.2 °C[2]

Experimental Protocols

The following protocols describe a general workflow for the purification of this compound, beginning with the cultivation of the producing microorganism.

Cultivation of Streptomyces coelicolor

Optimal production of this compound can be achieved by carefully controlling the culture conditions. High phosphate concentrations in the medium have been shown to favor the biosynthesis of methylenomycins over other secondary metabolites.[3][4]

Protocol:

  • Prepare a modified SMMS agar medium containing 5mM each of NaH₂PO₄ and K₂HPO₄.

  • Inoculate the agar plates with spores of Streptomyces coelicolor.

  • Incubate the plates at 30°C for 72 hours.[3]

  • After incubation, freeze the plates overnight to facilitate cell lysis and release of intracellular metabolites.[3]

Extraction of this compound

A solvent extraction method is employed to isolate this compound from the culture.

Protocol:

  • Thaw the frozen agar cultures.

  • Filter the mixture of agar and mycelia through cotton wool, followed by centrifugation at 2000 rpm for 5 minutes to separate the solid and liquid phases.[3]

  • Collect the resulting aqueous supernatant which contains the methylenomycin-related metabolites.[3]

  • Acidify the supernatant to approximately pH 3.

  • Extract the acidified aqueous phase with an equal volume of ethyl acetate. Repeat the extraction twice.[3]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo to obtain the crude extract.

Chromatographic Purification

A two-step chromatographic procedure is recommended for the purification of this compound from the crude extract.

This step aims to separate this compound from more polar and non-polar impurities. A similar method has been successfully used for the purification of the related compound, Methylenomycin B.[1]

Protocol:

  • Prepare a silica gel column packed in n-hexane.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of benzene and n-hexane).

  • Load the dissolved extract onto the column.

  • Elute the column with a mixture of benzene and n-hexane (1:1 v/v).[1]

  • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.

  • Pool the relevant fractions and evaporate the solvent.

Reverse-phase HPLC is a powerful technique for the final purification of this compound to a high degree of purity.

Protocol:

  • Dissolve the partially purified product from the silica gel column in the HPLC mobile phase.

  • Use a reverse-phase C18 column (e.g., Agilent C18, 150 x 4.6 mm, 5 µm) for separation.[3]

  • Employ a gradient elution with the following mobile phases:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Methanol with 0.1% formic acid[3]

  • Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

  • Remove the organic solvent from the collected fractions in vacuo and lyophilize the remaining aqueous solution to obtain pure this compound.

Crystallization

The final step to obtain highly pure this compound is crystallization.

Protocol:

  • Dissolve the purified this compound in a minimal amount of a suitable solvent in which it is readily soluble (e.g., methanol).

  • Slowly add a miscible anti-solvent (e.g., cold water or n-hexane) until slight turbidity is observed.

  • Allow the solution to stand at a low temperature (e.g., 4°C) to promote crystal formation. The use of seed crystals may facilitate this process.

  • Collect the crystals by filtration and wash with a small amount of the cold anti-solvent.

  • Dry the crystals under vacuum.

Visualizing the Purification Workflow

The following diagrams illustrate the key stages in the purification of this compound.

cluster_0 Upstream Processing cluster_1 Downstream Processing A Cultivation of S. coelicolor B Cell Lysis (Freeze-Thaw) A->B C Solid-Liquid Separation (Filtration & Centrifugation) B->C D Solvent Extraction (Ethyl Acetate) C->D E Silica Gel Column Chromatography D->E F Reverse-Phase HPLC E->F G Crystallization F->G H Pure this compound G->H

Caption: Overall workflow for the purification of this compound.

cluster_0 Extraction & Initial Cleanup cluster_1 High-Resolution Purification A Aqueous Supernatant (from culture) B Acidification (pH 3) A->B C Liquid-Liquid Extraction (with Ethyl Acetate) B->C D Crude Extract C->D E Silica Gel Chromatography D->E F Partially Purified Fraction E->F G Reverse-Phase HPLC F->G H Pure this compound (in solution) G->H I Crystallization H->I J Crystalline this compound I->J

Caption: Detailed steps in the extraction and chromatographic purification of this compound.

References

Application Notes and Protocols for Gene Deletion in Methylenomycin A Biosynthesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing gene deletion techniques to investigate the biosynthesis of Methylenomycin A in Streptomyces coelicolor. The methodologies described are essential for functional gene analysis, pathway elucidation, and strain improvement for novel antibiotic discovery and development.

Introduction to this compound Biosynthesis

This compound is a cyclopentanone antibiotic produced by Streptomyces coelicolor A3(2).[1][2] The biosynthetic gene cluster (mmy) for methylenomycin is located on the giant linear plasmid SCP1.[3][4][5] Understanding the function of each gene within this cluster is crucial for elucidating the complete biosynthetic pathway and for potentially engineering the production of novel, more potent derivatives. Gene deletion is a fundamental tool for this purpose, allowing researchers to observe the metabolic and phenotypic effects of removing specific genes.

Gene Deletion Methodologies

Several powerful techniques are available for targeted gene deletion in Streptomyces. The choice of method often depends on the specific research goals, the efficiency required, and the available molecular biology tools.

1. Recombineering (PCR-Targeted Gene Replacement): This highly efficient method utilizes λ-Red mediated recombination in Escherichia coli to construct a gene replacement cassette, which is subsequently introduced into Streptomyces for homologous recombination.[6][7] This technique is particularly useful for deleting single genes or entire gene clusters.[7]

2. CRISPR-Cas9 Genome Editing: The CRISPR-Cas9 system has been adapted for robust genome editing in Streptomyces, offering high efficiency for single and multiplex gene deletions, as well as the removal of large biosynthetic gene clusters.[8][9] This system can significantly reduce the time required for genome modification compared to traditional methods.[9]

3. Intergeneric Conjugation: This is the most common and robust method for transferring plasmid DNA, including gene deletion constructs, from an E. coli donor to a Streptomyces recipient.[10][11] The efficiency of conjugation can be influenced by factors such as the growth medium and the concentration of certain ions like CaCl2.[12]

Quantitative Analysis of Gene Deletion Effects

The primary goal of gene deletion in this context is to understand its impact on this compound production. The following table summarizes the observed effects of deleting specific genes within or related to the mmy gene cluster.

Gene DeletedMethodEffect on this compound ProductionReference(s)
mmyDRecombineeringAbolished production of all methylenomycin-related metabolites.[1][2][3][13]
mmyFRecombineeringAbolished this compound production; Methylenomycin C still produced.[1][2][3][13]
mmyORecombineeringAbolished this compound production; Methylenomycin C still produced.[1][2][3][13]
mmyERecombineeringAccumulation of a novel metabolite, pre-methylenomycin C.[1][2]
mmyRRecombineeringBoosted this compound titers (MmyR is a repressor).[3][13]
nsdAHomologous RecombinationOverproduction of Methylenomycin.[14]

Experimental Protocols

Protocol 1: Gene Deletion via PCR-Targeted Recombineering

This protocol is adapted from methods used for gene deletion in Streptomyces and specifically for studying the methylenomycin biosynthetic pathway.[6][13]

1. Construction of the Gene Replacement Cassette: a. Design PCR primers to amplify an antibiotic resistance cassette (e.g., apramycin resistance, aac(3)IV). The primers should have 39-nucleotide extensions homologous to the regions flanking the target gene to be deleted.[6] b. The cassette should also include an origin of transfer (oriT).[6][7] c. Perform PCR using a template plasmid containing the desired resistance cassette and oriT.

2. Recombineering in E. coli: a. Prepare electrocompetent E. coli BW25113 cells carrying the pIJ790 plasmid, which expresses the λ-Red recombinase system.[15] b. Transform these cells with a cosmid containing the entire methylenomycin biosynthetic gene cluster. c. Induce the expression of the λ-Red system and then electroporate the purified PCR product (gene replacement cassette) into the cells. d. Select for colonies containing the modified cosmid with the target gene replaced by the resistance cassette.

3. Intergeneric Conjugation into Streptomyces coelicolor: a. Isolate the recombinant cosmid from the E. coli BW25113 strain. b. Transform the non-methylating E. coli strain ET12567 containing the helper plasmid pUZ8002 with the recombinant cosmid.[6] c. Prepare a spore suspension of the recipient S. coelicolor strain (e.g., M145, which lacks the SCP1 plasmid). d. Mix the E. coli donor cells with the S. coelicolor spores on a suitable medium (e.g., MS agar) and incubate to allow conjugation to occur.[15] The presence of 60 mM CaCl2 in the medium can significantly increase conjugation frequency.[12] e. Overlay the plates with an appropriate antibiotic (e.g., apramycin) to select for exconjugants where the modified cosmid has integrated into the chromosome via homologous recombination, resulting in the deletion of the target gene. Nalidixic acid can be used to counter-select the E. coli donor.[15]

4. Verification of Gene Deletion: a. Isolate genomic DNA from the putative mutants. b. Confirm the gene deletion by PCR using primers flanking the deleted region and by Southern blotting.[15]

Protocol 2: CRISPR-Cas9 Mediated Gene Deletion

This protocol provides a streamlined approach for gene deletion in S. coelicolor.[9]

1. Construction of the CRISPR-Cas9 Editing Plasmid: a. Design a specific guide RNA (sgRNA) targeting the gene to be deleted. b. Clone the sgRNA expression cassette into a CRISPR-Cas9 vector for Streptomyces (e.g., pKCcas9dO).[9] This plasmid should also contain the cas9 gene and two homology-directed repair templates flanking the target gene.

2. Plasmid Delivery via Intergeneric Conjugation: a. Transform the CRISPR-Cas9 editing plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002). b. Perform intergeneric conjugation with the recipient S. coelicolor strain as described in Protocol 1, step 3. c. Select for exconjugants on a medium containing the appropriate antibiotic for the CRISPR plasmid.

3. Screening and Verification of Mutants: a. The introduction of the CRISPR-Cas9 plasmid should induce a double-strand break at the target site, which is then repaired by homologous recombination using the provided templates, leading to the deletion of the gene. b. Screen the resulting colonies by PCR to identify those with the desired deletion. Efficiencies can be very high (60-100%).[9] c. Cure the CRISPR-Cas9 plasmid from the confirmed mutant strain by passaging it on non-selective media, if necessary.

Visualizations

Gene_Deletion_Workflow_Recombineering cluster_ecoli In E. coli cluster_streptomyces In Streptomyces PCR 1. PCR Amplification (Resistance Cassette + oriT) Recombineering 2. λ-Red Recombineering PCR->Recombineering Cosmid Cosmid with mmy gene cluster Cosmid->Recombineering Modified_Cosmid Modified Cosmid (gene replaced) Recombineering->Modified_Cosmid Donor_Strain 3. Transfer to E. coli Donor (ET12567/pUZ8002) Modified_Cosmid->Donor_Strain Conjugation 4. Intergeneric Conjugation Donor_Strain->Conjugation Recombination 5. Homologous Recombination Conjugation->Recombination Mutant 6. Gene Deletion Mutant Recombination->Mutant S_coelicolor S. coelicolor recipient S_coelicolor->Conjugation

Caption: Workflow for gene deletion in Streptomyces using PCR-targeted recombineering.

CRISPR_Cas9_Workflow cluster_plasmid_construction Plasmid Construction cluster_streptomyces_editing Genome Editing in Streptomyces Design_sgRNA 1. Design sgRNA Editing_Plasmid 2. Assemble Editing Plasmid Design_sgRNA->Editing_Plasmid HR_Templates Design Homology Repair Templates HR_Templates->Editing_Plasmid CRISPR_Vector CRISPR-Cas9 Vector CRISPR_Vector->Editing_Plasmid Conjugation 3. Conjugation into S. coelicolor Editing_Plasmid->Conjugation DSB 4. Cas9-mediated Double-Strand Break Conjugation->DSB HDR 5. Homology Directed Repair DSB->HDR Mutant 6. Verified Gene Deletion Mutant HDR->Mutant

Caption: Workflow for CRISPR-Cas9 mediated gene deletion in Streptomyces.

Methylenomycin_Biosynthesis_Pathway Precursor Primary Metabolite Precursors mmyD mmyD Precursor->mmyD Intermediate1 Early Intermediate Pre_MMC Pre-methylenomycin C Intermediate1->Pre_MMC mmyE mmyE Pre_MMC->mmyE MMC Methylenomycin C mmyF_O mmyF / mmyO MMC->mmyF_O MMA This compound mmyD->Intermediate1 mmyE->MMC mmyF_O->MMA

Caption: Proposed this compound biosynthetic pathway highlighting genes targeted for deletion.

References

Application Notes and Protocols for In Vitro Testing of Methylenomycin A Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenomycin A is a cyclopentanone antibiotic produced by Streptomyces coelicolor. While it has been known for some time, recent research has unveiled its biosynthetic pathway and, more importantly, the significantly higher potency of its intermediates, particularly pre-methylenomycin C lactone. This document provides detailed application notes and protocols for the in vitro evaluation of the antibacterial and potential antitumor activities of this compound and its analogs.

Antibacterial Activity Assays

The primary and most well-documented activity of this compound and its derivatives is their antibacterial effect, particularly against Gram-positive bacteria. Recent studies have highlighted that biosynthetic intermediates of this compound are significantly more potent than the final product itself.[1][2][3] Pre-methylenomycin C lactone, an intermediate in the methylenomycin biosynthesis pathway, has been shown to be over 100 times more active against a range of Gram-positive bacteria than this compound.[2][3][4] This intermediate has demonstrated effectiveness against clinically significant drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[3][5][6]

Quantitative Data Summary

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and its highly active intermediate, pre-methylenomycin C lactone.

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundStaphylococcus aureus~256[7]
Pre-methylenomycin C lactoneStaphylococcus aureus (MRSA)1[8]
Pre-methylenomycin C lactoneEnterococcus faecium (VRE)1-2[8]

Note: The MIC value for this compound against S. aureus is an approximation based on comparative statements in the literature.[7]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound and its analogs using the broth microdilution method.

Materials:

  • Test compound (this compound or analog)

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecium)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions. This will bring the final volume to 200 µL and the bacterial concentration to approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (bacteria in CAMHB without the compound) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Experimental Workflow: Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Compound start->prep_dilutions inoculate Inoculate 96-well plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual/OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for Broth Microdilution Assay.

Antitumor Activity Assays

Quantitative Data Summary
CompoundCell LineIC50 (µM)Reference
This compoundHuman Nasopharyngeal Carcinoma (KB)Data not available[5]
This compound AnalogsHuman Nasopharyngeal Carcinoma (KB)Promising activity reported[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Test compound (this compound or analog)

  • Human cancer cell line (e.g., KB cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_attach Incubate for 24h seed_cells->incubate_attach add_compound Add Compound Dilutions incubate_attach->add_compound incubate_treat Incubate for 48-72h add_compound->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for MTT Cytotoxicity Assay.

Mechanism of Action: Potential Signaling Pathways

The precise molecular target and mechanism of action for this compound are not yet fully elucidated in the available literature. However, based on the general mechanisms of other antibiotics, several potential pathways could be investigated. The exomethylene group present in this compound and its active intermediates is considered a key pharmacophore.[8]

Putative Antibacterial Mechanisms of Action

The following diagram illustrates general signaling pathways that are common targets for antibiotics and could be explored for this compound.

Putative_Antibiotic_MoA cluster_compound This compound cluster_targets Potential Bacterial Targets cluster_effects Cellular Effects mma This compound cell_wall Cell Wall Synthesis mma->cell_wall Inhibition protein_synth Protein Synthesis (Ribosomes) mma->protein_synth Inhibition nucleic_acid_synth Nucleic Acid Synthesis (DNA/RNA) mma->nucleic_acid_synth Inhibition lysis Cell Lysis cell_wall->lysis growth_inhibition Inhibition of Growth protein_synth->growth_inhibition replication_block Replication Blockage nucleic_acid_synth->replication_block

Potential Mechanisms of Antibiotic Action.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Methylenomycin A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methylenomycin A is an antibiotic produced by Streptomyces coelicolor. Recent research has highlighted its activity against Gram-positive bacteria, including clinically significant drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE)[1][2]. Furthermore, a biosynthetic precursor, pre-methylenomycin C lactone, has been identified as being significantly more potent[3][4][5]. Accurate determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone for evaluating the efficacy of these antimicrobial agents, guiding further research, and informing potential clinical applications.

These application notes provide detailed protocols for determining the MIC of this compound using standard methods such as broth microdilution and agar dilution, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

Quantitative data from MIC experiments should be summarized for clear comparison. Below are example tables for presenting MIC results for this compound and comparator agents against quality control strains and target organisms.

Table 1: MIC of this compound and Comparator Antibiotics against Quality Control Strains.

AntibioticS. aureus ATCC 25923 MIC (µg/mL)E. faecalis ATCC 29212 MIC (µg/mL)E. faecalis ATCC 51299 MIC (µg/mL)
This compound[Result][Result][Result]
Vancomycin1-41-4>256
Linezolid1-41-41-4

Table 2: MIC of this compound against Target Clinical Isolates.

Isolate IDOrganismResistance ProfileThis compound MIC (µg/mL)
[Isolate 1]S. aureusMRSA[Result]
[Isolate 2]E. faeciumVRE[Result]
[Isolate 3]S. epidermidis-[Result]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound

  • 96-well microtiter plates (sterile, U-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures (logarithmic growth phase)

  • Quality control (QC) strains: Staphylococcus aureus ATCC® 25923™, Enterococcus faecalis ATCC® 29212™, Enterococcus faecalis ATCC® 51299™

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)

  • Solvent for this compound (e.g., Dimethyl sulfoxide (DMSO) or ethanol). Note: The optimal solvent for this compound should be determined empirically. Ensure the final solvent concentration in the assay does not affect bacterial growth.

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Note: It is crucial to validate that the chosen solvent does not have antimicrobial activity at the final concentration used in the assay.

    • Further dilute the stock solution in CAMHB to create a working solution at twice the highest desired final concentration.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the working this compound solution to the first column of wells. This will be the highest concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well in columns 1 through 11. This brings the final volume in each well to 200 µL and halves the antibiotic concentration to the desired final concentrations. Do not add bacteria to column 12.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth (i.e., the first well that appears clear).

Quality Control:

  • Concurrently test the QC strains S. aureus ATCC® 25923™, E. faecalis ATCC® 29212™, and E. faecalis ATCC® 51299™.

  • The MIC values for control antibiotics against these strains should fall within the acceptable ranges published by CLSI or EUCAST.

Protocol 2: Agar Dilution MIC Assay

This method is considered a reference method and is particularly useful for testing multiple isolates simultaneously.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial cultures and QC strains (as in Protocol 1)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (e.g., multipoint inoculator)

  • Water bath (50°C)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic-Containing Agar Plates:

    • Prepare a stock solution of this compound as described in Protocol 1.

    • Prepare a series of two-fold dilutions of the antibiotic in a suitable sterile diluent.

    • Melt MHA and cool to 45-50°C in a water bath.

    • Add a defined volume of each antibiotic dilution to a specific volume of molten MHA to achieve the desired final concentrations. For example, add 1 mL of a 10x antibiotic concentration to 9 mL of molten agar.

    • Mix well and pour into sterile petri dishes. Allow the agar to solidify completely.

    • Include a drug-free control plate.

  • Preparation of Inoculum:

    • Prepare bacterial suspensions adjusted to a 0.5 McFarland standard as described in Protocol 1.

    • Further dilute the suspension to achieve a final concentration of approximately 10⁷ CFU/mL.

  • Inoculation:

    • Using an inoculum replicating device, spot-inoculate a standardized volume (e.g., 1-2 µL) of each bacterial suspension onto the surface of the agar plates, starting with the drug-free plate and progressing to the highest antibiotic concentration. This should deliver approximately 10⁴ CFU per spot.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism at the inoculation spot.

Visualizations

This compound Biosynthesis and Proposed Resistance Mechanism

The following diagram illustrates the biosynthetic pathway of this compound and a proposed mechanism of bacterial resistance. Resistance to this compound in the producing organism, S. coelicolor, is conferred by the mmr gene, which is thought to encode a membrane protein that functions as an efflux pump. This suggests a potential mechanism of action where this compound targets intracellular processes, and resistance is achieved by actively transporting the antibiotic out of the cell.

Methylenomycin_Pathway cluster_biosynthesis This compound Biosynthesis cluster_cell Bacterial Cell Precursor Precursor Pre-methylenomycin C lactone Pre-methylenomycin C lactone Precursor->Pre-methylenomycin C lactone MmyD, MmyG, MmyK, MmyQ, MmyY, MmyX Pre-methylenomycin C Pre-methylenomycin C Pre-methylenomycin C lactone->Pre-methylenomycin C MmyT (hydrolysis) Methylenomycin C Methylenomycin C Pre-methylenomycin C->Methylenomycin C MmyE (dehydration) This compound This compound Methylenomycin C->this compound MmyF, MmyO (epoxidation) Methylenomycin A_ext This compound (extracellular) Methylenomycin A_int This compound (intracellular) Methylenomycin A_ext->Methylenomycin A_int Diffusion Target Intracellular Target Methylenomycin A_int->Target Inhibition EffluxPump Mmr Efflux Pump Methylenomycin A_int->EffluxPump EffluxPump->Methylenomycin A_ext Efflux Membrane

Caption: Biosynthesis of this compound and proposed efflux pump-mediated resistance.

Experimental Workflow for Broth Microdilution MIC

The following diagram outlines the key steps in the broth microdilution method for determining the MIC of this compound.

Broth_Microdilution_Workflow A Prepare this compound Stock Solution C Perform Serial Dilution in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacterial Suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for the broth microdilution MIC determination method.

References

Application Notes and Protocols for the Scalable Synthesis of Pre-methylenomycin C Lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-methylenomycin C lactone has recently emerged as a potent antibiotic candidate, demonstrating significant activity against drug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE)[1][2][3]. Its discovery as a biosynthetic intermediate of the well-known but less potent antibiotic methylenomycin A has opened new avenues for antibiotic research[1][4]. A key development for its therapeutic potential is the establishment of a scalable synthetic route, enabling the production of sufficient quantities for further testing and the generation of diverse analogues to probe structure-activity relationships[1][5][6].

This document provides detailed application notes and experimental protocols for the scalable synthesis of pre-methylenomycin C lactone, based on the diastereoselective phosphine-mediated (3 + 2) cycloaddition reaction developed by Wright, Zhang, Lupton, and colleagues[5][6].

Synthetic Strategy Overview

The scalable synthesis of pre-methylenomycin C lactone is achieved through a multi-step sequence. The core of this strategy is a phosphine-mediated (3 + 2) cycloaddition of an electron-poor terminal alkyne with a ketomalonate partner[5][6]. This key step is followed by a series of transformations including hydrolysis, decarboxylation, and lactonization to yield the final product.

Data Presentation

The following table summarizes the quantitative data for the key steps in the scalable synthesis of pre-methylenomycin C lactone.

StepReactionStarting MaterialsKey Reagents/ConditionsProductYield (%)Scale
1Phosphine-Mediated (3 + 2) CycloadditionDimethyl 2-acetylmalonate, Methyl propiolateTriphenylphosphine, Dichloromethane, Slow alkyne additionDimethyl 4-acetyl-5-methyl-1-cyclopentene-1,2-dicarboxylate85%Multigram
2Hydrolysis & DecarboxylationDimethyl 4-acetyl-5-methyl-1-cyclopentene-1,2-dicarboxylateLithium hydroxide, Tetrahydrofuran/Water4-acetyl-5-methyl-1-cyclopentene-1-carboxylic acid92%Multigram
3Lactonization4-acetyl-5-methyl-1-cyclopentene-1-carboxylic acidAcetic anhydride, PyridinePre-methylenomycin C lactone78%Multigram

Experimental Protocols

Step 1: Synthesis of Dimethyl 4-acetyl-5-methyl-1-cyclopentene-1,2-dicarboxylate (Cycloaddition)

This procedure details the phosphine-mediated (3 + 2) cycloaddition to form the cyclopentene core.

Materials:

  • Dimethyl 2-acetylmalonate

  • Methyl propiolate

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Syringe pump

  • Magnetic stirrer

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a solution of dimethyl 2-acetylmalonate (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous dichloromethane (0.2 M) at room temperature, add a solution of methyl propiolate (1.1 eq) in anhydrous dichloromethane via syringe pump over 4 hours.

  • Stir the reaction mixture at room temperature for an additional 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford dimethyl 4-acetyl-5-methyl-1-cyclopentene-1,2-dicarboxylate as a colorless oil.

Step 2: Synthesis of 4-acetyl-5-methyl-1-cyclopentene-1-carboxylic acid (Hydrolysis and Decarboxylation)

This protocol describes the saponification of the diester followed by decarboxylation.

Materials:

  • Dimethyl 4-acetyl-5-methyl-1-cyclopentene-1,2-dicarboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve dimethyl 4-acetyl-5-methyl-1-cyclopentene-1,2-dicarboxylate (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide (2.5 eq) and stir the mixture vigorously at room temperature for 24 hours.

  • Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid. This product is often used in the next step without further purification.

Step 3: Synthesis of Pre-methylenomycin C Lactone (Lactonization)

This final step involves the formation of the lactone ring.

Materials:

  • 4-acetyl-5-methyl-1-cyclopentene-1-carboxylic acid

  • Acetic anhydride

  • Pyridine, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the crude 4-acetyl-5-methyl-1-cyclopentene-1-carboxylic acid (1.0 eq) in a mixture of acetic anhydride (5.0 eq) and anhydrous pyridine (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pre-methylenomycin C lactone.

Visualizations

Synthetic Pathway of Pre-methylenomycin C Lactone

Scalable_Synthesis cluster_start Start_A Dimethyl 2-acetylmalonate Start_B Methyl propiolate Reagent_1 PPh₃, DCM Intermediate_1 Dimethyl 4-acetyl-5-methyl- 1-cyclopentene-1,2-dicarboxylate Reagent_1->Intermediate_1 (3+2) Cycloaddition Reagent_2 1. LiOH, THF/H₂O 2. H₃O⁺ Intermediate_2 4-acetyl-5-methyl- 1-cyclopentene-1-carboxylic acid Reagent_2->Intermediate_2 Hydrolysis & Decarboxylation Reagent_3 Ac₂O, Pyridine Final_Product Pre-methylenomycin C lactone Reagent_3->Final_Product Lactonization

Caption: Synthetic route to pre-methylenomycin C lactone.

Experimental Workflow

Experimental_Workflow Step1_Mix Mix Dimethyl 2-acetylmalonate and PPh₃ in DCM Step1_Add Slowly add Methyl propiolate (Syringe Pump) Step1_Mix->Step1_Add Step 1 Step1_React Stir at RT for 12h Step1_Add->Step1_React Step1_Purify Concentrate and Purify (Column Chromatography) Step1_React->Step1_Purify Step2_Hydrolyze Hydrolyze Diester with LiOH in THF/H₂O Step1_Purify->Step2_Hydrolyze Step 2 Step2_Acidify Acidify with HCl and Extract with Ethyl Acetate Step2_Hydrolyze->Step2_Acidify Step3_Lactonize Heat Carboxylic Acid with Acetic Anhydride and Pyridine Step2_Acidify->Step3_Lactonize Step 3 Step3_Workup Quench, Extract, and Wash Step3_Lactonize->Step3_Workup Step3_Purify Concentrate and Purify (Column Chromatography) Step3_Workup->Step3_Purify Final_Product Obtain Pure Pre-methylenomycin C lactone Step3_Purify->Final_Product

Caption: Workflow for the synthesis of pre-methylenomycin C lactone.

References

Application Notes and Protocols for the Creation of Methylenomycin A Analogs for Structure-Activity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenomycin A is a cyclopentanone-derived antibiotic originally isolated from Streptomyces coelicolor. It exhibits activity against both Gram-positive and Gram-negative bacteria.[1] Recent research into its biosynthetic pathway has revealed that key intermediates, particularly pre-methylenomycin C lactone, possess significantly greater potency against Gram-positive pathogens, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE).[2][3][4] This discovery has opened new avenues for the development of potent novel antibiotics.

This document provides detailed application notes and protocols for the creation and evaluation of this compound analogs, with a focus on leveraging the highly potent pre-methylenomycin C lactone scaffold for structure-activity relationship (SAR) studies.

Structure-Activity Relationship (SAR) of Methylenomycins

The antibacterial activity of methylenomycins is intrinsically linked to specific structural features. The exomethylene group and the carbonyl group at C3 are considered essential for the activity of this compound. Reduction of the exomethylene group results in a significant loss of antibacterial activity.

The discovery of highly potent biosynthetic intermediates has provided crucial insights into the SAR of this class of compounds. The following table summarizes the available quantitative data for key methylenomycin-related compounds.

Compound NameStructureModification from this compoundMIC (µg/mL) vs. S. aureus (MRSA)MIC (µg/mL) vs. E. faecium (VRE)
This compound Structure of this compound->128>128
Methylenomycin C Structure of Methylenomycin CLacks the epoxide of this compound64128
Pre-methylenomycin C Structure of Pre-methylenomycin CBiosynthetic precursor to Methylenomycin C48
Pre-methylenomycin C lactone Structure of Pre-methylenomycin C lactoneLactone precursor in the biosynthetic pathway1-2[3]1-2[3]

Experimental Workflow for Analog Development

A systematic approach is crucial for the efficient development and evaluation of novel this compound analogs. The following workflow outlines the key steps from analog design to biological characterization.

workflow cluster_design Analog Design cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration A SAR Analysis of Existing Data C Selection of Target Modifications A->C B Computational Modeling (Optional) B->C D Chemical Synthesis of Target Analogs C->D E Purification by Chromatography (e.g., HPLC) D->E F Structural Characterization (NMR, MS) E->F G Antimicrobial Susceptibility Testing (MIC Determination) F->G H Cytotoxicity Assays G->H J Update SAR Table G->J I Mechanism of Action Studies (Optional) H->I K Identify Lead Compounds J->K L Design Next Generation of Analogs J->L L->C

Caption: Experimental workflow for the design, synthesis, and evaluation of this compound analogs.

Experimental Protocols

Protocol 1: Synthesis of Pre-methylenomycin C Lactone Analogs via Phosphine-Mediated (3+2) Cycloaddition

This protocol is adapted from the scalable synthesis of pre-methylenomycin C lactone and can be modified to produce various analogs.

Materials:

  • Appropriately substituted α,β-unsaturated ester or ketone

  • Substituted Michael acceptor (e.g., derivatives of 2-formyl-3-methyl-2-butenoate)

  • Triphenylphosphine (PPh₃)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)

Procedure:

  • To a solution of the substituted Michael acceptor (1.0 eq) in anhydrous solvent under an inert atmosphere, add triphenylphosphine (1.1 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the α,β-unsaturated ester or ketone (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired pre-methylenomycin C lactone analog.

  • Further purification can be achieved by High-Performance Liquid Chromatography (HPLC) if necessary.

  • Confirm the structure of the final compound by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the general guidelines for antimicrobial susceptibility testing.

Materials:

  • Synthesized this compound analogs

  • Bacterial strains (e.g., S. aureus ATCC 29213, MRSA USA300, E. faecium)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and reservoirs

Procedure:

  • Prepare a stock solution of each analog in a suitable solvent (e.g., DMSO) and then dilute in CAMHB to the desired starting concentration.

  • Perform serial two-fold dilutions of each analog in CAMHB directly in the 96-well plates.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (containing 100 µL of the diluted analog) with 10 µL of the prepared bacterial suspension.

  • Include positive control (bacteria in broth without antibiotic) and negative control (broth only) wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the analog that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

Proposed Mechanism of Action and Future Directions

While the precise molecular target of the highly potent pre-methylenomycin C lactone is yet to be fully elucidated, it is understood to have a different mechanism of action from this compound due to the absence of the α-methylene-γ-butyrolactone pharmacophore.[2] Further studies are required to identify its specific cellular target(s).

The following diagram illustrates the proposed biosynthetic pathway leading to this compound and highlights the key intermediates that are the focus of current analog development.

biosynthesis cluster_pathway Methylenomycin Biosynthetic Pathway cluster_activity Relative Antibacterial Potency A Early Precursors B Pre-methylenomycin C lactone A->B MmyD, MmyG, MmyK, MmyQ, MmyY, MmyX C Pre-methylenomycin C B->C MmyT B_act Very High B->B_act D Methylenomycin C C->D MmyE C_act High C->C_act E This compound D->E MmyF, MmyO D_act Moderate D->D_act E_act Low E->E_act

Caption: Proposed biosynthetic pathway of this compound and the relative potency of key intermediates.

Future research should focus on:

  • Synthesizing a diverse library of pre-methylenomycin C lactone analogs with modifications to the cyclopentanone ring, the lactone, and the methyl groups to build a comprehensive SAR.

  • Identifying the molecular target(s) of pre-methylenomycin C lactone to understand its mechanism of action and facilitate rational drug design.

  • Evaluating the in vivo efficacy and toxicity of the most promising analogs in animal models of infection.

By leveraging the information and protocols outlined in this document, researchers can contribute to the development of a new class of potent antibiotics to combat the growing threat of antimicrobial resistance.

References

Application Notes and Protocols for Methylenomycin A in Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenomycin A is a cyclopentanone antibiotic produced by Streptomyces coelicolor. It exhibits activity against a range of Gram-positive and some Gram-negative bacteria.[1] Recent research has unveiled that biosynthetic intermediates of this compound, specifically premethylenomycin C lactone, demonstrate significantly higher potency, over 100 times more activity against various Gram-positive bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[2][3] This discovery has renewed interest in the methylenomycin family of compounds as potential leads for novel antibiotic development.[4][5]

These application notes provide detailed protocols for antibacterial susceptibility testing (AST) of this compound and its precursors, guidance on data interpretation, and an overview of its biosynthetic pathway.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The antibacterial activity of this compound and its related compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[6] The following table summarizes the reported MIC values for this compound, Premethylenomycin C, and Premethylenomycin C Lactone against various bacterial strains.

CompoundBacterial StrainResistance ProfileMIC (µg/mL)
This compound Bacillus subtilis-64
Staphylococcus aureusMethicillin-Susceptible128
Staphylococcus aureus DSM 21979Methicillin-Resistant (MRSA)128
Enterococcus faecium U0317Multi-drug Resistant128
Enterococcus faecium 64/3Vancomycin-Susceptible128
Candida albicans-64
Premethylenomycin C Bacillus subtilis-2
Staphylococcus aureusMethicillin-Susceptible4
Staphylococcus aureus DSM 21979Methicillin-Resistant (MRSA)4
Enterococcus faecium U0317Multi-drug Resistant4
Enterococcus faecium 64/3Vancomycin-Susceptible4
Candida albicans-32
Premethylenomycin C Lactone Bacillus subtilis-1
Staphylococcus aureusMethicillin-Susceptible1
Staphylococcus aureus DSM 21979Methicillin-Resistant (MRSA)1
Enterococcus faecium U0317Multi-drug Resistant2
Enterococcus faecium 64/3Vancomycin-Susceptible2
Candida albicans-64

Note: Data compiled from recent studies. It is important to note that this compound has shown weaker activity compared to its precursors.

Experimental Protocols

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed for antibacterial susceptibility testing. The two primary methods are Broth Microdilution and Disk Diffusion.

Protocol 1: Broth Microdilution for MIC Determination

This method determines the MIC of this compound in a quantitative manner.[7][8]

Materials:

  • This compound (or its analogs)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Appropriate solvent for this compound (e.g., DMSO, ethanol)[9]

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL).[10]

    • The choice of solvent should be tested for its own potential antimicrobial activity at the concentrations used.

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.[11]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[12]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

    • This will result in a range of concentrations of this compound.

    • Include a growth control well (CAMHB with inoculum, no antibiotic) and a sterility control well (CAMHB only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well (except the sterility control).

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or with a microplate reader.

Protocol 2: Disk Diffusion for Susceptibility Screening

This is a qualitative method to screen for the antibacterial activity of this compound.[13][14]

Materials:

  • This compound solution of known concentration

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Sterile forceps

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of MHA Plate:

    • Dip a sterile swab into the adjusted bacterial suspension and remove excess liquid by pressing against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes.

  • Preparation and Application of Disks:

    • Aseptically apply a known amount of the this compound solution to sterile blank paper disks. The concentration will need to be optimized based on the compound's potency.

    • Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a control disk with only the solvent to ensure it does not inhibit bacterial growth.

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) in millimeters.

    • The size of the zone of inhibition is indicative of the susceptibility of the bacterium to this compound.

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway leading to the formation of this compound, highlighting the key intermediates.

Biosynthetic_Pathway cluster_precursors Early Precursors cluster_pathway Methylenomycin Biosynthesis Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Premethylenomycin C Lactone Premethylenomycin C Lactone Glyceraldehyde-3-phosphate->Premethylenomycin C Lactone Pyruvate Pyruvate Pyruvate->Premethylenomycin C Lactone Premethylenomycin C Premethylenomycin C Premethylenomycin C Lactone->Premethylenomycin C Hydrolysis Methylenomycin C Methylenomycin C Premethylenomycin C->Methylenomycin C Dehydration This compound This compound Methylenomycin C->this compound Epoxidation

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for MIC Determination

This diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare this compound Stock Solution C Perform Serial Dilutions in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Read and Record MIC Value E->F

Caption: Workflow for MIC determination by broth microdilution.

Logical Relationship of Methylenomycin Compounds and Activity

This diagram illustrates the relationship between the biosynthetic precursors and the final product, this compound, and their relative antibacterial potencies.

Logical_Relationship cluster_activity Relative Antibacterial Potency Premethylenomycin C Lactone Premethylenomycin C Lactone Premethylenomycin C Premethylenomycin C Premethylenomycin C Lactone->Premethylenomycin C Biosynthetic Step High High Premethylenomycin C Lactone->High This compound This compound Premethylenomycin C->this compound Biosynthetic Step Medium Medium Premethylenomycin C->Medium Low Low This compound->Low

Caption: Relationship of Methylenomycin compounds and their activity.

References

Application Notes and Protocols for Studying Methylenomycin A Resistance Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenomycin A is a cyclopentanone-derived antibiotic produced by Streptomyces coelicolor A3(2), demonstrating activity against both Gram-negative and Gram-positive bacteria. Recent research has unveiled a biosynthetic intermediate, pre-methylenomycin C lactone, which exhibits significantly higher potency—over 100 times more active against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), than this compound itself. Notably, the emergence of resistance to pre-methylenomycin C lactone has not been readily observed, making it a promising candidate for further antibiotic development.

This document provides a detailed experimental framework for investigating the development of bacterial resistance to this compound and its potent precursor. The protocols outlined below are designed to enable researchers to induce, characterize, and understand the molecular mechanisms underlying resistance.

Key Concepts and Mechanisms

Mechanism of Action: this compound and its analogues are α,β-unsaturated carbonyl compounds, which are known to act as Michael acceptors. This chemical reactivity suggests that their antibacterial effect likely stems from the formation of covalent adducts with biological nucleophiles, such as the cysteine residues in proteins, thereby inactivating essential enzymes and disrupting cellular processes.

Known Resistance Mechanisms: The primary known resistance determinant to this compound in the producing organism, S. coelicolor, is the mmr gene, which is located within the methylenomycin biosynthetic gene cluster on the SCP1 plasmid. While the precise mechanism of the Mmr protein is yet to be fully elucidated, it is hypothesized to be an efflux pump that actively transports the antibiotic out of the cell or an enzyme that modifies and inactivates the antibiotic. It has been suggested that this compound may induce the expression of its own resistance gene.

Experimental Workflow for Studying Resistance Development

The following diagram illustrates a comprehensive workflow for the experimental evolution and characterization of this compound resistance.

experimental_workflow cluster_0 Phase 1: Resistance Induction cluster_1 Phase 2: Phenotypic Characterization cluster_2 Phase 3: Genotypic and Functional Analysis A Bacterial Strain Selection (e.g., S. aureus, E. faecalis) B Minimum Inhibitory Concentration (MIC) Determination A->B C Experimental Evolution (Serial Passage with increasing This compound concentration) B->C D MIC Shift Analysis of Resistant Isolates C->D E Growth Curve Analysis D->E F Cross-Resistance Profiling D->F G Whole-Genome Sequencing (WGS) D->G H Transcriptomic Analysis (RNA-Seq) D->H I Proteomic Analysis D->I J Identification of Resistance Mechanisms G->J H->J I->J

Figure 1: Experimental workflow for studying this compound resistance.

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against a target bacterial strain.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The concentration range should span above and below the expected MIC.

  • Inoculate each well containing the diluted antibiotic with the prepared bacterial suspension. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubate the plate at 37°C for 16-20 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the antibiotic that completely inhibits visible growth. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Experimental Evolution of Resistance

This protocol describes a method for inducing resistance to this compound in a bacterial population through serial passage in the presence of sub-inhibitory concentrations of the antibiotic.

Materials:

  • Bacterial culture

  • CAMHB

  • This compound stock solution

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities

Procedure:

  • Determine the initial MIC of this compound for the parental bacterial strain as described in Protocol 1.

  • Inoculate a fresh culture in CAMHB containing this compound at a sub-inhibitory concentration (e.g., 0.5 x MIC).

  • Incubate the culture at 37°C with shaking until it reaches the late logarithmic or early stationary phase.

  • Serially passage the culture by transferring a small aliquot (e.g., 1:100 dilution) to a fresh tube of CAMHB containing a slightly increased concentration of this compound.

  • Repeat the serial passage daily, gradually increasing the antibiotic concentration as the bacterial population adapts and shows growth at higher concentrations.

  • Periodically, plate the evolving population on antibiotic-free agar to isolate individual colonies.

  • Determine the MIC of this compound for the isolated colonies to quantify the level of resistance that has evolved.

Protocol 3: Whole-Genome Sequencing (WGS) of Resistant Isolates

WGS is a powerful tool to identify genetic mutations, insertions, or deletions that may be responsible for the observed resistance phenotype.

Materials:

  • Resistant and parental bacterial isolates

  • DNA extraction kit

  • Next-generation sequencing (NGS) platform (e.g., Illumina)

  • Bioinformatics software for sequence analysis

Procedure:

  • Isolate high-quality genomic DNA from both the resistant and the parental (susceptible) bacterial strains.

  • Prepare sequencing libraries from the extracted DNA according to the manufacturer's protocol for the chosen NGS platform.

  • Perform whole-genome sequencing of the prepared libraries.

  • Analyze the sequencing data by mapping the reads from the resistant strain to the reference genome of the parental strain.

  • Identify single nucleotide polymorphisms (SNPs), insertions, deletions (indels), and copy number variations (CNVs) that are unique to the resistant isolate.

  • Annotate the identified mutations to determine the affected genes and their potential role in antibiotic resistance.

Protocol 4: Transcriptomic Analysis (RNA-Seq) of Bacterial Response

RNA-Seq allows for the quantification of gene expression changes in response to this compound exposure, providing insights into the regulatory networks and cellular pathways involved in the resistance mechanism.

Materials:

  • Resistant and parental bacterial isolates

  • CAMHB with and without this compound

  • RNA extraction kit

  • RNA sequencing library preparation kit

  • NGS platform

  • Bioinformatics software for differential gene expression analysis

Procedure:

  • Culture the parental and resistant bacterial strains to mid-logarithmic phase.

  • Expose a subset of the cultures to a sub-inhibitory concentration of this compound for a defined period (e.g., 30-60 minutes). Maintain unexposed cultures as controls.

  • Harvest the bacterial cells and immediately stabilize the RNA using an appropriate reagent.

  • Extract total RNA from all samples.

  • Prepare RNA-Seq libraries, including a step for ribosomal RNA (rRNA) depletion.

  • Sequence the libraries on an NGS platform.

  • Analyze the RNA-Seq data to identify genes that are differentially expressed between the treated and untreated samples, as well as between the resistant and parental strains.

  • Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) to identify the biological processes and pathways that are significantly altered.

Data Presentation

Quantitative data from the experiments should be summarized in clear and concise tables for easy comparison.

Table 1: MIC Values of this compound against Parental and Evolved Resistant Strains

Strain IDPassage NumberThis compound MIC (µg/mL)Fold Change in MIC
Parental011
Evolved 1201616
Evolved 2203232
Evolved 32088

Table 2: Summary of Key Genetic Mutations Identified by WGS in Resistant Strains

Strain IDGene LocusGene NameMutation TypeAmino Acid ChangePutative Function of Gene Product
Evolved 1SAOUHSC_00123norASNPL123FEfflux pump
Evolved 2SAOUHSC_00456rpoBSNPH481YRNA polymerase subunit beta
Evolved 3-IntergenicInsertion--

Table 3: Top Differentially Expressed Genes in Response to this compound

Gene LocusGene NameLog2 Fold Change (Treated vs. Untreated)p-valuePutative Function
SAOUHSC_00789abcT3.5<0.001ABC transporter
SAOUHSC_01234katA2.8<0.001Catalase
SAOUHSC_05678fabI-2.1<0.005Enoyl-ACP reductase

Visualization of a Putative Resistance Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway leading to this compound resistance, based on common bacterial stress responses to electrophilic compounds. This pathway can be investigated using the transcriptomic and proteomic data generated from the proposed experiments.

signaling_pathway cluster_0 Cellular Response to this compound cluster_1 Signal Transduction cluster_2 Transcriptional Regulation and Resistance A This compound (Electrophilic Stress) B Cellular Nucleophile Depletion (e.g., Glutathione) A->B C Oxidative Stress A->C D Protein Misfolding A->D E Sensor Kinase Activation B->E C->E D->E F Response Regulator Phosphorylation E->F Phosphotransfer G Upregulation of Stress Response Genes (e.g., chaperones, proteases) F->G DNA Binding H Upregulation of Antioxidant Genes (e.g., catalase, superoxide dismutase) F->H DNA Binding I Upregulation of Resistance Genes (e.g., efflux pumps, modifying enzymes) F->I DNA Binding J Increased Bacterial Survival G->J H->J I->J

Figure 2: Putative signaling pathway for this compound resistance.

Conclusion

The experimental setup detailed in these application notes provides a robust framework for the comprehensive study of resistance development to this compound and its highly potent precursor, pre-methylenomycin C lactone. By combining classical microbiological techniques with advanced genomic and transcriptomic approaches, researchers can elucidate the phenotypic and genotypic changes that lead to resistance. Understanding these mechanisms is crucial for the strategic development of new antibiotics that can circumvent existing and potential resistance pathways, thereby addressing the urgent global health threat of antimicrobial resistance.

Application Notes and Protocols: The Emerging Role of Methylenomycin A and Its Biosynthetic Intermediates in Combating Multi-Drug Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multi-drug resistant (MDR) bacteria presents a formidable challenge to global health. In the continuous search for novel antimicrobial agents, attention has turned to previously known compounds and their biosynthetic pathways. Methylenomycin A, an antibiotic discovered 50 years ago, has recently regained significant interest, not for its own activity, but for that of its biosynthetic intermediates.[1][2][3] This document provides detailed application notes and protocols for researchers investigating the potential of this compound and its derivatives, particularly pre-methylenomycin C lactone, in the context of MDR bacteria research. Recent studies have revealed that pre-methylenomycin C lactone is up to 100 times more potent against a range of Gram-positive MDR pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), than this compound itself.[1][2][4][5][6]

Mechanism of Action and Cellular Targets

While the precise mechanism of action for this compound and its intermediates is still under active investigation, preliminary evidence suggests a distinct mode of action for pre-methylenomycin C lactone compared to this compound. This is attributed to the absence of the α-methylene-γ-butyrolactone pharmacophore in the intermediate.[7]

Current research has not yet fully elucidated the specific signaling pathways affected by these compounds in MDR bacteria. However, the potent bactericidal activity against Gram-positive bacteria suggests possible interference with essential cellular processes such as cell wall synthesis, protein synthesis, or DNA replication.[8] Further research is warranted to identify the specific molecular targets and signaling cascades disrupted by pre-methylenomycin C lactone.

A significant finding from recent studies is the apparent lack of resistance development to pre-methylenomycin C lactone. In laboratory experiments, Enterococcus strains did not develop resistance to pre-methylenomycin C lactone under conditions where resistance to vancomycin was observed, suggesting a durable efficacy.[1][2][5][9]

Data Presentation: Antimicrobial Activity

The following tables summarize the reported minimum inhibitory concentrations (MICs) of pre-methylenomycin C lactone against key MDR Gram-positive pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Pre-methylenomycin C lactone against MRSA

MRSA StrainMIC (µg/mL)Reference
Methicillin-resistant Staphylococcus aureus1-2[9]

Table 2: Minimum Inhibitory Concentration (MIC) of Pre-methylenomycin C lactone against VRE

VRE StrainMIC (µg/mL)Reference
Vancomycin-resistant Enterococcus faecium1-2[9]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound or its intermediates against MDR bacterial strains.[10][11][12]

Materials:

  • Test compound (this compound or pre-methylenomycin C lactone)

  • MDR bacterial strains (e.g., MRSA, VRE)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of Test Compound:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform two-fold serial dilutions of the test compound in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control well (bacteria in CAMHB without the compound) and a negative control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the bacteria.

    • Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[12]

Protocol 2: Checkerboard Synergy Assay

This protocol is for assessing the synergistic, additive, indifferent, or antagonistic effects of this compound or its intermediates in combination with other antibiotics against MDR bacteria.[4][13][14]

Materials:

  • Test compound (this compound or pre-methylenomycin C lactone)

  • Second antibiotic (e.g., a β-lactam or aminoglycoside)

  • MDR bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Two 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • In the first 96-well plate, prepare two-fold serial dilutions of the test compound along the y-axis (rows A-H).

    • In the second 96-well plate, prepare two-fold serial dilutions of the second antibiotic along the x-axis (columns 1-12).

  • Checkerboard Setup:

    • Transfer the dilutions from the first plate to a new 96-well plate.

    • Then, add the dilutions of the second antibiotic to the corresponding wells, creating a matrix of concentrations.

  • Inoculum Preparation and Inoculation:

    • Prepare the bacterial inoculum as described in the MIC protocol (final concentration of ~5 x 10⁵ CFU/mL).

    • Inoculate each well of the checkerboard plate with the bacterial suspension.

    • Include control wells for each antibiotic alone.

  • Incubation and MIC Determination:

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC of each antibiotic alone and in combination.

  • Calculation of Fractional Inhibitory Concentration Index (FICI):

    • The FICI is calculated as follows: FICI = FIC A + FIC B = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpretation of FICI:

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 1

      • Indifference: 1 < FICI ≤ 4

      • Antagonism: FICI > 4

Visualizations

Diagram 1: Proposed Biosynthetic Pathway of this compound

Biosynthesis_Pathway Precursor Early Precursor Intermediate1 pre-methylenomycin C lactone Precursor->Intermediate1 mmyD, ... Intermediate2 pre-methylenomycin C Intermediate1->Intermediate2 Hydrolysis MethylenomycinC Methylenomycin C Intermediate2->MethylenomycinC mmyE (Dehydration) MethylenomycinA This compound MethylenomycinC->MethylenomycinA mmyF, mmyO (Epoxidation)

Caption: Biosynthesis of this compound from early precursors.

Diagram 2: Experimental Workflow for MIC Determination

MIC_Workflow Start Start PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum SerialDilution Serial Dilution of Test Compound Start->SerialDilution Inoculate Inoculate 96-well Plate PrepInoculum->Inoculate SerialDilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadResults Determine MIC (Visual/OD600) Incubate->ReadResults End End ReadResults->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Diagram 3: Logical Relationship for Synergy Testing (Checkerboard Assay)

Synergy_Logic MIC_A Determine MIC of Drug A alone Calculate_FICI Calculate FICI FICI = (MIC_A_comb / MIC_A_alone) + (MIC_B_comb / MIC_B_alone) MIC_A->Calculate_FICI MIC_B Determine MIC of Drug B alone MIC_B->Calculate_FICI MIC_AB Determine MIC of Drug A + Drug B in combination MIC_AB->Calculate_FICI Interpret Interpret FICI value (Synergy, Additive, Indifference, Antagonism) Calculate_FICI->Interpret

Caption: Logic for interpreting checkerboard synergy assay results.

Future Directions and Considerations

The discovery of the high potency of pre-methylenomycin C lactone against MDR Gram-positive pathogens opens up new avenues for antibiotic research.[1][2][5][6] Key areas for future investigation include:

  • Elucidation of the Mechanism of Action: Detailed studies are crucial to identify the specific cellular targets and signaling pathways affected by pre-methylenomycin C lactone. This knowledge will be invaluable for optimizing its therapeutic potential and understanding potential resistance mechanisms.

  • Synergistic Studies: To date, there is a lack of published data on the synergistic effects of this compound or its intermediates with other classes of antibiotics. Investigating combinations with β-lactams, aminoglycosides, or other antibiotics could reveal potent therapeutic strategies against MDR infections.

  • In Vivo Efficacy and Toxicity: Preclinical studies are necessary to evaluate the in vivo efficacy, pharmacokinetics, and toxicity of pre-methylenomycin C lactone to determine its potential as a clinical candidate.

  • Spectrum of Activity: Further studies should explore the activity of these compounds against a broader range of MDR bacteria, including Gram-negative pathogens.

These application notes and protocols provide a framework for researchers to explore the promising antibacterial activities of this compound intermediates. The remarkable potency and resilience to resistance of pre-methylenomycin C lactone underscore the importance of re-examining natural product biosynthetic pathways in the ongoing fight against antimicrobial resistance.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methylenomycin A Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing fermentation conditions for Methylenomycin A yield.

Troubleshooting Guides

Issue 1: Low or No this compound Production

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal pH An acidic pH shock has been shown to trigger transient expression of the mmy gene and this compound production.[1][2] If your pH has remained neutral or alkaline, consider implementing a controlled downward shift in pH during the fermentation. The antibacterial effect of this compound is also stronger in the acidic range.
Inappropriate Nutrient Conditions This compound production is favored under alanine growth-rate-limiting conditions, as opposed to glucose growth-rate-limiting conditions.[1][2] Review your media composition to ensure a readily assimilated carbon and nitrogen source is available, but that alanine becomes the limiting factor for growth.[3] High phosphate concentrations can suppress the synthesis of other secondary metabolites by Streptomyces coelicolor, thereby favoring this compound production.[3][4]
High Specific Growth Rate A low specific growth rate is a prerequisite for both steady-state and transient production of this compound.[1][2] If your culture is growing too rapidly, consider adjusting the nutrient feed rate or media composition to slow down the growth phase.
Genetic Integrity of the Strain The biosynthetic, regulatory, and resistance genes for this compound are located on the SCP1 plasmid in Streptomyces coelicolor A3(2).[5] Verify the presence and integrity of this plasmid in your strain.
Inadequate Aeration and Agitation While specific optimal values for this compound are not extensively reported, sufficient oxygen supply is crucial for most Streptomyces fermentations. For other Streptomyces species, agitation speeds of around 200 rpm and aeration rates of 0.5-2.0 vvm have been found to be optimal for antibiotic production.[6][7] Insufficient dissolved oxygen can severely reduce cellular growth and antibiotic production rates.[8]
Issue 2: Inconsistent Batch-to-Batch Yield

Possible Causes and Solutions:

CauseRecommended Action
Variability in Inoculum The age and quality of the inoculum can significantly impact fermentation performance. Standardize your inoculum preparation procedure, including the age of the seed culture and spore suspension preparation.[9] Using frozen mycelia can be an alternative to reduce variability.[10]
Fluctuations in Fermentation Parameters Minor variations in pH, temperature, aeration, or agitation can lead to inconsistent yields. Ensure that your monitoring and control systems are accurately calibrated and maintaining setpoints throughout the fermentation.
Media Component Variability The quality and composition of complex media components like yeast extract or peptone can vary between batches and suppliers. If possible, use a defined minimal medium to improve consistency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound production?

A1: While a specific optimal pH value for sustained production is not definitively established in the literature, a key trigger for this compound biosynthesis is an acidic pH shock.[1][2] This transient drop in pH has been shown to stimulate the expression of the mmy genes responsible for its production.[1] Therefore, a dynamic pH strategy, rather than a constant pH, may be more effective.

Q2: What is the best medium composition for high this compound yield?

A2: A defined minimal medium where alanine is the growth-limiting nutrient is favorable for this compound production.[1][2] High concentrations of a readily assimilated carbon source like glucose can be detrimental to yield.[1] Additionally, maintaining a high phosphate concentration in the medium can help to suppress the production of other secondary metabolites by S. coelicolor, thereby channeling precursors towards this compound synthesis.[3][4]

Quantitative Data on Media Composition (Hypothetical Example for Illustration):

Medium ComponentConcentration (g/L)Role
Glucose10Carbon Source
L-Alanine2Limiting Nitrogen Source
K2HPO41Phosphate Source
MgSO4·7H2O0.5Salt
Trace Element Solution1 mL/LMicronutrients

Q3: What are the optimal aeration and agitation rates?

A3: Specific optimal aeration and agitation rates for this compound production are not well-documented. However, for antibiotic production in other Streptomyces species, agitation speeds around 200 rpm and aeration rates between 0.5 and 2.0 vvm have been shown to be effective.[6][7] It is crucial to maintain a sufficient dissolved oxygen (DO) level, as DO concentrations falling below 25% saturation can severely inhibit growth and production.[8] For some Streptomyces fermentations, controlling DO at near-saturation levels during the growth phase has led to significant increases in antibiotic yield.[11]

Quantitative Data on Aeration and Agitation (General Guidance for Streptomyces):

ParameterRangeImpact on Fermentation
Agitation (rpm)150 - 300Affects mixing, nutrient distribution, and oxygen transfer. Increasing agitation generally has a positive effect on productivity up to a certain point.[1][6]
Aeration (vvm)0.5 - 2.0Supplies oxygen for aerobic respiration and biosynthesis. Higher rates can improve yield but may also cause foaming.[6]
Dissolved Oxygen (%)> 25%Crucial for cell growth and secondary metabolite production. Levels below this can be limiting.[8]

Q4: Are there more potent alternatives to this compound that can be targeted?

A4: Yes, recent research has identified biosynthetic intermediates of this compound that exhibit significantly higher potency. Specifically, pre-methylenomycin C lactone has been shown to be over 100 times more active against a range of Gram-positive bacteria than this compound itself.[12][13][14] By deleting specific biosynthetic genes, such as mmyE, it is possible to accumulate these more potent precursors.[15][16][17]

Experimental Protocols

Batch Fermentation Protocol for this compound Production
  • Inoculum Preparation:

    • Aseptically transfer a loopful of Streptomyces coelicolor A3(2) spores into a flask containing a suitable seed medium.

    • Incubate at 28-30°C with shaking for 2-3 days until the culture is turbid.[18]

  • Fermentation:

    • Inoculate the production medium in the fermenter with the seed culture (typically 5-10% v/v).

    • A recommended production medium contains a readily assimilated carbon and nitrogen source, with alanine as the growth-limiting nutrient and a high phosphate concentration.[3]

    • Maintain the temperature at 28-30°C.

    • Set the initial agitation and aeration rates to a moderate level (e.g., 200 rpm and 1.0 vvm).

    • Monitor cell growth, pH, and dissolved oxygen throughout the fermentation.

    • To induce this compound production, an acidic pH shock can be applied by adding a sterile acid solution to transiently lower the pH.[1]

    • The fermentation is typically carried out for 48 to 60 hours.[9]

  • Extraction and Quantification:

    • At the end of the fermentation, centrifuge the broth to separate the mycelium.

    • Acidify the supernatant to approximately pH 2.0.

    • Extract the this compound from the acidified supernatant using an organic solvent such as ethyl acetate.[9]

    • Concentrate the organic extract and analyze the this compound content using High-Performance Liquid Chromatography (HPLC).[19]

Bioassay for this compound Activity
  • Test Organism: A sensitive indicator strain, such as Staphylococcus aureus, can be used.[19]

  • Agar Well Diffusion Method:

    • Prepare agar plates seeded with the test organism.

    • Create wells in the agar.

    • Add a known volume of the extracted this compound sample to the wells.

    • Incubate the plates under suitable conditions for the test organism.

    • Measure the diameter of the zone of inhibition around the wells. The size of the zone is proportional to the concentration of the antibiotic.

Visualizations

Methylenomycin_Biosynthesis_Pathway cluster_precursors Primary Metabolism cluster_pathway Methylenomycin Biosynthesis Glyceraldehyde-3-P Glyceraldehyde-3-P Precursor_Pool Precursor Pool Glyceraldehyde-3-P->Precursor_Pool Pyruvate Pyruvate Pyruvate->Precursor_Pool Acetyl-CoA Acetyl-CoA Acetyl-CoA->Precursor_Pool mmyD MmyD Precursor_Pool->mmyD Intermediate_1 Intermediate 1 mmyD->Intermediate_1 mmy_enzymes Multiple Mmy Enzymes Intermediate_1->mmy_enzymes Pre-methylenomycin_C_lactone Pre-methylenomycin C lactone mmy_enzymes->Pre-methylenomycin_C_lactone mmyE MmyE Pre-methylenomycin_C_lactone->mmyE Methylenomycin_C Methylenomycin C mmyE->Methylenomycin_C mmyF_mmyO MmyF/MmyO Methylenomycin_C->mmyF_mmyO Methylenomycin_A This compound mmyF_mmyO->Methylenomycin_A

Caption: Simplified biosynthetic pathway of this compound.

Fermentation_Workflow Start Start Inoculum_Prep Inoculum Preparation Start->Inoculum_Prep Fermentation Batch Fermentation Inoculum_Prep->Fermentation Monitoring Monitor pH, DO, Growth Fermentation->Monitoring Harvest Harvest Broth Fermentation->Harvest pH_Shock Apply Acidic pH Shock Monitoring->pH_Shock pH_Shock->Fermentation Extraction Extraction of this compound Harvest->Extraction Quantification Quantification (HPLC/Bioassay) Extraction->Quantification End End Quantification->End

Caption: Experimental workflow for this compound production.

Troubleshooting_Logic Start Low/No Yield Check_pH Is pH acidic? Start->Check_pH Check_Nutrients Is Alanine limiting? Check_pH->Check_Nutrients Yes Adjust_pH Apply pH shock Check_pH->Adjust_pH No Check_Growth_Rate Is growth rate low? Check_Nutrients->Check_Growth_Rate Yes Adjust_Media Modify media composition Check_Nutrients->Adjust_Media No Check_Aeration Is DO > 25%? Check_Growth_Rate->Check_Aeration Yes Adjust_Feed Reduce nutrient feed Check_Growth_Rate->Adjust_Feed No Adjust_Agitation_Aeration Increase agitation/aeration Check_Aeration->Adjust_Agitation_Aeration No Re-evaluate Re-evaluate Yield Check_Aeration->Re-evaluate Yes Adjust_pH->Re-evaluate Adjust_Media->Re-evaluate Adjust_Feed->Re-evaluate Adjust_Agitation_Aeration->Re-evaluate

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Troubleshooting Low Yield of Methylenomycin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of Methylenomycin A in Streptomyces coelicolor cultures.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces coelicolor culture is growing well, but I'm not seeing any this compound production. What are the common causes?

A1: Low or no production of this compound despite good cell growth is a common issue. Several factors can contribute to this, including suboptimal culture conditions and media composition. Key areas to investigate are the pH of the medium, the choice of carbon and nitrogen sources, and the phosphate concentration.[1][2][3] Production of this compound is often triggered by specific environmental signals and typically occurs late in the growth phase, as the culture transitions from exponential to linear growth.[3]

Q2: What is the optimal pH for this compound production?

A2: this compound production is favored in acidic conditions. An acidic pH shock has been shown to trigger transient gene expression and production of the antibiotic.[1][2] The antibacterial effect of this compound is also stronger in the acidic range.[4] Therefore, monitoring and maintaining an acidic pH in your culture can be critical for achieving higher yields.

Q3: How do the carbon and nitrogen sources in the media affect production?

A3: The choice of carbon and nitrogen sources is crucial. Readily assimilated carbon and nitrogen sources are required for the synthesis of this compound.[3] Studies have shown that alanine growth-rate-limiting conditions can trigger its production.[1][2] Conversely, high concentrations of ammonium have been shown to inhibit the production of other secondary metabolites in Streptomyces and could potentially impact this compound yield.[5]

Q4: I've noticed that other pigmented antibiotics (like actinorhodin) are being overproduced, but not this compound. Why might this be?

A4: The production of different secondary metabolites in Streptomyces coelicolor is often tightly regulated and can be influenced by specific media components. High phosphate concentrations in the medium have been shown to suppress the production of other antibiotics like actinorhodin and prodiginine, while allowing for the synthesis of this compound.[6] This suggests that if you are observing high levels of other secondary metabolites, your phosphate levels may be suboptimal for this compound production.

Q5: Are there any genetic factors that could be limiting my yield?

A5: Yes, the genetic background of your Streptomyces coelicolor strain is fundamental. The genes for this compound biosynthesis, regulation, and resistance are located on the SCP1 plasmid.[5] Ensure you are using a strain that contains this plasmid. Additionally, certain genes can negatively regulate antibiotic production. For instance, the nsdA gene has been identified as a negative regulator of both this compound and another antibiotic, CDA.[7] Overexpression of pathway-specific activators is a common strategy to improve natural product yields.[8]

Q6: I've heard about more potent intermediates in the this compound pathway. Should I be targeting those instead?

A6: Recent research has identified biosynthetic intermediates, such as pre-methylenomycin C lactone, which are significantly more potent antibiotics than this compound itself.[9][10][11] By deleting certain biosynthetic genes (e.g., mmyE, mmyF, mmyO), it is possible to accumulate these precursors.[6][12] If your goal is to discover or develop more potent antibiotics, exploring the production of these intermediates could be a very promising strategy.[13]

Troubleshooting Guides

Problem 1: No or Very Low Yield of this compound

This guide provides a systematic approach to troubleshooting the complete lack or very low levels of this compound production.

Troubleshooting Workflow

start Start: Low/No This compound Yield check_strain Verify S. coelicolor Strain (must contain SCP1 plasmid) start->check_strain check_media Review Media Composition check_strain->check_media Strain Confirmed check_ph Monitor and Adjust Culture pH check_media->check_ph Media Optimized check_conditions Optimize Culture Conditions check_ph->check_conditions pH Optimized analyze_precursors Analyze for Precursor Accumulation check_conditions->analyze_precursors Conditions Optimized end End: Improved Yield check_conditions->end Yield Improved analyze_precursors->check_media No Precursors, Re-evaluate Media genetic_modification Consider Genetic Modification analyze_precursors->genetic_modification Precursors Identified genetic_modification->end

Caption: Troubleshooting workflow for low this compound yield.

Recommended Actions:

  • Strain Verification : Confirm that your Streptomyces coelicolor A3(2) strain contains the SCP1 plasmid, which carries the mmy gene cluster.

  • Media Optimization :

    • Carbon/Nitrogen Source : Ensure a readily assimilated carbon and nitrogen source is present.[3]

    • Phosphate Level : Increase the phosphate concentration in your minimal medium to suppress competing secondary metabolite pathways.[6]

  • pH Control :

    • Monitor the pH of the culture throughout fermentation.

    • Consider implementing an acidic pH shock to induce production.[1][2]

  • Culture Conditions :

    • Ensure a low specific growth rate, as this is a prerequisite for production.[2]

    • Typical fermentation is carried out at 28°C for 48-60 hours.[4]

Problem 2: Inconsistent Yield Between Batches

This guide addresses issues with batch-to-batch variability in this compound production.

Key Parameters for Consistency

ParameterRecommended Value/ConditionRationale
Inoculum Quality Use a fresh, standardized spore suspension or vegetative inoculum.Inconsistent inoculum age or density can lead to variable growth phases and onset of production.
pH Maintain a consistent starting pH and monitor throughout.pH is a critical trigger for this compound biosynthesis.[1][2]
Aeration & Agitation Keep aeration and agitation rates constant for submerged cultures.Oxygen supply and shear stress can affect Streptomyces morphology and secondary metabolism.[14]
Media Preparation Ensure consistent preparation and sterilization of media components.Variations in nutrient availability can alter metabolic pathways.

Experimental Protocols

Protocol 1: Cultivation for this compound Production

This protocol is adapted from general practices for Streptomyces fermentation.

  • Media Preparation : Prepare a supplemented minimal medium with a high phosphate concentration. A suggested medium could be based on R2YE, with modifications to the phosphate level.[6]

  • Inoculation : Inoculate the liquid medium with a fresh spore suspension of Streptomyces coelicolor A3(2).

  • Incubation : Incubate at 28°C with agitation (e.g., 170 r.p.m. for submerged tank fermentation).[4]

  • pH Shock (Optional) : After an initial growth period (e.g., 24 hours), apply an acidic pH shock by adjusting the medium pH to a lower value (e.g., pH 5.5).[6]

  • Fermentation : Continue fermentation for 48 to 60 hours.[4]

  • Extraction and Analysis :

    • Centrifuge the culture to separate the biomass from the supernatant.

    • Extract the supernatant with an organic solvent like ethyl acetate.

    • Analyze the extract for this compound using methods such as HPLC.

Signaling Pathways and Biosynthesis

This compound Biosynthetic Pathway

The biosynthesis of this compound from its precursor Methylenomycin C is a key step. This process involves epoxidation catalyzed by enzymes encoded by the mmyF and mmyO genes.[6][12]

cluster_pathway Methylenomycin Biosynthesis Pre_MMC_Lactone Pre-methylenomycin C lactone Pre_MMC Pre-methylenomycin C Pre_MMC_Lactone->Pre_MMC mmyT? MMC Methylenomycin C Pre_MMC->MMC MmyE MMA This compound MMC->MMA MmyO / MmyF (Epoxidation)

Caption: Key late steps in the this compound biosynthetic pathway.

References

"improving the stability of Methylenomycin A in solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Methylenomycin A in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution seems to be losing activity over a short period. What are the likely causes?

A1: Loss of this compound activity in solution is likely due to chemical degradation. The stability of this compound can be influenced by several factors, primarily the pH of the solution, storage temperature, and exposure to light. Based on its chemical structure, which includes a cyclopentanone ring, an epoxide, and an exocyclic double bond, it is susceptible to degradation under non-optimal conditions. The antibacterial effect of this compound has been observed to be stronger in the acidic range, suggesting that pH is a critical factor for its biological activity and likely its stability[1].

Q2: What is the optimal pH for storing this compound solutions?

Q3: How should I store my this compound stock solutions?

A3: For long-term storage, it is best to store this compound as a dry powder at -20°C or below, protected from light and moisture[4]. Once in solution, stock solutions should be stored at low temperatures, with -80°C being preferable to -20°C to minimize degradation[4][5]. It is also crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation[4].

Q4: Which solvents are recommended for preparing this compound solutions?

A4: While specific solubility data is limited, Methylenomycin B, a related compound, is fairly soluble in ether, benzene, chloroform, ethyl acetate, acetone, and alcohols, and slightly soluble in n-hexane and petroleum ether[1]. For biological experiments, it is common to dissolve antibiotics in a minimal amount of a water-miscible organic solvent like DMSO or ethanol, and then further dilute with an aqueous buffer or culture medium. The final concentration of the organic solvent should be kept low to avoid toxicity to the biological system.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent experimental results Degradation of this compound in working solutions.Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the solution is kept at room temperature.
Precipitate formation in the solution Poor solubility at the working concentration or pH.Try a different solvent system for the initial stock solution. Ensure the final concentration in the aqueous medium does not exceed its solubility limit. Adjust the pH of the buffer, as solubility can be pH-dependent.
Rapid loss of antibacterial activity Hydrolysis or oxidation of the compound.Prepare solutions in a slightly acidic to neutral buffer (pH 5-7). Protect solutions from light by using amber vials or wrapping containers in foil. Consider degassing the solvent to remove dissolved oxygen.
Discoloration of the solution Degradation of the compound leading to chromophoric byproducts.This is a strong indicator of instability. Discard the solution and prepare a fresh one under optimal storage conditions (low temperature, protected from light, appropriate pH).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add a minimal amount of a suitable sterile, anhydrous solvent (e.g., DMSO or ethanol) to dissolve the powder completely.

  • Dilution: Dilute the dissolved this compound with a sterile buffer (e.g., phosphate buffer, pH 6.5) to the desired final stock concentration. Ensure the final concentration of the organic solvent is low (typically <1%).

  • Aliquoting: Dispense the stock solution into small, single-use, sterile, and light-protected (amber) tubes.

  • Storage: Store the aliquots at -80°C for long-term storage[4].

Protocol 2: Stability Assessment of this compound using HPLC-UV

This protocol provides a general framework for assessing the stability of this compound under different conditions.

  • Preparation of Stability Samples:

    • Prepare solutions of this compound at a known concentration in different buffers (e.g., pH 4, 7, and 9) and solvents.

    • Divide each solution into separate aliquots for analysis at different time points and under different storage conditions (e.g., 4°C, 25°C, and 40°C; protected from light and exposed to light).

  • HPLC Method:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 5.0) can be a starting point. The gradient should be optimized to achieve good separation of the parent peak from any degradation products[6].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength that gives a good response for this compound. The UV spectrum of the related Methylenomycin B shows a maximum at 210 nm and a shoulder at 270 nm, which can be a starting point for wavelength selection[1].

    • Injection Volume: 20 µL.

  • Analysis:

    • At each time point, inject a sample from each condition onto the HPLC system.

    • Record the peak area of the this compound peak.

    • The percentage of this compound remaining can be calculated by comparing the peak area at a given time point to the peak area at time zero.

  • Data Presentation:

    • The results can be presented in a table showing the percentage of this compound remaining under each condition over time.

    • The half-life (t½) of this compound under each condition can be calculated from the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis weigh Weigh this compound dissolve Dissolve in Organic Solvent weigh->dissolve dilute Dilute with Buffer dissolve->dilute aliquot Aliquot into Vials dilute->aliquot temp Temperature (4°C, 25°C, 40°C) aliquot->temp ph pH (4, 7, 9) aliquot->ph light Light Exposure (Protected vs. Exposed) aliquot->light hplc HPLC-UV Analysis temp->hplc ph->hplc light->hplc data Data Analysis (% Remaining, Half-life) hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

logical_relationship cluster_factors Factors Affecting Stability cluster_degradation Degradation cluster_outcome Outcome mma This compound (in solution) degradation Chemical Degradation mma->degradation ph pH ph->degradation temp Temperature temp->degradation light Light light->degradation solvent Solvent solvent->degradation loss Loss of Biological Activity degradation->loss

Caption: Factors influencing the degradation and loss of activity of this compound.

References

"overcoming solubility issues of Methylenomycin A for bioassays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylenomycin A, focusing on overcoming solubility challenges in bioassays.

Troubleshooting Guide: Overcoming this compound Solubility Issues

This guide addresses common problems encountered when preparing this compound for biological experiments.

Issue Potential Cause Suggested Solution
Precipitation upon addition to aqueous buffer/media This compound is a lipophilic compound with low aqueous solubility. The solvent in the stock solution is miscible with water, but the compound itself is not, causing it to crash out.- Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay. - Increase the solvent concentration: If your assay can tolerate it, a slightly higher percentage of the organic solvent (e.g., DMSO, ethanol) in the final solution may keep the compound dissolved. However, always run a vehicle control to ensure the solvent itself is not affecting the biological system. - Use a different solvent: Consider using a solvent in which this compound has higher solubility and that is compatible with your assay.
Inconsistent results in bioassays This could be due to incomplete dissolution of this compound in the stock solution or precipitation during the experiment, leading to variability in the actual concentration.- Ensure complete dissolution of stock solution: After adding the solvent, vortex the solution thoroughly and visually inspect for any undissolved particles. Gentle warming in a water bath may aid dissolution, but be cautious about potential degradation. - Prepare fresh dilutions: Avoid using old stock solutions where the compound may have precipitated over time. Prepare fresh dilutions for each experiment from a recently prepared and well-dissolved stock. - Serial dilution strategy: When preparing working solutions, perform serial dilutions in the organic solvent first before the final dilution into the aqueous medium. This gradual change in solvent polarity can help prevent precipitation.
Difficulty preparing a high-concentration stock solution The chosen solvent may not be optimal for achieving the desired high concentration of this compound.- Consult the solubility table: Refer to the solubility data to select a more appropriate solvent. - Use co-solvents: A mixture of solvents can sometimes improve solubility more than a single solvent. For example, a combination of DMSO and ethanol might be effective.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is described as a lipophilic, colorless crystalline substance. It is slightly soluble in n-hexane and carbon tetrachloride, and fairly soluble in benzene, chloroform, ethyl acetate, acetone, methanol, and water. For biological assays, Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for hydrophobic compounds.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, weigh out the desired amount of this compound and dissolve it in a minimal amount of a suitable organic solvent like DMSO or ethanol. Ensure complete dissolution by vortexing. For example, to make a 10 mg/mL stock solution, you could dissolve 10 mg of this compound in 1 mL of DMSO.

Q3: What is the maximum concentration of DMSO or ethanol that is safe for my cell-based assay?

A3: The tolerance of cell lines to organic solvents varies. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell cultures. However, it is crucial to perform a vehicle control experiment with the same concentration of the solvent to determine its effect on your specific biological system.

Q4: My this compound precipitated when I added it to my aqueous assay buffer. What should I do?

A4: This is a common issue with hydrophobic compounds. You can try several approaches:

  • Lower the final concentration of this compound in your assay.

  • Prepare your working solutions by adding the stock solution to the aqueous buffer while vortexing to ensure rapid mixing.

  • Consider using a co-solvent system or pre-dissolving the compound in a small amount of a water-miscible organic solvent before adding it to the buffer.

Q5: How should I store my this compound stock solution?

A5: Stock solutions of antibiotics in organic solvents should be stored at -20°C or lower to minimize degradation and solvent evaporation. Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.

Data Presentation

Qualitative Solubility of this compound
Solvent Solubility Notes
n-HexaneSlightly Soluble
Carbon TetrachlorideSlightly Soluble
BenzeneFairly Soluble
ChloroformFairly Soluble
Ethyl AcetateFairly Soluble
AcetoneFairly Soluble
MethanolFairly Soluble
WaterSlightly Soluble
Dimethyl Sulfoxide (DMSO)Expected to be solubleA common solvent for hydrophobic compounds in bioassays.
EthanolExpected to be solubleA common solvent for hydrophobic compounds in bioassays.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weigh 10 mg of this compound powder accurately using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles are present.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or below, protected from light.

Protocol 2: Preparation of Working Solutions for a Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • 10 mg/mL this compound stock solution in DMSO

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plate

  • Sterile multichannel pipette

Procedure:

  • Label the columns of a 96-well plate for the desired final concentrations of this compound (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Prepare an intermediate dilution of the stock solution. For example, to achieve a top concentration of 128 µg/mL in the assay, you might first dilute the 10 mg/mL stock to 1.28 mg/mL in DMSO.

  • In the first well of each row for the MIC test, add a volume of the intermediate dilution that, when brought to the final volume with media and inoculum, will yield the highest desired concentration. For example, add 2 µL of 1.28 mg/mL stock to 98 µL of MHB to get a 2X starting concentration of 256 µg/mL.

  • Perform serial two-fold dilutions across the plate by transferring 50 µL from one well to the next, which already contains 50 µL of MHB.

  • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL and halving the antibiotic concentrations to the final desired range.

  • Include a positive control (bacteria in media without antibiotic) and a negative control (media only) on each plate.

  • Incubate the plate under appropriate conditions for the test organism.

  • Read the results by observing the lowest concentration of this compound that inhibits visible bacterial growth.

Visualizations

experimental_workflow Workflow for Overcoming Solubility Issues start Start: Need to prepare This compound for bioassay solubility_info Consult Solubility Data (Qualitative & Estimated) start->solubility_info choose_solvent Choose Primary Solvent (e.g., DMSO, Ethanol) solubility_info->choose_solvent prepare_stock Prepare High-Concentration Stock Solution choose_solvent->prepare_stock dissolved Does it dissolve completely? prepare_stock->dissolved yes_dissolved Yes dissolved->yes_dissolved no_dissolved No dissolved->no_dissolved prepare_working Prepare Working Dilutions in Assay Medium yes_dissolved->prepare_working troubleshoot_stock Troubleshoot Stock: - Try alternative solvent - Use co-solvent - Gentle warming no_dissolved->troubleshoot_stock troubleshoot_stock->prepare_stock precipitation Does it precipitate? prepare_working->precipitation yes_precipitate Yes precipitation->yes_precipitate no_precipitate No precipitation->no_precipitate troubleshoot_working Troubleshoot Working Solution: - Lower final concentration - Increase final solvent % - Modify dilution method yes_precipitate->troubleshoot_working run_assay Proceed with Bioassay (Include vehicle control) no_precipitate->run_assay troubleshoot_working->prepare_working

Caption: A flowchart for troubleshooting solubility issues with this compound.

bacterial_signaling Generic Bacterial Two-Component Signaling Pathway cluster_cytoplasm Cytoplasm extracellular_signal Extracellular Signal (e.g., environmental stress, nutrient limitation) sensor_kinase Sensor Histidine Kinase (in cell membrane) extracellular_signal->sensor_kinase autophosphorylation Autophosphorylation sensor_kinase->autophosphorylation ATP -> ADP antibiotic_target Potential Antibiotic Target sensor_kinase->antibiotic_target response_regulator Response Regulator (in cytoplasm) autophosphorylation->response_regulator ~P phosphotransfer Phosphotransfer activated_regulator Activated Response Regulator (Phosphorylated) response_regulator->activated_regulator ~P response_regulator->antibiotic_target dna_binding Binds to DNA activated_regulator->dna_binding gene_expression Altered Gene Expression (e.g., virulence, resistance) dna_binding->gene_expression

Caption: A potential target for antibiotics: a bacterial signaling pathway.

Technical Support Center: Enhancing Pre-methylenomycin C Lactone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of pre-methylenomycin C lactone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is pre-methylenomycin C lactone and why is it significant?

A1: Pre-methylenomycin C lactone is a biosynthetic intermediate in the production of the antibiotic methylenomycin A by the soil bacterium Streptomyces coelicolor.[1][2] It has garnered significant interest due to its potent antibiotic activity, which is reported to be over 100 times more effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), compared to the final product, this compound.[1][3][4]

Q2: How can I accumulate pre-methylenomycin C lactone in my Streptomyces coelicolor cultures?

A2: The most effective method to accumulate pre-methylenomycin C lactone is through genetic engineering of the producing strain. Specifically, creating an in-frame deletion of the mmyE gene in the methylenomycin biosynthetic gene cluster blocks the conversion of pre-methylenomycin C to a downstream intermediate, leading to the accumulation of pre-methylenomycin C and its spontaneous cyclized form, pre-methylenomycin C lactone.[5][6]

Q3: What are the optimal fermentation conditions for producing methylenomycin-related compounds?

A3: While specific conditions for maximizing pre-methylenomycin C lactone are still under investigation, general guidance for methylenomycin production in S. coelicolor can be applied. Key factors include using a defined minimal medium with a readily assimilated carbon and nitrogen source.[7] Crucially, maintaining a high concentration of phosphate in the medium has been shown to favor methylenomycin synthesis while suppressing the production of other secondary metabolites like actinorhodin and prodiginine.[5][7] Additionally, an acidic pH shock has been reported to trigger transient expression of the methylenomycin biosynthesis genes.[8]

Q4: Are there any known issues with the stability of pre-methylenomycin C lactone?

A4: Pre-methylenomycin C is known to readily cyclize to form the more stable lactone. While the lactone itself is relatively stable, like many natural products, it may be sensitive to factors such as extreme pH and temperature during extraction and purification. It is advisable to handle extracts at cool temperatures and avoid harsh chemical treatments.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of pre-methylenomycin C lactone Incomplete deletion or inactivation of the mmyE gene.Verify the gene deletion in your S. coelicolor mutant using PCR and sequencing.
Suboptimal fermentation medium.Use a supplemented minimal medium with a high phosphate concentration. Ensure a readily available carbon and nitrogen source is present.[5][7]
Inappropriate culture pH.Monitor and control the pH of the fermentation. An acidic pH shock can be used to induce gene expression.[8]
Co-production of other secondary metabolites (e.g., actinorhodin) Low phosphate concentration in the medium.Increase the phosphate concentration in your fermentation medium to suppress the biosynthesis of other secondary metabolites.[5][7]
Difficulty in detecting the compound Inefficient extraction method.Use ethyl acetate for extraction of the culture broth and mycelium.[5]
Low concentration in the extract.Concentrate the crude extract before analysis. Consider solid-phase extraction (SPE) for sample cleanup and enrichment.
Insensitive analytical method.Utilize high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for sensitive and specific detection.
Poor reproducibility of fermentation results Inoculum variability.Standardize your inoculum preparation, using a consistent spore suspension or vegetative seed culture.
Mycelial pellet formation leading to inconsistent growth.Optimize agitation speed in submerged cultures to promote dispersed growth. The addition of glass beads to shake flask cultures can also help.

Data Presentation

Table 1: Illustrative Example of this compound Production in Wild-Type vs. Mutant S. coelicolor

StrainRelevant GenotypeThis compound Production (Arbitrary Units)Fold Increase
Wild-Typemmy+100-
OFr mutant SCO3Ofloxacin-resistant>200>2x

Data adapted from bioassay results presented in the literature. The ofloxacin-resistant mutant SCO3 showed a significantly larger zone of inhibition, indicating higher production of this compound.[9]

Experimental Protocols

Submerged Fermentation of S. coelicolor ΔmmyE

This protocol is a general guideline for the cultivation of a genetically engineered S. coelicolor strain to produce pre-methylenomycin C lactone.

a. Media Preparation (per liter):

  • Supplemented Minimal Medium (SMM):

    • D-Glucose: 10 g

    • L-Asparagine: 2 g

    • K₂HPO₄: 1 g (Note: This is a high phosphate concentration)

    • MgSO₄·7H₂O: 0.5 g

    • FeSO₄·7H₂O: 0.01 g

    • Trace Element Solution: 1 mL

    • Distilled H₂O to 1 L

    • Adjust pH to 7.2 before autoclaving.

b. Inoculation and Culture Conditions:

  • Prepare a seed culture by inoculating a suitable liquid medium (e.g., TSB) with spores of S. coelicolor ΔmmyE and incubating at 30°C with shaking at 200 rpm for 48-72 hours.

  • Inoculate the SMM production medium with the seed culture to a final OD₆₀₀ of approximately 0.1.

  • Incubate the production culture at 30°C with shaking at 200 rpm for 5-7 days.

Extraction and Analysis of Pre-methylenomycin C Lactone

a. Extraction:

  • Harvest the entire culture broth, including the mycelium.

  • Extract the culture three times with an equal volume of ethyl acetate.

  • Pool the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude extract.

b. Analysis:

  • Redissolve the crude extract in a suitable solvent (e.g., methanol).

  • Analyze the extract using reverse-phase HPLC coupled to a mass spectrometer (LC-MS).

  • Monitor for the expected mass-to-charge ratio (m/z) of pre-methylenomycin C lactone.

Visualizations

Below are diagrams illustrating key aspects of pre-methylenomycin C lactone synthesis.

Pre-methylenomycin C Lactone Biosynthesis Pathway Biosynthesis of this compound and Accumulation of Pre-methylenomycin C Lactone precursors Primary Metabolites (e.g., Acetyl-CoA, Malonyl-CoA) pks_nrps Polyketide Synthase (PKS) & Non-ribosomal Peptide Synthetase (NRPS) Machinery precursors->pks_nrps intermediate Early Intermediates pks_nrps->intermediate pre_mm_c Pre-methylenomycin C intermediate->pre_mm_c lactone Pre-methylenomycin C Lactone (Accumulated Product) pre_mm_c->lactone Spontaneous cyclization mmyE MmyE Enzyme (Blocked in ΔmmyE mutant) pre_mm_c->mmyE mm_c Methylenomycin C mm_a This compound (Final Product) mm_c->mm_a MmyF, MmyO mmyE->mm_c

Caption: Biosynthetic pathway leading to this compound.

Experimental Workflow General Experimental Workflow for Pre-methylenomycin C Lactone Production cluster_fermentation Fermentation cluster_extraction Extraction & Analysis cluster_troubleshooting Optimization strain_prep Strain Preparation (S. coelicolor ΔmmyE) inoculation Inoculation & Fermentation (High Phosphate Medium) strain_prep->inoculation extraction Solvent Extraction (Ethyl Acetate) inoculation->extraction analysis LC-MS Analysis extraction->analysis troubleshoot Troubleshooting (Yield, Purity) analysis->troubleshoot optimization Process Optimization troubleshoot->optimization

Caption: Workflow for production and analysis.

Troubleshooting Logic Troubleshooting Logic for Low Yield start Low/No Product Detected check_strain Verify ΔmmyE Mutant Strain start->check_strain strain_ok Strain Verified check_strain->strain_ok check_media Optimize Fermentation Media (High Phosphate, C/N Source) media_ok Media Optimized check_media->media_ok check_conditions Adjust Culture Conditions (pH, Aeration, Time) conditions_ok Conditions Optimized check_conditions->conditions_ok check_extraction Review Extraction Protocol extraction_ok Extraction Efficient check_extraction->extraction_ok strain_ok->start No strain_ok->check_media Yes media_ok->start No media_ok->check_conditions Yes conditions_ok->start No conditions_ok->check_extraction Yes extraction_ok->start No success Improved Yield extraction_ok->success Yes

Caption: A logical approach to troubleshooting low product yield.

References

Methylenomycin A Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common challenges encountered during the purification of Methylenomycin A. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The primary challenges in purifying this compound from Streptomyces coelicolor cultures include:

  • Chemical Instability: this compound is a reactive molecule susceptible to degradation under non-optimal pH and temperature conditions.

  • Co-purification of Analogs and Impurities: The culture broth contains various related compounds and other secondary metabolites, such as actinorhodin and undecylprodigiosin, which can complicate the purification process.

  • Low Titer: The production levels of this compound can be variable, requiring efficient extraction and concentration steps to obtain sufficient quantities.

  • Interference from Culture Media Components: Complex media components can interfere with downstream chromatographic steps.

Q2: What is the optimal pH range for the stability of this compound during purification?

A2: While specific quantitative studies on the stability of this compound are not extensively detailed in the provided search results, it is known that its production is influenced by culture pH. An acidic pH shock can trigger its biosynthesis.[1][2] Therefore, it is advisable to maintain a slightly acidic to neutral pH (pH 5.0-7.0) during extraction and purification to minimize potential degradation.

Q3: How can I optimize the production of this compound in my S. coelicolor culture to improve purification yields?

A3: Optimizing fermentation conditions is crucial for a successful purification. Key parameters include:

  • Media Composition: Utilize a defined minimal medium with a readily assimilated carbon and nitrogen source.[3]

  • Phosphate Concentration: A high concentration of phosphate in the medium can suppress the production of other antibiotics like actinorhodin, thereby increasing the precursor supply for this compound biosynthesis.[3][4][5]

  • Growth Phase: this compound is typically produced late in the exponential growth phase.[3]

  • Genetic Regulation: Deletion of the repressor gene mmyR can significantly boost the production titers of this compound.[4]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound After Extraction
Potential Cause Recommended Solution
Suboptimal Fermentation Verify that the culture conditions, including media composition and pH, are optimized for this compound production as detailed in the FAQs.
Degradation During Extraction Ensure that the extraction is performed at a low temperature (e.g., 4°C) and that the pH of the solvent is maintained in the optimal range (pH 5.0-7.0). Avoid prolonged exposure to harsh conditions.
Inefficient Extraction Solvent Use a suitable organic solvent such as ethyl acetate or butanol for liquid-liquid extraction from the culture filtrate. Perform multiple extractions to ensure complete recovery.
Incorrect Growth Phase at Harvest Harvest the culture during the late exponential or early stationary phase, as this is when this compound production is typically maximal.[3]
Problem 2: Poor Resolution and Co-elution During Chromatography
Potential Cause Recommended Solution
Presence of Pigmented Impurities If co-eluting with pigments like actinorhodin (blue) or undecylprodigiosin (red), consider a preliminary purification step. High phosphate in the culture medium can suppress the production of these pigments.[3][4]
Inappropriate Stationary Phase For reverse-phase HPLC, a C18 column is commonly used. If co-elution persists, consider alternative stationary phases like phenyl-hexyl or a different purification technique such as size-exclusion or ion-exchange chromatography.
Unoptimized Mobile Phase Systematically vary the gradient of the mobile phase (e.g., acetonitrile/water or methanol/water with a formic acid modifier) to improve the separation of this compound from closely related compounds.
Sample Overload Injecting too much crude extract onto the column can lead to broad peaks and poor resolution. Reduce the sample load or perform a preliminary clean-up step using solid-phase extraction (SPE).
Problem 3: Suspected Degradation of Purified Product
Potential Cause Recommended Solution
Improper Storage Conditions Store purified this compound at low temperatures (-20°C or -80°C) in a suitable solvent and protect it from light.
Residual Water or Contaminants Ensure the final product is lyophilized or thoroughly dried to remove any residual water or solvents that could promote degradation.
pH of the Final Formulation If the final product is in a solution, ensure the buffer is in the stable pH range of 5.0-7.0.

Data Presentation

Table 1: Comparison of Antimicrobial Activity of this compound and its Precursors

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. faecium
This compound>512>512
Premethylenomycin C lactone1-21-2

This data highlights that biosynthetic intermediates can be significantly more potent than the final product, this compound.[4][6]

Experimental Protocols

Protocol 1: Extraction of this compound from S. coelicolor Culture
  • Harvesting: Centrifuge the S. coelicolor culture broth at 8,000 x g for 20 minutes at 4°C to separate the mycelium from the supernatant.

  • pH Adjustment: Adjust the pH of the supernatant to 5.5 using 1M HCl.

  • Solvent Extraction:

    • Transfer the pH-adjusted supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the organic (upper) layer.

    • Repeat the extraction two more times with fresh ethyl acetate.

  • Drying and Concentration:

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the extract in vacuo using a rotary evaporator at a temperature not exceeding 30°C.

  • Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Solvent B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the elution profile at a wavelength of 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified sample in the mobile phase and filter through a 0.22 µm syringe filter before injection.

  • Analysis: The purity can be estimated by the relative peak area of this compound compared to the total area of all peaks in the chromatogram. For accurate quantification, a certified reference standard is required.[7]

Visualizations

PurificationWorkflow cluster_fermentation Fermentation & Harvest cluster_extraction Extraction cluster_purification Chromatographic Purification cluster_analysis Analysis & Storage Fermentation S. coelicolor Fermentation (High Phosphate Medium) Harvest Harvest Culture (Centrifugation) Fermentation->Harvest pH_Adjust Adjust Supernatant pH to 5.5 Harvest->pH_Adjust LLE Liquid-Liquid Extraction (Ethyl Acetate) pH_Adjust->LLE Concentration Concentration in vacuo LLE->Concentration SPE Solid-Phase Extraction (SPE) (Optional Clean-up) Concentration->SPE HPLC Preparative HPLC (C18 Column) SPE->HPLC Purity Purity Assessment (Analytical HPLC, LC-MS) HPLC->Purity Storage Lyophilization & Storage (-80°C) Purity->Storage

Caption: General workflow for the purification of this compound.

TroubleshootingLowYield Start Problem: Low Purification Yield CheckCulture Analyze Fermentation Broth by LC-MS Start->CheckCulture IsPresent Is this compound Present in Broth? CheckCulture->IsPresent OptimizeCulture Solution: Optimize Fermentation Conditions (Media, pH, Harvest Time) IsPresent->OptimizeCulture No CheckExtraction Analyze Crude Extract vs. Aqueous Waste IsPresent->CheckExtraction Yes IsInWaste Is Product in Aqueous Waste? CheckExtraction->IsInWaste OptimizeExtraction Solution: Optimize Extraction (Adjust pH, Change Solvent) IsInWaste->OptimizeExtraction Yes CheckDegradation Solution: Check for Degradation (Use Low Temp, Check pH) IsInWaste->CheckDegradation No

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Enhancing the Antibacterial Potency of Methylenomycin A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the antibacterial potency of Methylenomycin A derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, modification, and evaluation of this compound derivatives in a question-and-answer format.

Question Answer
Synthesis & Modification
Q1: My synthesis of this compound analogs is resulting in a low yield. What are the potential causes and solutions? A1: Low yields can stem from several factors. Firstly, the stability of the core cyclopentanone structure can be an issue. Consider optimizing reaction conditions such as temperature, reaction time, and catalyst choice. A cationic cyclopentannelation reaction has been shown to be an effective route for synthesizing a variety of methylenomycin analogs[1]. Additionally, explore alternative synthetic strategies, such as the phosphine-mediated (3 + 2) cycloaddition for the synthesis of related structures like pre-methylenomycin C lactone, which has been shown to be scalable[2][3]. Protecting group strategies for sensitive functional groups might also be necessary to prevent side reactions.
Q2: I've modified the exocyclic methylene group of this compound, and the antibacterial activity has significantly decreased. Why is this happening? A2: The exocyclic methylene group at C2, along with the carbonyl group at C3, are considered essential for the antibacterial activity of this compound[4]. Reduction or modification of this group has been reported to result in a loss of biological activity[5]. To enhance potency, focus on modifications at other positions of the cyclopentanone ring that do not disrupt this key pharmacophore. Consider exploring derivatives that maintain the α-methylene ketone functionality[6].
Q3: My purified derivatives are unstable and degrade upon storage. How can I improve their stability? A3: The α,β-unsaturated ketone system in this compound and its active derivatives can be susceptible to degradation. For storage, it is advisable to use aprotic solvents at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and polymerization. Lyophilization of the purified compound can also be an effective long-term storage strategy. When preparing for assays, use freshly prepared solutions.
Antibacterial Testing
Q4: I'm observing inconsistent Minimum Inhibitory Concentration (MIC) values for my derivatives. What could be the cause? A4: Inconsistent MIC values can arise from several experimental variables. Ensure that the bacterial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard). The pH of the growth medium can also significantly affect the activity of this compound, with higher potency observed in acidic conditions[4]. Verify the pH of your test medium. Additionally, the solubility of your derivatives can be a factor. Poorly soluble compounds may precipitate in the assay medium, leading to inaccurate results. Consider using a small amount of a biocompatible solvent like DMSO to ensure complete dissolution, with appropriate solvent controls in your experiment.
Q5: My this compound derivatives show high potency against Gram-positive bacteria but are inactive against Gram-negative bacteria. Is this expected? A5: Yes, this is a known characteristic of this compound and its derivatives. They are generally active against Gram-positive bacteria but show little to no activity against Gram-negative bacteria[5]. This is often attributed to the inability of the compounds to penetrate the outer membrane of Gram-negative bacteria or their removal by efflux pumps[5]. To broaden the spectrum of activity, you could explore strategies to enhance penetration through the Gram-negative outer membrane, such as conjugation with siderophores or other carrier molecules.

Frequently Asked Questions (FAQs)

Question Answer
Q1: What is the proposed mechanism of action for this compound and its derivatives? A1: While the exact mechanism is still under investigation, the α-methylene ketone functionality is believed to be a key feature. This group can act as a Michael acceptor, reacting with nucleophilic residues (e.g., cysteine) in essential bacterial proteins or enzymes, leading to their inactivation. The recently discovered pre-methylenomycin C lactone, which is significantly more potent, lacks the α-methylene-γ-butyrolactone pharmacophore of this compound, suggesting it may have a different mode of action[7].
Q2: What are the key structural features of this compound that are important for its antibacterial activity? A2: Structure-activity relationship studies have indicated that the carbonyl group at the C3 position and the terminal methylene group at the C2 position are crucial for the antibacterial properties of this compound[4]. Modifications to these groups generally lead to a significant reduction or complete loss of activity[5].
Q3: What are the most promising strategies for enhancing the antibacterial potency of this compound? A3: A highly promising approach is to focus on biosynthetic intermediates of the this compound pathway. Recently, two intermediates, premethylenomycin C lactone and premethylenomycin C, were discovered to be one to two orders of magnitude more active against various Gram-positive bacteria, including MRSA and Enterococcus faecium, than this compound itself[2][5][8]. Developing synthetic routes to these intermediates and their analogs is a key strategy for creating more potent antibiotics[2][3][9].
Q4: Is there a potential for bacteria to develop resistance to these new this compound derivatives? A4: Encouragingly, studies on pre-methylenomycin C lactone have shown that Enterococcus faecium did not develop resistance to the compound even after sequential passage through increasing concentrations over 28 days, a period during which resistance to vancomycin was observed[5][9]. This suggests that these new derivatives may have a difficult-to-resist profile, making them promising candidates for further development[2][9].
Q5: Where can I find information on the biosynthesis of this compound? A5: The biosynthesis of this compound is carried out by a set of enzymes encoded by the methylenomycin biosynthetic gene cluster in Streptomyces coelicolor A3(2)[5]. Genetic studies involving the deletion of specific genes in this cluster, such as mmyE, have been instrumental in identifying the more potent biosynthetic intermediates like premethylenomycin C lactone[5][7].

Data Presentation

Table 1: Comparative Antibacterial Activity of this compound and its Biosynthetic Intermediates

CompoundTarget OrganismMIC (µg/mL)Reference
This compoundGram-positive bacteria>128[5]
Premethylenomycin C lactoneMRSA1-2[5]
Premethylenomycin C lactoneEnterococcus faecium1-2[5]
Premethylenomycin CGram-positive bacteriaSignificantly more active than this compound[5]
Dihydrothis compoundGram-positive bacteria>400[5]

Experimental Protocols

1. General Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.

  • Materials:

    • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

    • 96-well microtiter plates.

    • Bacterial strain of interest.

    • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO).

    • Positive control antibiotic (e.g., vancomycin for Gram-positive bacteria).

    • Negative control (broth only).

    • Solvent control (broth with the same concentration of solvent used to dissolve the test compound).

    • Spectrophotometer or microplate reader.

  • Procedure:

    • Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

    • Prepare serial two-fold dilutions of the test compound in MHB in the 96-well plate. The final volume in each well should be 100 µL.

    • Add 100 µL of the diluted bacterial suspension to each well containing the test compound, positive control, and solvent control. The final volume in these wells will be 200 µL.

    • Include a negative control well with 200 µL of uninoculated MHB.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration of the test compound that completely inhibits visible bacterial growth. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the lowest concentration at which the OD₆₀₀ is comparable to the negative control.

2. General Synthetic Approach: Cationic Cyclopentannelation for Methylenomycin Analogs

This method provides a versatile route to various methylenomycin analogs[1].

  • General Reaction Scheme: This reaction typically involves the [3+2] cycloaddition of a Nazarov-type reagent (an oxy-substituted pentadienyl cation) with an appropriate alkene.

  • Illustrative Procedure:

    • To a solution of a substituted divinyl ketone in a suitable solvent (e.g., dichloromethane) at a low temperature (e.g., -78°C), add a Lewis acid (e.g., BF₃·OEt₂ or SnCl₄).

    • Stir the reaction mixture for a specified time to allow for the formation of the pentadienyl cation.

    • Add the desired alkene to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

    • Quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).

    • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired methylenomycin analog.

    Note: Specific reaction conditions, including stoichiometry, temperature, and reaction times, will need to be optimized for each specific analog.

Visualizations

experimental_workflow Experimental Workflow for Enhancing Antibacterial Potency cluster_synthesis Synthesis & Modification cluster_testing Antibacterial Activity Testing cluster_analysis Data Analysis & Iteration start Design of this compound Derivative synthesis Chemical Synthesis of Analog start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic_determination MIC Determination characterization->mic_determination spectrum_analysis Spectrum of Activity (Gram+/-) mic_determination->spectrum_analysis resistance_study Resistance Development Study spectrum_analysis->resistance_study sar_analysis Structure-Activity Relationship (SAR) Analysis resistance_study->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: A flowchart illustrating the iterative experimental workflow for the design, synthesis, and evaluation of novel this compound derivatives with enhanced antibacterial potency.

Caption: A diagram highlighting the key structural features of this compound that are critical for its antibacterial activity, based on structure-activity relationship studies.

biosynthesis_pathway Simplified Biosynthetic Pathway of this compound precursors Early Precursors pmc_lactone Premethylenomycin C Lactone (Highly Potent) precursors->pmc_lactone mmy genes pmc Premethylenomycin C (Potent) pmc_lactone->pmc Hydrolysis mmc Methylenomycin C pmc->mmc Dehydration (mmyE) mma This compound (Lower Potency) mmc->mma Oxidation

Caption: A simplified diagram of the this compound biosynthetic pathway, highlighting the highly potent intermediates discovered through genetic studies.

References

"media composition for optimal Streptomyces coelicolor growth and Methylenomycin A production"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Streptomyces coelicolor to optimize growth and Methylenomycin A production.

Frequently Asked Questions (FAQs)

Q1: What is the optimal media philosophy for selectively producing this compound?

A1: The key to selectively producing this compound is to create an environment that favors its biosynthesis while suppressing the production of other major antibiotics from Streptomyces coelicolor, such as actinorhodin and undecylprodigiosin. This is primarily achieved by maintaining a high concentration of phosphate in the culture medium.[1][2][3][4] While high phosphate levels are known to inhibit the production of many secondary metabolites, this compound synthesis is notably unaffected.[1][2][3] Additionally, the use of a readily assimilated carbon and nitrogen source is crucial for good biomass production, which is a prerequisite for antibiotic synthesis.[3][4][5]

Q2: Which carbon sources are most effective for this compound production?

A2: Readily assimilated carbon sources are essential for robust growth and subsequent antibiotic production.[3][4] Glucose is a commonly used and effective carbon source.[6][7] Mannitol can also be a preferable alternative to glucose for achieving optimal growth and development.[7] It is important to note that the pattern of carbon metabolism can shift during growth, with a switch towards the pentose phosphate pathway coinciding with this compound production.[5]

Q3: What is the role of the nitrogen source in this compound synthesis?

A3: A readily available nitrogen source is required for efficient this compound production.[3][4] L-asparagine is a suitable nitrogen source in minimal media formulations.[7] High concentrations of ammonium, however, have been shown to inhibit the formation of other antibiotics like actinorhodin, and its effect on this compound should be considered in the context of the overall metabolic state of the organism.[8][9] When studying carbon source utilization, it is advisable to replace L-asparagine with ammonium sulfate to avoid the use of asparagine as a carbon source.[7]

Q4: How does phosphate concentration specifically impact this compound production?

A4: High phosphate concentrations in the medium are a critical factor for the selective production of this compound.[1][3][4] Phosphate limitation is a common trigger for the production of many secondary metabolites in Streptomyces. However, this compound biosynthesis is an exception. By maintaining high phosphate levels, the production of actinorhodin and prodiginine is suppressed, which in turn increases the availability of precursors for the biosynthesis of methylenomycins.[1] This strategy is often employed to facilitate the purification and analysis of this compound.[1]

Q5: Are there any other environmental factors that can trigger this compound production?

A5: Besides nutritional factors, environmental signals such as an acidic pH shock can also trigger the production of this compound.[10][11] This stimulation of production by a sudden drop in pH appears to be independent of the nutritional status of the growth environment.[10][11] Additionally, growth rate plays a role, with a low specific growth rate being a prerequisite for both steady-state and transient production of the antibiotic.[10][11]

Troubleshooting Guide

Problem 1: Low or no this compound production, but good biomass growth.

Possible Cause Troubleshooting Step
Sub-optimal media composition 1. Verify Phosphate Concentration: Ensure a high phosphate concentration in your medium. Low phosphate levels may induce the production of other antibiotics at the expense of this compound.[2] 2. Check Carbon and Nitrogen Sources: Confirm the use of readily assimilated carbon (e.g., glucose, mannitol) and nitrogen (e.g., L-asparagine) sources.[3][4][7] 3. Review Trace Elements: Ensure all necessary trace elements, such as FeSO₄ and MgSO₄, are present in the correct concentrations as specified in the media protocol.[7]
Incorrect pH 1. Monitor and Adjust pH: The initial pH of the medium should be adjusted to 7.0-7.2.[7] Consider that the pH of the culture can change during growth. An acidic pH shock has been shown to induce production.[10][11]
Inappropriate Growth Phase for Harvest 1. Time Course Analysis: this compound is typically produced late in the growth phase, during the transition from exponential to stationary growth.[3][4] Perform a time-course experiment to determine the optimal harvest time for your specific conditions.

Problem 2: Poor or inconsistent growth of Streptomyces coelicolor.

Possible Cause Troubleshooting Step
Inadequate Media Components 1. Use a Proven Minimal Medium: Start with a well-defined minimal medium like MM (Minimal Medium) to ensure all basic nutritional requirements are met.[7] 2. Supplementation for Auxotrophs: If using an auxotrophic mutant strain, ensure the medium is supplemented with the required growth factors (e.g., amino acids, vitamins).[7]
Spore Inoculum Quality 1. Use Fresh Spore Preparations: The viability and quality of the spore stock can significantly impact growth. Use freshly prepared spore suspensions for inoculation. 2. Optimize Inoculum Density: The density of the initial inoculum can affect pellet formation and subsequent growth and antibiotic production in liquid cultures.[12]
Sub-optimal Culture Conditions 1. Aeration and Agitation: Ensure adequate aeration and agitation in liquid cultures to prevent oxygen limitation and promote homogenous growth. 2. Incubation Temperature: Maintain a constant and optimal incubation temperature (typically around 30°C for S. coelicolor).

Data Presentation

Table 1: Composition of Minimal Medium (MM) for Streptomyces coelicolor

ComponentConcentration (per Liter)Notes
L-asparagine0.5 gCan be replaced with 5 g/L (NH₄)₂SO₄ when studying carbon source utilization.[7]
K₂HPO₄0.5 gProvides a source of phosphate.
MgSO₄·7H₂O0.2 g
FeSO₄·7H₂O0.01 g
Glucose10 gAdded after autoclaving. Can be replaced with other carbon sources like mannitol (5 g/L).[7]
Agar (for solid medium)10 g
Distilled H₂O1 L
pH 7.0 - 7.2

Table 2: Influence of Key Media Components on Antibiotic Production in S. coelicolor

Media ComponentEffect on this compoundEffect on Actinorhodin/UndecylprodigiosinReference
High Phosphate No inhibitionInhibition[1][2][3][4]
Readily Assimilated Carbon Source Required for good productionRequired for good production[3][4]
Readily Assimilated Nitrogen Source Required for good productionRequired for good production[3][4]
High Ammonium -Inhibition[8][9]

Experimental Protocols

Protocol 1: Preparation of Minimal Medium (MM) Agar

  • Dissolve Components: In 1 liter of distilled water, dissolve the following components: 0.5 g L-asparagine, 0.5 g K₂HPO₄, 0.2 g MgSO₄·7H₂O, and 0.01 g FeSO₄·7H₂O.[7]

  • Adjust pH: Adjust the pH of the solution to 7.0-7.2 using NaOH or HCl.[7]

  • Add Agar: Add 10 g of agar to the solution.

  • Autoclave: Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • Cool and Add Carbon Source: Allow the medium to cool to approximately 50-60°C. Aseptically add 20 ml of a sterile 50% (w/v) glucose solution.[7]

  • Pour Plates: Pour the medium into sterile petri dishes and allow them to solidify.

Protocol 2: Inoculation and Cultivation for this compound Production

  • Prepare Inoculum: Prepare a spore suspension of S. coelicolor from a mature culture grown on a suitable agar medium (e.g., SFM agar).

  • Inoculation: Inoculate the surface of MM agar plates with the spore suspension. For liquid cultures, inoculate MM broth with the spore suspension to a desired starting optical density.

  • Incubation: Incubate the cultures at 30°C.

  • Monitoring: Monitor the growth of the culture. For liquid cultures, this can be done by measuring optical density or mycelial dry weight.

  • Harvesting and Extraction: Harvest the culture in the late-stationary phase. For agar cultures, the antibiotic can be extracted from the agar. For liquid cultures, the antibiotic is typically found in the culture supernatant. Extraction can be performed using a suitable organic solvent like ethyl acetate.

  • Analysis: Analyze the extract for the presence and quantity of this compound using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Visualizations

Media_Optimization_Workflow Workflow for Optimizing this compound Production cluster_0 Phase 1: Media Formulation cluster_1 Phase 2: Cultivation and Monitoring cluster_2 Phase 3: Analysis and Troubleshooting cluster_3 Outcome start Start with Minimal Medium (MM) phosphate High Phosphate Concentration start->phosphate carbon Readily Assimilable Carbon Source (e.g., Glucose) phosphate->carbon nitrogen Readily Assimilable Nitrogen Source (e.g., L-asparagine) carbon->nitrogen inoculate Inoculate with S. coelicolor nitrogen->inoculate incubate Incubate at 30°C inoculate->incubate monitor Monitor Growth (OD / Dry Weight) incubate->monitor analyze Analyze MmyA (HPLC / LC-MS) monitor->analyze troubleshoot Low Yield? analyze->troubleshoot optimize Optimize Conditions (pH, Aeration) troubleshoot->optimize Yes end Optimal MmyA Production troubleshoot->end No optimize->inoculate

Caption: Experimental workflow for media optimization.

Nutrient_Influence_Pathway Influence of Key Nutrients on Antibiotic Production cluster_nutrients Nutrient Inputs cluster_metabolism Metabolic State cluster_antibiotics Antibiotic Outputs C_source Readily Assimilable Carbon Source Primary_Metabolism Robust Primary Metabolism C_source->Primary_Metabolism N_source Readily Assimilable Nitrogen Source N_source->Primary_Metabolism High_P High Phosphate Other_Abx Actinorhodin & Undecylprodigiosin High_P->Other_Abx Inhibits Precursor_Pool Shared Precursor Pool Primary_Metabolism->Precursor_Pool MmyA This compound Precursor_Pool->MmyA Favored Precursor_Pool->Other_Abx Inhibited

References

Technical Support Center: Genetic Engineering of Streptomyces coelicolor for Improved Methylenomycin A Output

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the genetic engineering of Streptomyces coelicolor to enhance the production of Methylenomycin A and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for increasing this compound production in S. coelicolor?

A1: The primary strategy involves the manipulation of genes within the methylenomycin biosynthetic gene cluster (mmy) located on the SCP1 plasmid.[1][2] Key approaches include:

  • Deregulation of the biosynthetic pathway: This is often achieved by deleting repressor genes, such as mmyR, which has been shown to boost this compound titers.[2][3]

  • Disruption of negative regulators: Deleting genes outside the mmy cluster that negatively impact antibiotic production, like nsdA, can also lead to overproduction of this compound.[4]

  • Optimization of culture conditions: High phosphate concentrations in the medium can suppress the production of other antibiotics like actinorhodin and prodiginine, thereby increasing the precursor supply for methylenomycin biosynthesis.[3][5]

Q2: Are there any alternatives to increasing this compound production that might yield more potent compounds?

A2: Yes, recent research has shown that intermediates in the methylenomycin biosynthetic pathway can be significantly more potent than this compound itself.[6][7][8][9][10] By creating in-frame deletions of specific biosynthetic genes, such as mmyE, researchers have been able to accumulate novel metabolites like premethylenomycin C and its lactone form.[3] Premethylenomycin C lactone has been found to be up to 100 times more active against various Gram-positive bacteria, including drug-resistant strains like MRSA and VRE, than this compound.[6][7]

Q3: What are the most common methods for genetic manipulation of S. coelicolor?

A3: The most common and effective methods for introducing foreign DNA and creating mutations in S. coelicolor include:

  • Intergeneric Conjugation: Transfer of plasmids from E. coli to S. coelicolor is a widely used and reliable method.[3][11]

  • Protoplast Transformation: This method involves the enzymatic removal of the cell wall to generate protoplasts, which can then take up foreign DNA.

  • PCR-Targeting: This technique uses PCR products to directly replace specific genes on a cosmid in E. coli, which is then transferred to S. coelicolor.[12]

Q4: What are some key considerations for the culture medium when aiming for high this compound yield?

A4: Optimizing the culture medium is crucial for maximizing this compound production. Key factors to consider are:

  • Phosphate Concentration: Using a medium with a high phosphate concentration can inhibit the production of other secondary metabolites, redirecting precursors towards methylenomycin synthesis.[3][5]

  • Carbon and Nitrogen Sources: The choice of carbon and nitrogen sources can significantly impact yield. A readily assimilated carbon and nitrogen source is required for good production.[1][5] High ammonium concentrations have been shown to inhibit the production of other antibiotics in S. coelicolor and may influence methylenomycin production.[13]

  • pH Control: Environmental signals, including an acidic pH shock, can trigger methylenomycin production.[14][15]

Troubleshooting Guides

Problem 1: Low or No this compound Production After Genetic Modification
Possible Cause Troubleshooting Step
Incorrect gene knockout or replacement Confirm the desired genetic modification using PCR and Southern blot analysis.
Suboptimal culture conditions Review and optimize the composition of your culture medium. Ensure a high phosphate concentration and appropriate carbon/nitrogen sources.[3][5][13] Experiment with pH shock as a trigger for production.[14][15]
Instability of the engineered strain Re-isolate single colonies and screen for high producers. Perform long-term stability studies by sub-culturing the strain multiple times.
Polar effects of the mutation If a gene within an operon was targeted, the mutation might be affecting the expression of downstream genes. Consider creating an in-frame deletion to minimize polar effects.
Problem 2: Low Transformation/Conjugation Efficiency
Possible Cause Troubleshooting Step
Poor quality of protoplasts Ensure optimal growth phase of mycelia before protoplasting. Handle protoplasts gently and use appropriate regeneration media.
Inefficient conjugation protocol Use a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).[3][11] Optimize the ratio of donor to recipient cells and the mating time.
Plasmid instability in E. coli or S. coelicolor Confirm the integrity of the plasmid DNA before transformation/conjugation. Use appropriate antibiotic selection to maintain the plasmid.
Restriction systems in S. coelicolor Heat-shock the S. coelicolor spores before mating to inactivate restriction enzymes.
Problem 3: Difficulty with PCR-Targeting for Gene Disruption
Possible Cause Troubleshooting Step
Low yield of PCR product Optimize PCR conditions (template concentration, annealing temperature, extension time). Use approximately 100 ng of template DNA for the reaction.
No transformants after electroporation into E. coli Use high-quality, electrocompetent E. coli cells. Ensure the PCR product is purified to remove primers and polymerase. An optimal amount of 200-300 ng of purified PCR product is recommended for gene replacement.
Incorrect gene replacement in the cosmid Verify the gene replacement in E. coli transformants by PCR analysis before transferring the cosmid to S. coelicolor.

Quantitative Data Summary

Table 1: Comparison of Antimicrobial Activity of this compound and its Precursor

Compound Relative Potency against Gram-positive Bacteria Effective Against
This compound1xSome Gram-positive and Gram-negative bacteria.[1]
Premethylenomycin C Lactone~100x greater than this compound[6][7]Drug-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium (VRE).[6][7][10]

Table 2: Genetic Modifications to Enhance Production

Genetic Modification Effect on Production Reference
Deletion of mmyR (repressor gene)Boosts this compound titers.[2][3]
Disruption of nsdA (negative regulator)Overproduction of this compound.[4]
Deletion of mmyE (biosynthetic gene)Accumulation of the more potent premethylenomycin C.[3]

Detailed Experimental Protocols

Protocol 1: Intergeneric Conjugation from E. coli to S. coelicolor

This protocol is adapted from established methods for transferring plasmids from E. coli to Streptomyces.[11]

  • Prepare E. coli Donor Strain: Grow the E. coli donor strain (e.g., ET12567/pUZ8002) carrying the desired plasmid in LB medium with appropriate antibiotics to mid-log phase.

  • Prepare S. coelicolor Recipient: Grow S. coelicolor in TSB medium for 2-5 days. Harvest mycelia by centrifugation and wash twice with 2xYT medium.

  • Mating: Mix the E. coli donor and S. coelicolor recipient cells. Plate the mixture onto a suitable agar medium (e.g., SFM) and incubate at 30°C for 16-20 hours.

  • Selection of Exconjugants: Overlay the plates with a selective agent (e.g., nalidixic acid to select against E. coli) and an antibiotic corresponding to the resistance marker on the plasmid.

  • Incubation and Verification: Incubate the plates until exconjugants appear. Isolate single colonies and verify the presence of the plasmid by PCR or restriction digest.

Protocol 2: Gene Disruption using PCR-Targeting

This protocol is a summary of the PCR-targeting method for gene replacement in Streptomyces.[12]

  • Design Primers: Design long PCR primers with 39-nucleotide extensions homologous to the regions flanking the target gene in S. coelicolor and a priming site for a disruption cassette.

  • Amplify Disruption Cassette: Perform PCR using the designed primers and a template plasmid containing a disruption cassette (e.g., an apramycin resistance gene flanked by FRT sites).

  • Electroporation into E. coli: Introduce the purified PCR product into an E. coli strain carrying the target cosmid and expressing the λ-Red recombination system.

  • Select for Recombinants: Select for E. coli colonies that have incorporated the disruption cassette into the cosmid by plating on a medium containing the appropriate antibiotic.

  • Verify Cosmid Modification: Confirm the correct gene replacement in the modified cosmid by PCR analysis.

  • Transfer to S. coelicolor: Introduce the modified cosmid into a methylation-deficient E. coli strain and then transfer it to S. coelicolor via intergeneric conjugation (as described in Protocol 1).

  • Select for Double Crossover Events: Select for S. coelicolor exconjugants that have lost the cosmid vector marker but retained the antibiotic resistance from the disruption cassette.

  • Confirm Gene Disruption: Verify the gene disruption in the S. coelicolor chromosome by PCR and Southern blot analysis.

Visualizations

Methylenomycin_Biosynthesis_Pathway Precursors Primary Metabolites (e.g., Malonyl-CoA) MmyD_intermediate Intermediate 1 Precursors->MmyD_intermediate MmyD Pre_MmyC Premethylenomycin C MmyD_intermediate->Pre_MmyC ... MmyC Methylenomycin C Pre_MmyC->MmyC MmyE MmyA This compound MmyC->MmyA MmyF/MmyO

Caption: this compound biosynthetic pathway in S. coelicolor.

Regulatory_Pathway mmyR mmyR gene MmyR_protein MmyR Repressor Protein mmyR->MmyR_protein expresses mmy_genes mmy biosynthetic genes MmyR_protein->mmy_genes represses MmyA_prod This compound Production mmy_genes->MmyA_prod leads to

Caption: Regulation of this compound production by the MmyR repressor.

Gene_Deletion_Workflow start Start: Target Gene Identification pcr 1. PCR Amplification of Disruption Cassette start->pcr recombine 2. λ-Red Recombination in E. coli pcr->recombine conjugate 3. Conjugation into S. coelicolor recombine->conjugate select 4. Selection of Double Crossover Mutants conjugate->select verify 5. Verification by PCR and Southern Blot select->verify end End: Verified Mutant Strain verify->end

Caption: Experimental workflow for gene deletion in S. coelicolor.

References

Validation & Comparative

Pre-Methylenomycin C Lactone Demonstrates Superior Antibacterial Efficacy Over Methylenomycin A

Author: BenchChem Technical Support Team. Date: November 2025

A recent study has revealed that pre-methylenomycin C lactone, a biosynthetic precursor to the known antibiotic methylenomycin A, exhibits significantly greater antibacterial activity, particularly against drug-resistant Gram-positive bacteria. This finding suggests that intermediates in antibiotic biosynthetic pathways may represent a promising and previously overlooked source of potent antimicrobial agents.

Researchers have discovered that pre-methylenomycin C lactone is one to two orders of magnitude more effective than this compound against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2] This heightened potency positions pre-methylenomycin C lactone as a potential lead compound for the development of new antibiotics to combat the growing threat of antimicrobial resistance.

The discovery was made during an investigation of the methylenomycin biosynthetic gene cluster in Streptomyces coelicolor, a soil bacterium that has been studied for decades.[2][3] By deleting a specific gene, mmyE, in the biosynthetic pathway, scientists were able to halt the production of this compound and cause the accumulation of its precursor, pre-methylenomycin C lactone, which was then isolated and tested for its antimicrobial properties.[2]

Comparative Antibacterial Activity

The antibacterial efficacy of this compound and pre-methylenomycin C lactone was quantitatively assessed by determining their Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) against various bacterial strains. The results, summarized in the table below, clearly indicate the superior performance of pre-methylenomycin C lactone.

Bacterial StrainCompoundMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus DSM 21979 (MRSA)This compound>512>512
Pre-methylenomycin C lactone12
Enterococcus faecium U0317 (multidrug-resistant)This compound>512>512
Pre-methylenomycin C lactone22
Enterococcus faecium 64/3This compound>512>512
Pre-methylenomycin C lactone22
Bacillus subtilisThis compound128256
Pre-methylenomycin C lactone12
Micrococcus luteusThis compound256512
Pre-methylenomycin C lactone24

Notably, pre-methylenomycin C lactone demonstrated low MIC values of 1-2 µg/mL against clinically significant drug-resistant strains, such as MRSA and multidrug-resistant Enterococcus faecium.[4] In contrast, this compound showed little to no activity against these pathogens at the concentrations tested.[4] Furthermore, in a 28-day experiment, E. faecium did not develop resistance to pre-methylenomycin C lactone, highlighting its potential for sustained efficacy.[1]

Experimental Protocols

The determination of the antibacterial activity of this compound and pre-methylenomycin C lactone involved the following key experimental procedures:

Isolation of Pre-methylenomycin C Lactone
  • An in-frame deletion of the mmyE gene was created in Streptomyces coelicolor M145.

  • The resulting mutant strain was cultivated on a supplemented minimal medium agar with a high phosphate concentration to promote methylenomycin production while inhibiting the production of other antibiotics.

  • After incubation, the culture was extracted with ethyl acetate, and the organic solvent was evaporated.

  • The crude extract was then purified using high-performance liquid chromatography (HPLC) to isolate pre-methylenomycin C lactone.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
  • The MIC and MBC values were determined using standard broth microdilution methods.

  • Bacterial strains were grown to the mid-exponential phase and then diluted in Mueller-Hinton broth.

  • Two-fold serial dilutions of the test compounds (this compound and pre-methylenomycin C lactone) were prepared in 96-well microtiter plates.

  • The bacterial suspensions were added to the wells, and the plates were incubated at 37°C for 18-24 hours.

  • The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

  • To determine the MBC, aliquots from the wells with no visible growth were plated on nutrient agar and incubated. The MBC was the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum.

Visualizing the Biosynthesis and Discovery

The following diagrams illustrate the biosynthetic pathway of this compound and the experimental workflow that led to the discovery of the potent antibacterial activity of pre-methylenomycin C lactone.

Methylenomycin_A_Biosynthesis Precursor Biosynthetic Precursors MmyD MmyD Precursor->MmyD Intermediate1 Early Intermediates MmyD->Intermediate1 MmyG_K_Q_Y_X MmyG, K, Q, Y, X Intermediate1->MmyG_K_Q_Y_X preMmyC_lactone pre-Methylenomycin C lactone MmyG_K_Q_Y_X->preMmyC_lactone MmyT MmyT preMmyC_lactone->MmyT preMmyC pre-Methylenomycin C MmyT->preMmyC MmyE MmyE preMmyC->MmyE MmyC Methylenomycin C MmyE->MmyC MmyO_F MmyO, MmyF MmyC->MmyO_F MmyA This compound MmyO_F->MmyA

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow Start Start: Investigate Methylenomycin Biosynthesis in S. coelicolor GeneDeletion Create in-frame deletion of the mmyE gene Start->GeneDeletion Cultivation Cultivate the ΔmmyE mutant strain GeneDeletion->Cultivation Extraction Extract and purify metabolites Cultivation->Extraction Isolation Isolate pre-Methylenomycin C lactone Extraction->Isolation AntibacterialAssay Perform antibacterial activity assays (MIC and MBC) Isolation->AntibacterialAssay DataAnalysis Compare activity with this compound AntibacterialAssay->DataAnalysis Conclusion Conclusion: pre-Methylenomycin C lactone is significantly more potent DataAnalysis->Conclusion

Caption: Experimental workflow for the discovery.

Conclusion

The significantly higher antibacterial activity of pre-methylenomycin C lactone compared to its downstream product, this compound, underscores the potential of exploring biosynthetic intermediates as a novel source for antibiotic discovery. This approach of "biosynthetic engineering" could unlock other potent antimicrobial compounds that have been previously overlooked. Further research into the mechanism of action of pre-methylenomycin C lactone and its development as a therapeutic agent is warranted.

References

A Head-to-Head Comparison: Pre-Methyleneomycin C Lactone and Vancomycin in the Fight Against Resistant Enterococci

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the emergence of vancomycin-resistant enterococci (VRE) has posed a significant challenge to clinicians and researchers worldwide. Vancomycin has long been a last-resort antibiotic for serious Gram-positive infections, but its declining efficacy necessitates the discovery of novel therapeutic agents. This guide provides a detailed comparison of a promising new antibiotic, pre-methylenomycin C lactone, with the established glycopeptide, vancomycin, in the context of treating resistant enterococci.

Executive Summary

Pre-methylenomycin C lactone, a recently discovered natural product, demonstrates potent activity against vancomycin-resistant Enterococcus faecium.[1][2][3] Notably, this novel compound exhibits significantly lower Minimum Inhibitory Concentrations (MICs) against resistant strains compared to vancomycin. Crucially, laboratory studies have shown no detectable development of resistance to pre-methylenomycin C lactone in enterococci under conditions that typically induce vancomycin resistance, highlighting its potential as a durable therapeutic option.[3][4]

Performance Data: A Quantitative Comparison

The following table summarizes the in vitro efficacy of pre-methylenomycin C lactone and vancomycin against resistant Enterococcus species.

CompoundOrganismResistance PhenotypeMinimum Inhibitory Concentration (MIC) (μg/mL)
Pre-methylenomycin C lactone Enterococcus faeciumMulti-drug resistant1–2[1]
Vancomycin Enterococcus faeciumVanA64 to >512[5]
Vancomycin Enterococcus faeciumVanB16 to >512[5]

Mechanisms of Action: Different Strategies to Combat a Common Foe

The antibacterial mechanisms of pre-methylenomycin C lactone and vancomycin are fundamentally different, which may explain the former's efficacy against vancomycin-resistant strains.

Vancomycin: This glycopeptide antibiotic inhibits bacterial cell wall synthesis. It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall integrity. Resistance in enterococci typically arises from the alteration of this binding site to D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser), which significantly reduces vancomycin's binding affinity.

vancomycin_mechanism cluster_enterococcus Vancomycin-Susceptible Enterococcus cluster_vre Vancomycin-Resistant Enterococcus (VRE) Peptidoglycan_precursor Peptidoglycan Precursor (ends in D-Ala-D-Ala) Cell_wall Bacterial Cell Wall Peptidoglycan_precursor->Cell_wall Incorporation Vancomycin Vancomycin Vancomycin->Peptidoglycan_precursor Binds to D-Ala-D-Ala Resistant_precursor Modified Precursor (ends in D-Ala-D-Lac) Resistant_cell_wall Bacterial Cell Wall Resistant_precursor->Resistant_cell_wall Incorporation (Unhindered) Vancomycin_VRE Vancomycin Vancomycin_VRE->Resistant_precursor Reduced binding

Mechanism of Action and Resistance for Vancomycin.

Pre-methylenomycin C lactone: The precise molecular target of pre-methylenomycin C lactone is still under investigation. However, it is known that its mechanism differs from that of the related methylenomycin A and C compounds, as it lacks the α-methylene-γ-butyrolactone pharmacophore.[2] Its potent activity against VRE suggests that it bypasses the resistance mechanisms that render vancomycin ineffective.

pmcl_mechanism cluster_vre_pmcl Resistant Enterococcus PMCL Pre-methylenomycin C lactone Bacterial_Cell Bacterial Cell PMCL->Bacterial_Cell Enters/Interacts with cell Inhibition Inhibition of Essential Process Bacterial_Cell->Inhibition Leads to

Proposed Mechanism of Action for Pre-methylenomycin C lactone.

Experimental Protocols

Discovery and Isolation of Pre-methylenomycin C lactone

The discovery of pre-methylenomycin C lactone was a result of a targeted genetic approach to investigate the biosynthetic pathway of this compound in Streptomyces coelicolor.

  • Gene Deletion: An in-frame deletion of the mmyE gene, which is involved in the later stages of methylenomycin biosynthesis, was created in Streptomyces coelicolor.[1]

  • Fermentation and Extraction: The mutant strain was cultured, leading to the accumulation of biosynthetic intermediates that would normally be further processed. The culture broth was then extracted to isolate these compounds.

  • Purification and Characterization: The accumulated intermediates were purified using chromatographic techniques, and their structures were determined, leading to the identification of pre-methylenomycin C lactone.[1]

experimental_workflow cluster_discovery Discovery Workflow A Wild-type Streptomyces coelicolor (produces this compound) B Create in-frame deletion of mmyE gene A->B C Mutant S. coelicolor strain B->C D Fermentation of mutant strain C->D E Accumulation of biosynthetic intermediates D->E F Extraction and Purification E->F G Isolate and Characterize Pre-methylenomycin C lactone F->G

References

Assessing Cross-Resistance Potential with Methylenomycin A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-resistance profile of Methylenomycin A reveals a compelling narrative, not just about the compound itself, but also about its recently discovered and significantly more potent biosynthetic precursor, pre-methylenomycin C lactone. This guide provides a comparative analysis of these two molecules, offering researchers and drug development professionals critical data on their efficacy, resistance mechanisms, and the experimental protocols required for their evaluation.

This compound, a cyclopentanone antibiotic produced by Streptomyces coelicolor, has been a subject of interest for decades.[1] However, recent discoveries have shifted the spotlight to its intermediate, pre-methylenomycin C lactone, which demonstrates dramatically enhanced activity against multidrug-resistant Gram-positive bacteria.[1][2] This guide will objectively compare these compounds and provide the necessary frameworks for assessing their potential for cross-resistance with other antibiotics.

Comparative Efficacy: A Tale of Two Molecules

Recent studies have highlighted the stark contrast in antimicrobial potency between this compound and pre-methylenomycin C lactone. The latter has been shown to be up to 100 times more effective against key pathogens.[1][2] This difference is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

CompoundStaphylococcus aureus (MRSA, DSM 21979) MIC (µg/mL)Enterococcus faecium (U0317) MIC (µg/mL)
This compound >256>256
pre-methylenomycin C lactone 12

Data sourced from the Journal of the American Chemical Society.[3]

The methicillin-resistant S. aureus (MRSA) strain DSM 21979 is also resistant to aminoglycosides, while the E. faecium U0317 strain exhibits resistance to multiple antibiotic classes, including chloramphenicol, macrolides, aminoglycosides, β-lactams, and tetracyclines.[3] The potent activity of pre-methylenomycin C lactone against these multi-drug resistant strains is a promising indicator of its therapeutic potential.

Understanding Resistance Mechanisms

The primary known resistance mechanism to this compound in the producing organism, Streptomyces coelicolor, is mediated by the mmr gene. This gene is believed to encode a membrane protein that functions as an efflux pump, actively transporting the antibiotic out of the cell. Efflux pumps are a common cause of multidrug resistance as they can often recognize and expel a wide range of structurally different compounds. This raises the possibility of cross-resistance between this compound and other antibiotics that are substrates of the same or similar efflux pumps.

Interestingly, no significant homology has been detected between the mmr gene and the tetracycline resistance gene (tetB) from Streptomyces rimosus, and no cross-resistance was conferred by these genes. This suggests a degree of specificity in the efflux mechanism.

A critical finding from recent research is the apparent lack of resistance development to pre-methylenomycin C lactone. In laboratory studies, researchers could not detect any emergence of resistance in Enterococcus bacteria under conditions where vancomycin resistance is typically observed.[2][4] This suggests that pre-methylenomycin C lactone may be a less likely candidate for the development of resistance, a highly desirable trait for a new antibiotic.

Signaling Pathways and Resistance

The biosynthesis of this compound and the action of its resistance mechanism can be visualized as a coordinated cellular process.

Biosynthesis and Resistance Pathway of this compound.

Experimental Protocols for Assessing Cross-Resistance

To rigorously assess the potential for cross-resistance between this compound, pre-methylenomycin C lactone, and other antibiotics, standardized experimental protocols are essential. The following outlines key methodologies.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is a fundamental measure of an antibiotic's effectiveness. It is determined by exposing a standardized bacterial inoculum to serial dilutions of the antibiotic.

Protocol:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound, pre-methylenomycin C lactone, and comparator antibiotics in an appropriate solvent. Create a series of two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the test bacterium (e.g., S. aureus, E. faecium) to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Inoculate the microtiter plate with the bacterial suspension and incubate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Checkerboard Assay for Synergy and Antagonism

The checkerboard assay is a common method to assess the interaction between two antibiotics. It can determine if their combined effect is synergistic (greater than the sum of their individual effects), antagonistic (less than their individual effects), or indifferent.

Protocol:

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Serially dilute Antibiotic A down the columns and Antibiotic B across the rows. The final volume in each well should be the same, and the plate should also include wells with each antibiotic alone to determine their individual MICs.

  • Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension as described for the MIC assay and incubate under appropriate conditions.

  • Data Analysis: After incubation, determine the MIC of each antibiotic alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits bacterial growth:

    FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC Index ≤ 0.5

    • Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Experimental Workflow for Cross-Resistance Assessment

A systematic approach is crucial for evaluating cross-resistance. The following workflow outlines the key steps.

Start Start: Select Bacterial Strains (Wild-type and Resistant) MIC_Determination Determine MIC of this compound and Comparator Antibiotics Start->MIC_Determination Resistance_Induction Induce Resistance to this compound (e.g., through serial passage) MIC_Determination->Resistance_Induction Checkerboard_Assay Perform Checkerboard Assays (this compound + Comparator Antibiotics) MIC_Determination->Checkerboard_Assay MIC_Resistant_Strains Determine MICs of Comparator Antibiotics against this compound-Resistant Strains Resistance_Induction->MIC_Resistant_Strains Conclusion Assess Cross-Resistance Potential MIC_Resistant_Strains->Conclusion Compare MICs Data_Analysis Analyze FIC Indices for Synergy, Antagonism, or Indifference Checkerboard_Assay->Data_Analysis Data_Analysis->Conclusion

Workflow for Assessing Antibiotic Cross-Resistance.

Conclusion and Future Directions

The assessment of cross-resistance with this compound has unveiled a more promising alternative in its biosynthetic precursor, pre-methylenomycin C lactone. The significantly lower MIC values of pre-methylenomycin C lactone against multi-drug resistant pathogens, coupled with its apparent resilience to resistance development, make it a compelling candidate for further investigation.

For this compound, the presence of an efflux pump-mediated resistance mechanism suggests a potential for cross-resistance with other antibiotics that are substrates for similar pumps. Further research employing the checkerboard assay with a broad range of antibiotic classes is warranted to fully elucidate its cross-resistance profile.

Researchers and drug development professionals are encouraged to utilize the provided experimental protocols to conduct their own comparative studies. A thorough understanding of the cross-resistance potential of both this compound and the highly potent pre-methylenomycin C lactone will be crucial in the ongoing search for novel and effective antimicrobial agents.

References

A Comparative Analysis of Methylenomycin A Biosynthesis and Other Key Antibiotic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a detailed comparative analysis of the biosynthetic pathway of Methylenomycin A, a unique cyclopentanone antibiotic, with three other well-characterized antibiotics produced by Streptomyces species: the polyketide Actinorhodin, the prodiginine Undecylprodigiosin, and the non-ribosomal peptide Calcium-Dependent Antibiotic (CDA). This comparison highlights the diverse enzymatic strategies employed by these bacteria to synthesize structurally and functionally distinct antimicrobial compounds. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and engineer novel antibiotic production.

Comparative Overview of Biosynthetic Pathways

The biosynthesis of these four antibiotics originates from different primary metabolic precursors and employs distinct enzymatic machinery, showcasing the metabolic versatility of Streptomyces. This compound synthesis is plasmid-encoded, a unique feature among the compared antibiotics. Actinorhodin is a classic example of a Type II polyketide synthase (PKS) pathway. Undecylprodigiosin is assembled through a bifurcated pathway that creates two different pyrrole rings that are then condensed. The Calcium-Dependent Antibiotic (CDA) is synthesized by a large, multi-modular non-ribosomal peptide synthetase (NRPS) complex.

A summary of the key features of each biosynthetic pathway is presented below:

FeatureThis compoundActinorhodinUndecylprodigiosinCalcium-Dependent Antibiotic (CDA)
Antibiotic Class CyclopentanonePolyketide (Benzoisochromanequinone)Prodiginine (Tripyrrole)Lipopeptide
Biosynthetic Machinery Unique enzyme set encoded on the SCP1 plasmidType II Polyketide Synthase (PKS)Bifurcated pathway with unique condensing enzymesNon-Ribosomal Peptide Synthetase (NRPS)
Precursors Malonyl-CoA, S-adenosyl methionineAcetyl-CoA, Malonyl-CoAL-proline, L-serine, malonyl-CoA, S-adenosyl methionineVarious proteinogenic and non-proteinogenic amino acids, fatty acids
Key Enzyme(s) MmyD (putative butenolide synthase), MmyE (exomethylene group formation)Minimal PKS (KSα, KSβ, ACP), Aromatases, CyclasesRedH (bipyrrole synthase), RedG (monopyrrole biosynthesis), RedK (condensing enzyme)Multi-modular NRPS with Adenylation (A), Peptidyl Carrier Protein (PCP), and Condensation (C) domains
Regulation Positively regulated by MmyRPathway-specific activator ActII-ORF4Pathway-specific activators RedD and RedZRegulated by the AbsA two-component system[1]

Quantitative Analysis of Antibiotic Production

Direct quantitative comparison of production titers between different antibiotics is challenging due to variations in culture conditions, extraction methods, and analytical techniques. However, available data provides insights into the relative production levels and the effects of genetic modifications.

AntibioticWild-Type Production Titer (approx.)NotesKey References
This compound Low, often difficult to detectProduction is enhanced by deleting the repressor gene mmyR and is influenced by culture pH and nutrient availability.[2][3] Recent studies have identified biosynthetic intermediates with significantly higher potency than the final product.[4][2][3][4]
Actinorhodin 1-5 mg/L in some culture conditionsProduction is highly dependent on nutrient limitations, particularly phosphate. Overexpression of regulatory genes can significantly increase yields.[5]
Undecylprodigiosin 138 mg/L (optimized)Production is influenced by growth rate and nutrient availability. Co-cultivation with other bacteria can also enhance production.[6]
CDA Not typically reported as a titerProduction is often assessed by bioassay (zone of inhibition). Deletion of the hmaS gene abolishes production.[7][7]

Visualizing the Biosynthetic Pathways

The following diagrams, generated using the DOT language, illustrate the distinct biosynthetic logic of each antibiotic pathway.

This compound Biosynthetic Pathway

Methylenomycin_A_Pathway Precursor Primary Metabolites (e.g., Malonyl-CoA) MmyD MmyD Precursor->MmyD Intermediate1 Butenolide Intermediate MmyD->Intermediate1 MmyE MmyE Intermediate1->MmyE pre_MM_C pre-Methylenomycin C MmyE->pre_MM_C MmyF_O MmyF/MmyO pre_MM_C->MmyF_O MM_A This compound MmyF_O->MM_A

Caption: Simplified pathway for this compound biosynthesis.

Actinorhodin Biosynthetic Pathway (Type II PKS)

Actinorhodin_Pathway AcetylCoA 1x Acetyl-CoA MinimalPKS Minimal PKS (KSα, KSβ, ACP) AcetylCoA->MinimalPKS MalonylCoA 7x Malonyl-CoA MalonylCoA->MinimalPKS Polyketide Octaketide Backbone MinimalPKS->Polyketide Tailoring Tailoring Enzymes (Aromatase, Cyclase, etc.) Polyketide->Tailoring Actinorhodin Actinorhodin Tailoring->Actinorhodin

Caption: Actinorhodin biosynthesis via a Type II PKS system.

Undecylprodigiosin Biosynthetic Pathway

Undecylprodigiosin_Pathway Precursors1 L-Proline, L-Serine, Malonyl-CoA RedH_cluster RedH Cluster Precursors1->RedH_cluster MBC 4-methoxy-2,2'-bipyrrole- 5-carboxaldehyde (MBC) RedH_cluster->MBC RedK RedK (Condensing Enzyme) MBC->RedK Precursors2 Fatty Acid Precursors RedG_cluster RedG Cluster Precursors2->RedG_cluster UP 2-undecylpyrrole (UP) RedG_cluster->UP UP->RedK Undecylprodigiosin Undecylprodigiosin RedK->Undecylprodigiosin

Caption: Bifurcated pathway for Undecylprodigiosin synthesis.

Calcium-Dependent Antibiotic (CDA) Biosynthetic Pathway (NRPS)

CDA_Pathway Precursors Amino Acid & Fatty Acid Pools NRPS_Modules NRPS Modules (A-PCP-C domains) Precursors->NRPS_Modules LinearPeptide Linear Lipopeptide NRPS_Modules->LinearPeptide TE_domain Thioesterase Domain (TE) LinearPeptide->TE_domain CDA Calcium-Dependent Antibiotic (CDA) TE_domain->CDA Cyclization

Caption: CDA biosynthesis by a multi-modular NRPS system.

Experimental Protocols

This section outlines general methodologies for key experiments used in the study and manipulation of these antibiotic biosynthetic pathways.

Gene Deletion in Streptomyces using PCR-Targeting

This protocol describes a common method for creating targeted gene deletions in Streptomyces to investigate gene function.

Materials:

  • Streptomyces strain of interest

  • Cosmid library of the Streptomyces strain

  • E. coli BW25113/pIJ790 (for λ Red-mediated recombination)

  • E. coli ET12567/pUZ8002 (for conjugation)

  • Apramycin resistance cassette (or other suitable marker)

  • PCR primers with 39-nt homology extensions flanking the target gene

  • Appropriate antibiotics for selection (apramycin, kanamycin, nalidixic acid, chloramphenicol)

  • Standard molecular biology reagents and equipment

Procedure:

  • Amplify the disruption cassette: Use PCR to amplify the apramycin resistance cassette with primers that include 39-nt homology arms corresponding to the regions flanking the gene to be deleted.

  • Electroporate E. coli: Introduce the purified PCR product into electrocompetent E. coli BW25113/pIJ790 containing the target cosmid. Induce the λ Red recombinase by incubating at 37°C.

  • Select for recombinant cosmids: Plate the transformed cells on media containing apramycin and the antibiotic for cosmid selection to isolate colonies with the disrupted cosmid.

  • Verify the disruption: Confirm the correct gene replacement in the cosmid by PCR analysis and restriction digestion.

  • Conjugation into Streptomyces: Introduce the disrupted cosmid into the non-methylating E. coli strain ET12567/pUZ8002 and then conjugate with the recipient Streptomyces strain.

  • Select for exconjugants: Plate the conjugation mixture on media containing nalidixic acid (to counter-select E. coli) and apramycin (to select for the integrated disrupted gene).

  • Confirm the chromosomal deletion: Verify the double-crossover event and the deletion of the target gene in the Streptomyces chromosome by PCR analysis of genomic DNA.

Quantification of Actinorhodin by Spectrophotometry

This protocol provides a method for quantifying the production of the blue-pigmented antibiotic actinorhodin.

Materials:

  • Streptomyces culture supernatant

  • 1 M KOH

  • Spectrophotometer

Procedure:

  • Sample preparation: Centrifuge the Streptomyces culture to pellet the cells.

  • For extracellular actinorhodin: Take a known volume of the supernatant.

  • For intracellular actinorhodin: Resuspend the cell pellet in a known volume of 1 M KOH and vortex thoroughly to lyse the cells and extract the pigment. Centrifuge to remove cell debris.[5]

  • pH adjustment: Add a volume of 1 M KOH to the supernatant (for extracellular measurement) to achieve a final concentration of 1 M KOH. This will turn the actinorhodin blue.

  • Spectrophotometric measurement: Measure the absorbance of the blue solution at 640 nm.

  • Calculation: Calculate the concentration of actinorhodin using the molar extinction coefficient (ε640 = 25,320 M⁻¹ cm⁻¹).

Quantification of Undecylprodigiosin by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of undecylprodigiosin.

Materials:

  • Streptomyces culture (cells and supernatant)

  • Methanol

  • Acetic acid

  • HPLC system with a C18 column and a UV-Vis detector

  • Undecylprodigiosin standard

Procedure:

  • Extraction: Extract the undecylprodigiosin from the Streptomyces culture (whole broth) with an equal volume of acidified methanol (e.g., containing 0.1% acetic acid). Vortex vigorously and centrifuge to pellet cell debris.

  • Sample preparation: Filter the supernatant through a 0.22 µm filter before injection.

  • HPLC analysis:

    • Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 150 mm).

    • Mobile Phase: A gradient of methanol and water, both containing 0.1% acetic acid. A typical gradient might be from 50% to 100% methanol over 20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: Monitor the absorbance at 530 nm.

  • Quantification: Create a standard curve using known concentrations of a purified undecylprodigiosin standard. Calculate the concentration of undecylprodigiosin in the samples by comparing their peak areas to the standard curve.[8]

Bioassay for Calcium-Dependent Antibiotic (CDA)

This protocol describes a bioassay to detect and semi-quantify the production of CDA.

Materials:

  • Streptomyces strains to be tested

  • Indicator organism (e.g., Bacillus subtilis)

  • Nutrient agar plates

  • Nutrient agar plates supplemented with CaCl₂ (e.g., 50 mM)

  • Soft agar

Procedure:

  • Prepare indicator plates: Prepare nutrient agar plates with and without added CaCl₂.

  • Inoculate indicator lawn: Prepare an overnight culture of the indicator organism. Mix a small volume of the indicator culture with molten soft agar and pour it over the surface of the nutrient agar plates to create a lawn.

  • Spot Streptomyces strains: Once the soft agar has solidified, spot a small amount of the Streptomyces strains to be tested onto the surface of the plates.

  • Incubate: Incubate the plates at the optimal growth temperature for the Streptomyces strain (e.g., 30°C) for several days.

  • Observe zones of inhibition: Look for clear zones of growth inhibition of the indicator lawn around the Streptomyces colonies. CDA production is indicated by a zone of inhibition that is present or significantly larger on the plates containing CaCl₂. The diameter of the zone of inhibition can be used as a semi-quantitative measure of CDA production.[1]

Conclusion

The comparative analysis of these four antibiotic biosynthetic pathways reveals the remarkable diversity of strategies that have evolved in Streptomyces for the production of secondary metabolites. From the plasmid-borne synthesis of this compound to the modular assembly lines of PKS and NRPS systems, each pathway presents unique opportunities for bioengineering and the discovery of novel antimicrobial agents. A deeper understanding of the enzymatic mechanisms, regulatory networks, and quantitative aspects of these pathways is crucial for the rational design of new antibiotics and for optimizing the production of existing ones. The experimental protocols provided in this guide offer a starting point for researchers to further explore and manipulate these fascinating biosynthetic systems.

References

Pre-Methylenomycin C Lactone: A Potent Antibiotic Awaiting In Vivo Validation

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals.

The recently discovered pre-methylenomycin C lactone has emerged as a promising antibiotic candidate with remarkable potency against drug-resistant Gram-positive bacteria. However, a comprehensive review of the current scientific literature reveals that no in vivo efficacy studies in animal models have been published to date. The research is at a pre-clinical stage, with the next anticipated step being the evaluation of its performance in living organisms.[1][2][3] This guide provides a detailed overview of the available in vitro data, the discovery process, and the potential future directions for this novel antibiotic.

In Vitro Efficacy: A Significant Leap in Potency

Pre-methylenomycin C lactone has demonstrated significantly greater in vitro activity compared to its related compounds, methylenomycin A and C. Discovered as a biosynthetic intermediate of this compound from the bacterium Streptomyces coelicolor, pre-methylenomycin C lactone exhibits a potency that is one to two orders of magnitude higher, making it over 100 times more active against a variety of Gram-positive bacteria.[1][2][4][5][6][7][8][9]

This heightened activity is particularly noteworthy against clinically important antibiotic-resistant strains.[4][6] The compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), pathogens responsible for difficult-to-treat hospital-acquired infections.[2][3][5][10][11][12][13]

Table 1: Comparative In Vitro Activity of Methylenomycin-Related Compounds

CompoundRelative Potency vs. Gram-Positive BacteriaEffective Against
Pre-methylenomycin C Lactone ~100x more active than this compound MRSA, VRE [2][3][5][10][11][12][13]
This compoundBaselineWeaker activity
Methylenomycin CWeaker activityNot specified for resistant strains

A key finding from the initial studies is the low propensity for resistance development to pre-methylenomycin C lactone. In laboratory experiments, Enterococcus bacteria did not develop resistance to the compound under conditions where resistance to vancomycin, a last-resort antibiotic, is typically observed.[2][5][11]

The Discovery: Unveiling a Hidden Antibiotic

The discovery of pre-methylenomycin C lactone was a result of investigating the biosynthetic pathway of this compound in Streptomyces coelicolor, a bacterium that has been studied for decades.[2][11][13] Researchers at the University of Warwick and Monash University created in-frame deletions of genes involved in the methylenomycin biosynthetic gene cluster.[4][6]

The deletion of the mmyE gene, which is proposed to be involved in the formation of the exomethylene group in methylenomycin C, led to the accumulation of a novel metabolite, premethylenomycin C, which readily cyclizes to form pre-methylenomycin C lactone.[4][6] This finding highlights a novel paradigm for antibiotic discovery: testing the biosynthetic intermediates of known natural products for antimicrobial activity.[2][5][6]

Experimental Protocol: Gene Deletion and Metabolite Isolation

The discovery of pre-methylenomycin C lactone was made possible through a targeted gene deletion strategy. The following provides a generalized experimental protocol based on the descriptions in the research articles:

  • Bacterial Strain: Streptomyces coelicolor A3(2) was used as the producer of this compound and its intermediates.

  • Gene Deletion: An in-frame deletion of the mmyE gene in the methylenomycin biosynthetic gene cluster was created using established molecular biology techniques for Streptomyces. This typically involves PCR amplification of upstream and downstream flanking regions of the target gene, cloning into a suitable vector, and introduction into the bacterial cells to facilitate homologous recombination.

  • Cultivation and Fermentation: The mmyE mutant strain was cultivated in a suitable liquid medium under conditions optimized for the production of secondary metabolites.

  • Metabolite Extraction: After a specific fermentation period, the culture broth was harvested. The metabolites were extracted from the supernatant and/or the mycelium using organic solvents.

  • Isolation and Purification: The crude extract was subjected to various chromatographic techniques, such as high-performance liquid chromatography (HPLC), to separate the individual compounds.

  • Structure Elucidation: The chemical structure of the isolated compounds, including pre-methylenomycin C and its lactone form, was determined using spectroscopic methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Antimicrobial Activity Assays: The purified compounds were then tested for their antimicrobial activity against a panel of bacteria, including antibiotic-resistant strains, to determine their minimum inhibitory concentrations (MICs).

Visualizing the Discovery Process

The following diagrams illustrate the biosynthetic pathway of this compound and the experimental workflow that led to the discovery of pre-methylenomycin C lactone.

Methylenomycin_Biosynthesis cluster_pathway This compound Biosynthetic Pathway cluster_experiment Experimental Intervention Precursor Early Precursors PCL Pre-methylenomycin C Lactone Precursor->PCL Multiple Steps PMC Pre-methylenomycin C PCL->PMC mmyT (hydrolysis) MMC Methylenomycin C PMC->MMC mmyE (dehydration) MMA This compound MMC->MMA mmyF, mmyO (epoxidation) Deletion Deletion of mmyE gene Accumulation Accumulation of Pre-methylenomycin C and its Lactone Deletion->Accumulation Discovery_Workflow Start Observation: Known this compound Biosynthetic Pathway Hypothesis Hypothesis: Biosynthetic intermediates may have antimicrobial activity Start->Hypothesis GeneDeletion Targeted Gene Deletion (e.g., mmyE) in Streptomyces coelicolor Hypothesis->GeneDeletion Fermentation Fermentation and Metabolite Extraction GeneDeletion->Fermentation Isolation Isolation and Purification of Accumulated Intermediates Fermentation->Isolation StructureID Structural Elucidation (NMR, MS) Isolation->StructureID ActivityTest In Vitro Antimicrobial Activity Testing StructureID->ActivityTest Result Discovery of Pre-methylenomycin C Lactone with High Potency ActivityTest->Result

References

A Comparative Toxicological Assessment of Methylenomycin A and Its Biosynthetic Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The urgent need for novel antibiotics to combat rising antimicrobial resistance has brought renewed focus on known antibiotic scaffolds and their biosynthetic pathways. Methylenomycin A, a cyclopentanone antibiotic produced by Streptomyces coelicolor, has recently been the subject of renewed interest following the discovery of its biosynthetic intermediates, premethylenomycin C and premethylenomycin C lactone.[1][2][3][4] These intermediates have demonstrated significantly greater potency against drug-resistant Gram-positive bacteria than the parent compound.[1][3][5] This guide provides a comparative overview of the available toxicity and activity data for this compound and its key intermediates, alongside relevant experimental methodologies to guide further research and development.

Comparative Biological Activity and Toxicity Data

While comprehensive toxicological data for the recently discovered intermediates is not yet publicly available, the following table summarizes the key quantitative data currently known for this compound and the antimicrobial potency of its intermediates. The significant increase in antibiotic activity of the intermediates underscores the importance of future cytotoxicity studies on mammalian cell lines to determine their therapeutic potential.

CompoundOrganismAssay TypeValueSource
This compound MiceAcute Toxicity (LD50)75 mg/kg (intraperitoneal)[6]
MiceAcute Toxicity (LD50)1500 mg/kg (oral)[6]
S. aureusMinimum Inhibitory Concentration (MIC)~256 µg/mL[7]
pre-methylenomycin C lactone S. aureusMinimum Inhibitory Concentration (MIC)1 µg/mL[7]
E. faeciumResistance DevelopmentNo detectable resistance in 28-day study[1]
Other Cyclopentanones Bacteria & Mammalian CellsGenotoxicityNo significant mutagenic or genotoxic activity

Experimental Protocols

Detailed below are standardized protocols relevant to the discovery and toxicological assessment of this compound and its intermediates.

Protocol 1: Isolation of Biosynthetic Intermediates via Gene Deletion

This protocol outlines the general workflow used to isolate premethylenomycin C and premethylenomycin C lactone from Streptomyces coelicolor.

  • Target Gene Identification: Identify the genes in the Methylenomycin biosynthetic gene cluster (mmy) responsible for the final steps of this compound synthesis. For instance, the mmyE gene is involved in the formation of the exomethylene group.[5]

  • Gene Deletion: Create an in-frame deletion of the target gene (e.g., mmyE) in S. coelicolor using established genetic engineering techniques for actinomycetes.

  • Fermentation and Extraction: Culture the mutant strain under conditions conducive to Methylenomycin production. Extract the secondary metabolites from the culture broth and mycelium using organic solvents.

  • Chromatographic Separation: Purify the accumulated intermediates from the crude extract using techniques such as high-performance liquid chromatography (HPLC).

  • Structural Elucidation: Characterize the chemical structure of the isolated compounds using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This is a generalized protocol for assessing the cytotoxicity of a compound against a mammalian cell line.

  • Cell Culture: Culture a suitable mammalian cell line (e.g., HeLa, HEK293) in appropriate media and conditions until confluent.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, intermediates) in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell viability is inhibited) can be determined by plotting cell viability against compound concentration.

Protocol 3: Genotoxicity Assessment (In Vivo Micronucleus Assay)

This protocol outlines a standard in vivo method to assess the potential of a compound to cause chromosomal damage.

  • Animal Dosing: Administer the test compound to a group of laboratory animals (e.g., mice) at various dose levels, including a vehicle control and a positive control (a known clastogen). Administration can be via oral gavage or intraperitoneal injection.

  • Sample Collection: At appropriate time points after dosing, collect bone marrow samples from the animals.

  • Slide Preparation: Prepare bone marrow smears on microscope slides.

  • Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa, acridine orange).

  • Microscopic Analysis: Analyze the slides under a microscope to score the frequency of micronucleated polychromatic erythrocytes (MN-PCEs). A significant increase in the frequency of MN-PCEs in the treated groups compared to the control group indicates a genotoxic effect.

Visualizations

Biosynthetic Pathway and Intermediate Discovery

The following diagram illustrates the simplified biosynthetic pathway leading to this compound and highlights the step that was blocked to isolate the more potent intermediates.

Biosynthesis_and_Discovery Precursor Early Precursors Intermediate_Pool Intermediate Metabolites Precursor->Intermediate_Pool Multiple Steps Pre_Me_C premethylenomycin C Intermediate_Pool->Pre_Me_C Pre_Me_C_Lactone premethylenomycin C lactone Pre_Me_C->Pre_Me_C_Lactone Cyclization Me_A This compound Pre_Me_C->Me_A Exomethylene group formation MmyE MmyE Enzyme MmyE->Pre_Me_C Catalyzes Deletion Gene Deletion (ΔmmyE) MmyE->Deletion MmyF_O MmyF/MmyO Enzymes Deletion->Pre_Me_C Accumulation

Caption: Discovery of potent intermediates by blocking the this compound biosynthetic pathway.

General Workflow for Antibiotic Toxicity Assessment

This diagram outlines a typical workflow for assessing the toxicity of a newly discovered antibiotic compound.

Toxicity_Workflow Start New Antibiotic Compound (e.g., premethylenomycin C lactone) In_Vitro In Vitro Toxicity Assays Start->In_Vitro Cytotoxicity Cytotoxicity (e.g., MTT, LDH assays on mammalian cells) In_Vitro->Cytotoxicity Genotoxicity_vitro Genotoxicity (e.g., Ames test, in vitro micronucleus) In_Vitro->Genotoxicity_vitro In_Vivo In Vivo Toxicity Assays Cytotoxicity->In_Vivo Genotoxicity_vitro->In_Vivo Acute_Toxicity Acute Toxicity (LD50 determination) In_Vivo->Acute_Toxicity Subchronic_Toxicity Sub-chronic Toxicity In_Vivo->Subchronic_Toxicity Genotoxicity_vivo Genotoxicity (in vivo micronucleus test) In_Vivo->Genotoxicity_vivo Decision Safety Assessment & Go/No-Go for Pre-clinical Development Acute_Toxicity->Decision Subchronic_Toxicity->Decision Genotoxicity_vivo->Decision

Caption: A generalized workflow for the toxicological assessment of a novel antibiotic candidate.

References

The Evolving Story of Methylenomycin A: A Comparison with Its More Potent Precursor, Premethylenomycin C Lactone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the narrative of Methylenomycin A has taken a significant turn. Once a standalone antibiotic of interest, recent discoveries have revealed it to be a less potent descendant of a more powerful biosynthetic intermediate: premethylenomycin C lactone. This guide provides a comprehensive comparison of this compound and its precursor, focusing on their stability, potential degradation pathways, and proposed mechanisms of action, supported by relevant experimental data and protocols.

Executive Summary

This compound, a cyclopentanone-derived antibiotic from Streptomyces coelicolor, has been overshadowed by the recent discovery of its biosynthetic intermediate, premethylenomycin C lactone.[1][2][3][4][5] This precursor demonstrates significantly higher potency against a range of Gram-positive bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[2][3][6] While specific long-term stability and degradation data for this compound are not extensively available in current literature, its chemical structure suggests potential instability. This guide synthesizes the available information to provide a comparative overview and outlines experimental approaches to further investigate these critical parameters.

Comparative Potency

The most striking difference between this compound and its precursor lies in their antibacterial activity. Premethylenomycin C lactone has been shown to be over 100 times more active against various Gram-positive bacteria than this compound.[3][6]

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compound Gram-positive bacteria-
Premethylenomycin C lactone Methicillin-resistant Staphylococcus aureus (MRSA)1-2 µg/mL[1]
Premethylenomycin C lactone Vancomycin-resistant Enterococcus (VRE)1-2 µg/mL[1]
This compound Escherichia coli NIHJ JC-26.25 µg/mL
This compound Proteus vulgaris OX19<0.8 µg/mL

Note: Specific MIC values for this compound against a broad range of Gram-positive bacteria are not detailed in the recent comparative studies, which primarily emphasize the superior activity of its precursor.

Long-Term Stability and Degradation

Potential Degradation Pathway of this compound:

The cyclopentanone core of this compound is susceptible to keto-enol tautomerism. This process, which can be catalyzed by acidic or basic conditions, may lead to epimerization at the alpha-carbon, potentially affecting the molecule's stereochemistry and biological activity. Furthermore, the exocyclic methylene group could be susceptible to oxidation or reduction, leading to a loss of function.

It is noteworthy that the production of this compound in Streptomyces coelicolor is influenced by environmental factors such as pH, with acidic conditions potentially triggering its biosynthesis.[7][8] This suggests that pH is a critical factor to consider in stability studies.

In contrast, the lactone ring in premethylenomycin C lactone is hydrolyzed during its natural biosynthetic conversion to Methylenomycin C, indicating a point of inherent instability that is leveraged in its biological synthesis.[2]

Experimental Protocols

While specific protocols for this compound are not available, the following are detailed methodologies for key experiments that would be essential for a comprehensive stability and activity comparison.

Protocol 1: Stability-Indicating HPLC Method for Potency and Degradation Analysis

This protocol outlines a general procedure for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and its degradation products.

1. Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) or UV detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for antibiotic analysis.[9]

2. Mobile Phase Preparation:

  • A gradient elution is often necessary to separate the parent compound from its degradation products.

  • A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer to control pH) and an organic solvent like acetonitrile or methanol.[9]

3. Forced Degradation Studies:

  • To demonstrate the stability-indicating nature of the assay, forced degradation studies should be performed.[9] This involves subjecting a solution of this compound to various stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heating the solid drug at 105°C for 24 hours.

    • Photostability: Exposing the drug solution to UV light (254 nm) and fluorescent light.

4. Method Validation:

  • The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[9][10]

Protocol 2: RNA Polymerase Inhibition Assay

This protocol describes a cell-free assay to investigate if this compound inhibits bacterial RNA polymerase, a likely target for this class of antibiotics.

1. Reagents and Materials:

  • Purified bacterial RNA polymerase (e.g., from E. coli).

  • DNA template containing a promoter recognized by the RNA polymerase.

  • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP).

  • This compound dissolved in a suitable solvent (e.g., DMSO).

  • Transcription buffer.

2. Assay Procedure:

  • Set up reaction mixtures containing the transcription buffer, DNA template, and varying concentrations of this compound.

  • Initiate the transcription reaction by adding the RNA polymerase and ribonucleoside triphosphates.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and precipitate the newly synthesized RNA.

  • Quantify the amount of incorporated radiolabeled nucleotide using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of RNA polymerase activity against the concentration of this compound to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

Signaling Pathways and Experimental Workflows

While the precise signaling pathway inhibited by this compound is not definitively established, a plausible mechanism is the inhibition of bacterial transcription by targeting RNA polymerase.[11] This is a common mechanism for many antibiotics produced by Streptomyces.

Below are diagrams illustrating the proposed biosynthetic and inhibitory pathways.

Biosynthetic_Pathway cluster_0 Biosynthesis of this compound Early Precursors Early Precursors Premethylenomycin C lactone Premethylenomycin C lactone Early Precursors->Premethylenomycin C lactone mmy genes Premethylenomycin C Premethylenomycin C Premethylenomycin C lactone->Premethylenomycin C mmyT (hydrolysis) Methylenomycin C Methylenomycin C Premethylenomycin C->Methylenomycin C mmyE (dehydration) This compound This compound Methylenomycin C->this compound mmyO, mmyF (epoxidation)

Caption: Proposed biosynthetic pathway of this compound.

Inhibition_Pathway Methylenomycin_A This compound RNAP Bacterial RNA Polymerase Methylenomycin_A->RNAP Inhibition Transcription Transcription RNAP->Transcription DNA DNA Template DNA->Transcription mRNA mRNA Synthesis Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cell_Death Bacterial Cell Death

Caption: Proposed mechanism of action for this compound.

Conclusion

The discovery of premethylenomycin C lactone has reshaped the understanding of this compound's role and potential. While this compound remains a product of interest, its precursor's superior potency against drug-resistant bacteria makes it a more promising candidate for further antibiotic development. This guide highlights the critical need for dedicated studies on the long-term stability and degradation of both this compound and premethylenomycin C lactone to fully assess their therapeutic potential. The provided experimental protocols offer a framework for researchers to systematically investigate these properties and further elucidate their mechanisms of action. The future of this antibiotic family likely lies in harnessing the potency of its biosynthetic intermediates.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Methylenomycin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of antibiotic compounds like Methylenomycin A is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also mitigates the risk of contributing to antimicrobial resistance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, in line with general best practices for antibiotic waste management.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines. The following are general recommendations for handling this compound waste:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound in solid or solution form.

  • Segregation of Waste: All materials that have come into contact with this compound, including unused stock solutions, contaminated media, and consumables (e.g., pipette tips, gloves, and flasks), should be segregated as hazardous chemical waste.[1]

  • Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound."

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form (solid, liquid, contaminated materials) and institutional protocols. The following hierarchy of disposal options should be considered:

1. Institutional Hazardous Waste Program:

This is the most preferred and safest method for disposing of this compound.

  • Step 1: Collection: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Step 2: Storage: Store the container in a designated, secure area, away from incompatible materials.

  • Step 3: Arrange for Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

2. Return to Supplier or Manufacturer:

Some suppliers may offer a take-back program for unused or expired chemicals.[2]

  • Step 1: Inquire with the Supplier: Contact the manufacturer or supplier of this compound to determine if they have a return or take-back program.

  • Step 2: Follow Supplier Instructions: If a program is available, follow their specific instructions for packaging and shipment.

3. Chemical Inactivation (if approved by EHS):

Chemical deactivation may be an option for liquid waste, but it must be explicitly approved by your institution's EHS, as the efficacy and safety of this method for this compound are not widely documented.

4. Autoclaving (for contaminated media, with caution):

While autoclaving can sterilize biohazardous waste, it does not guarantee the degradation of all antibiotics.[1] The heat stability of this compound is not specified in the provided search results. Therefore, autoclaving should only be used for contaminated media if your institutional guidelines permit it for this specific compound. After autoclaving, the treated liquid should still be disposed of as chemical waste.[1]

Important Note: Flushing this compound down the drain or disposing of it in the regular trash is strictly discouraged to prevent environmental contamination and the development of antibiotic-resistant bacteria.[3]

Summary of Disposal Considerations

Waste TypeRecommended Disposal MethodKey Considerations
Solid this compound Institutional Hazardous Waste ProgramSegregate and label clearly.
Stock Solutions Institutional Hazardous Waste ProgramConsidered hazardous chemical waste.[1] Do not dilute and pour down the drain.
Contaminated Labware Institutional Hazardous Waste ProgramIncludes items like pipette tips, gloves, and culture plates.
Contaminated Liquid Media Institutional Hazardous Waste ProgramAutoclaving may be a pre-treatment step if permitted by EHS, but the liquid should still be collected as chemical waste.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs take_back Supplier Take-Back Program Available? consult_ehs->take_back return_supplier Return to Supplier take_back->return_supplier Yes hazardous_waste Collect as Hazardous Waste take_back->hazardous_waste No final_disposal Final Disposal by Certified Vendor return_supplier->final_disposal ehs_pickup Arrange for EHS Pickup hazardous_waste->ehs_pickup ehs_pickup->final_disposal

References

Personal protective equipment for handling Methylenomycin A

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical information for the handling and disposal of Methylenomycin A. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Physicochemical and Toxicological Data

A thorough understanding of the properties of this compound is fundamental to safe handling. The data below has been compiled from various scientific sources.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number52775-76-5
Molecular FormulaC₉H₁₀O₄
Molecular Weight182.17 g/mol
AppearanceColorless crystals
Melting Point115°C (with decomposition)
Boiling Point341.2 °C (estimated)
pKa3.65
SolubilitySoluble in water, methanol, acetone, ethyl acetate, chloroform, benzene. Slightly soluble in n-hexane.
UV Maximum224 nm (in methanol)

Table 2: Toxicological Data for this compound

Toxicity MetricValueSpeciesReference
Acute Toxicity (Oral LD50)1500 mg/kgMice
Acute Toxicity (Intraperitoneal LD50)75 mg/kgMice

Hazard Identification and Risk Assessment

  • Acute Toxicity: The compound is significantly more toxic when administered intraperitoneally than orally, suggesting that parenteral exposure routes (e.g., through broken skin or accidental injection) pose a higher risk.

  • Irritation: As with many chemical compounds, it should be considered a potential skin and eye irritant.

  • Sensitization: The potential for respiratory or skin sensitization is unknown.

  • Carcinogenicity/Mutagenicity: No data is available on the carcinogenic or mutagenic properties of this compound.

  • Antibiotic Properties: As an antibiotic, it can have effects on microorganisms. This is a key consideration for disposal.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to minimize exposure when handling this compound. The following PPE is mandatory and should be selected based on the specific procedures and potential for exposure.

  • Hand Protection:

    • Gloves: Wear chemical-resistant gloves. Nitrile or neoprene rubber gloves are recommended. Always inspect gloves for tears or punctures before use. For tasks with a high risk of splash, consider double-gloving.

  • Body Protection:

    • Lab Coat/Gown: A professional lab coat is required at a minimum. For procedures involving larger quantities or significant splash risk, an impervious or chemical-resistant gown should be worn over work clothes.

  • Eye and Face Protection:

    • Safety Glasses: Safety glasses with side shields are the minimum requirement.

    • Chemical Goggles/Face Shield: When there is a potential for splashes or aerosol generation, chemical splash goggles are required. For higher-risk procedures, a full-face shield should be used in conjunction with goggles.

  • Respiratory Protection:

    • Work should be conducted in a certified chemical fume hood or other ventilated enclosure to avoid inhalation of any potential dust or aerosols. If this is not possible, a risk assessment should be performed by an environmental health and safety (EHS) professional to determine if a respirator is necessary.

Diagram 1: PPE Protocol for Handling this compound cluster_ppe Required Personal Protective Equipment cluster_details Specific Recommendations Eye Protection Eye Protection Goggles/Face Shield Goggles/Face Shield Eye Protection->Goggles/Face Shield Splash Risk Hand Protection Hand Protection Nitrile Gloves Nitrile Gloves Hand Protection->Nitrile Gloves Direct Contact Body Protection Body Protection Lab Coat/Gown Lab Coat/Gown Body Protection->Lab Coat/Gown Contamination Respiratory Control Respiratory Control Fume Hood Fume Hood Respiratory Control->Fume Hood Aerosol Risk

Diagram 1: PPE Protocol for Handling this compound

Operational and Disposal Plans

A systematic workflow ensures safety from initial handling to final disposal.

  • Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood. Ensure a safety shower and eyewash station are accessible.

  • Donning PPE: Put on all required PPE as described in Section 3 before handling the compound.

  • Weighing and Aliquoting: If working with a solid form, handle carefully to avoid generating dust. Use appropriate ventilation. When preparing solutions, add the solid to the solvent slowly.

  • Experimentation: Keep containers sealed when not in use. Avoid contact with skin and eyes.

  • Decontamination: After handling, wipe down the work area with an appropriate decontaminating solution (e.g., 70% ethanol), followed by soap and water.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.

  • Evacuate: Alert others in the area and evacuate if the spill is large or generates significant dust/aerosol.

  • Protect: Don appropriate PPE, including respiratory protection if necessary, before re-entering the area.

  • Contain: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, absorb with an inert material (e.g., sand, cat litter).

  • Clean: Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

As an antibiotic, improper disposal of this compound can contribute to environmental contamination and the development of antibiotic-resistant bacteria.

  • Waste Segregation: All materials that have come into direct contact with this compound are considered chemical waste. This includes:

    • Contaminated PPE (gloves, gowns).

    • Weigh boats, pipette tips, and other disposable labware.

    • Spill cleanup materials.

    • Surplus or expired this compound.

  • Collection: Collect all solid and liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless approved by your institution's EHS department.

  • Media Disposal: Liquid media containing this compound should be treated as hazardous chemical waste. Autoclaving may not degrade the antibiotic. Collect it for chemical waste disposal according to institutional guidelines.

  • Final Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.

Diagram 2: Safe Handling and Disposal Workflow Prep 1. Preparation (Designate Area, Check Safety Equip.) PPE 2. Don PPE (Gloves, Gown, Eye Protection) Prep->PPE Handle 3. Handling (In Fume Hood, Keep Sealed) PPE->Handle Decon 4. Decontaminate Workspace Handle->Decon Spill Spill Occurs Handle->Spill Doff 5. Doff PPE & Wash Hands Decon->Doff Waste 6. Waste Segregation & Disposal (Collect in Labeled Hazardous Container) Doff->Waste SpillProc Execute Spill Management Protocol Spill->SpillProc IMMEDIATE ACTION SpillProc->Decon Diagram 3: Simplified Final Step in this compound Biosynthesis Precursors Biosynthetic Precursors MmyC Methylenomycin C Precursors->MmyC Multiple Steps MmyA This compound MmyC->MmyA Epoxidation Enzymes MmyO (Monooxygenase) & MmyF (Flavin Reductase) Enzymes->MmyA

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.